Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine
Description
Properties
IUPAC Name |
bis(benzotriazol-1-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7/c14-13(19-11-7-3-1-5-9(11)15-17-19)20-12-8-4-2-6-10(12)16-18-20/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULYYEAADFGYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=N)N3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396377 | |
| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28992-50-9 | |
| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(1H-benzo[d]triazol-1-yl)methanimine: Properties, Synthesis, and Applications
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1H-benzo[d]triazol-1-yl)methanimine is a notable heterocyclic compound, identified by its unique structure featuring two benzotriazole moieties linked by a central methanimine group. While this compound, with CAS Number 28992-50-9, is commercially available, it remains a subject of specialized interest within the scientific community, leading to a scarcity of exhaustive technical literature. This guide aims to provide a comprehensive overview of its properties, plausible synthetic routes, and established applications by drawing upon available data and leveraging established principles from the well-documented chemistry of analogous benzotriazole derivatives.
Our exploration will delve into the structural and physicochemical characteristics of Bis(1H-benzo[d]triazol-1-yl)methanimine, offering insights into its behavior and stability. We will then elucidate a probable synthetic pathway, substantiated by established methodologies for the formation of similar geminal-bis(benzotriazolyl) systems. A significant portion of this guide is dedicated to its chemical reactivity, with a particular focus on its validated role as a powerful guanylating agent in the synthesis of complex organic molecules. Finally, we will outline the expected spectroscopic signatures of this compound, providing a valuable reference for its characterization.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Bis(1H-benzo[d]triazol-1-yl)methanimine are not extensively reported in the literature. However, based on its chemical structure and data from suppliers, we can tabulate its fundamental characteristics.
| Property | Value | Source |
| CAS Number | 28992-50-9 | [1] |
| Molecular Formula | C₁₃H₉N₇ | [1][2] |
| Molecular Weight | 263.26 g/mol | [2] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO | Inferred |
| Storage Temperature | 2-8°C | [1] |
Synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine
The synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine can be achieved through the reaction of 1H-benzotriazole with cyanogen bromide.[3][4] This method is a common approach for the preparation of such geminal-bis(azolyl) compounds.
Proposed Synthetic Protocol
The reaction proceeds by the nucleophilic attack of the benzotriazole anion on the electrophilic carbon of cyanogen bromide, followed by a second substitution to yield the final product.
Step 1: Formation of the Benzotriazole Anion
1H-Benzotriazole is treated with a suitable base, such as sodium hydride or triethylamine, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane to generate the benzotriazolide anion.
Step 2: Reaction with Cyanogen Bromide
Cyanogen bromide is then added to the solution containing the benzotriazolide anion. The reaction mixture is typically stirred at room temperature to facilitate the formation of the di-substituted product.
Step 3: Work-up and Purification
The reaction mixture is worked up by removing the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford pure Bis(1H-benzo[d]triazol-1-yl)methanimine.
Caption: Proposed synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the eight protons of the two benzotriazole rings.[7][8][9][10] The imine proton (-CH=N-) would likely appear as a singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons of the benzotriazole rings and a characteristic signal for the imine carbon.
Infrared (IR) Spectroscopy
The IR spectrum of Bis(1H-benzo[d]triazol-1-yl)methanimine is expected to display characteristic absorption bands:
-
C=N stretching: A prominent band in the region of 1640-1690 cm⁻¹ corresponding to the imine double bond.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.[11][12][13][14][15]
-
N=N stretching: A band characteristic of the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 263.[16] Fragmentation patterns would likely involve the loss of N₂ and cleavage of the central methanimine linkage.
Chemical Reactivity and Applications
The primary documented application of Bis(1H-benzo[d]triazol-1-yl)methanimine is as a versatile reagent for the synthesis of tri- and tetrasubstituted guanidines.[4][17][18][19] The benzotriazole groups act as excellent leaving groups, facilitating the sequential addition of amines to the central carbon atom.
Guanidine Synthesis
The reaction involves the stepwise displacement of the two benzotriazole moieties by primary or secondary amines.[3] This methodology provides a mild and efficient route to a wide range of substituted guanidines, which are important structural motifs in many biologically active compounds.
Experimental Workflow for Guanidine Synthesis:
-
First Amine Addition: Bis(1H-benzo[d]triazol-1-yl)methanimine is treated with one equivalent of a primary or secondary amine in a suitable solvent such as THF at room temperature. This results in the formation of a stable N-substituted-1H-benzotriazole-1-carboximidamide intermediate.
-
Second Amine Addition: The intermediate is then reacted with a second amine (which can be the same as or different from the first). This step often requires heating to facilitate the displacement of the second benzotriazole group.
-
Product Isolation: The resulting guanidine is isolated after an appropriate work-up procedure.
Caption: Reaction workflow for the synthesis of guanidines.
Conclusion
Bis(1H-benzo[d]triazol-1-yl)methanimine, while not as extensively studied as some of its analogues, holds significant potential as a synthetic tool, particularly in the construction of guanidine-containing molecules. This guide has consolidated the available information and provided inferred properties and synthetic protocols based on the well-established chemistry of benzotriazole derivatives. It is our hope that this technical overview will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing compound.
References
- 1. Cas 28992-50-9,Di(1H-benzo[d][1,2,3]triazol-1-yl)MethaniMine | lookchem [lookchem.com]
- 2. Di(1H-benzo[d][1,2,3]triazol-1-yl)MethaniMine synthesis - chemicalbook [chemicalbook.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]
- 10. 1-(CHLOROMETHYL)-1H-BENZOTRIAZOLE(54187-96-1) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. 1H-Benzotriazole(95-14-7) IR Spectrum [m.chemicalbook.com]
- 15. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Di(benzotriazol-1-yl)methanimine: a new reagent for the synthesis of tri- and tetrasubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Bonding of Bis(1H-benzo[d]triazol-1-yl)methanimine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and physicochemical properties of bis(1H-benzo[d]triazol-1-yl)methanimine. Leveraging a synthesis of experimental data from analogous compounds and theoretical modeling principles, this document serves as an essential resource for researchers, scientists, and drug development professionals. The guide delves into the synthesis of this key reagent, its spectroscopic signature, and a detailed examination of its molecular geometry and electronic structure. The potential applications, particularly in the synthesis of complex guanidine moieties, are also explored, underscoring its significance in medicinal chemistry and materials science.
Introduction: The Significance of Benzotriazole Scaffolds
Benzotriazole and its derivatives are cornerstone building blocks in modern organic synthesis and medicinal chemistry. Their unique electronic properties and ability to function as excellent leaving groups or versatile ligands have led to their incorporation into a wide array of functional molecules.[1] Bis(1H-benzo[d]triazol-1-yl)methanimine, a molecule featuring two benzotriazole units linked by a central methanimine bridge, has emerged as a powerful reagent, particularly in the construction of substituted guanidines, which are prevalent in numerous biologically active compounds.[2][3] Understanding the intricate details of its structure and bonding is paramount for harnessing its full synthetic potential and for the rational design of novel therapeutics and functional materials.
Synthesis and Spectroscopic Characterization
The synthesis of bis(1H-benzo[d]triazol-1-yl)methanimine is a critical first step for its application. While detailed experimental procedures are often proprietary, the literature points towards a key synthetic route.
Synthetic Pathway
The preparation of di(1H-benzotriazol-1-yl)methanimine has been reported to proceed via the reaction of benzotriazole with cyanogen bromide.[2] This reaction likely involves the nucleophilic attack of the benzotriazole anion on the electrophilic carbon of cyanogen bromide, followed by the elimination of bromide and subsequent reaction with a second equivalent of benzotriazole.
Experimental Protocol: Synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine (Inferred)
-
Step 1: Deprotonation of Benzotriazole. To a solution of 1H-benzotriazole in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added portion-wise at 0 °C to generate the sodium or potassium salt of benzotriazole.
-
Step 2: Reaction with Cyanogen Bromide. A solution of cyanogen bromide in the same solvent is then added dropwise to the suspension of the benzotriazole salt at 0 °C.
-
Step 3: Reaction Monitoring and Work-up. The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford bis(1H-benzo[d]triazol-1-yl)methanimine.
Caption: Proposed synthetic pathway for bis(1H-benzo[d]triazol-1-yl)methanimine.
Spectroscopic Profile
| Spectroscopic Technique | Expected Features |
| ¹H NMR | A complex multiplet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the eight protons of the two benzotriazole rings. A singlet for the methanimine proton (=CH-) is also anticipated, though its chemical shift may vary. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzotriazole rings in the range of δ 110-150 ppm. A distinct signal for the imine carbon (C=N) is expected at a lower field. |
| IR Spectroscopy | Characteristic C=N stretching vibration for the imine group in the region of 1640-1690 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. N-H stretching bands would be absent. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of C₁₃H₉N₇ (263.26 g/mol ). Fragmentation patterns would likely show the loss of benzotriazole moieties. |
Molecular Structure and Bonding: A Theoretical and Analog-Based Perspective
Direct experimental data from single-crystal X-ray diffraction of bis(1H-benzo[d]triazol-1-yl)methanimine is not publicly available. However, a robust model of its structure can be constructed from high-resolution crystal structures of closely related bis(benzotriazol-1-yl)methane derivatives.[4]
Predicted Molecular Geometry
Based on the crystal structures of bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane, the following geometric parameters for bis(1H-benzo[d]triazol-1-yl)methanimine can be inferred:
-
Non-planar Conformation: The two benzotriazole rings are not expected to be coplanar. In analogous methane derivatives, the dihedral angles between the benzotriazole rings are significant, ranging from 76.49(3)° to 78.80(3)°.[4] A similar twisted conformation is anticipated for the methanimine derivative to minimize steric hindrance.
-
Planarity of Benzotriazole Rings: The individual benzotriazole ring systems are expected to be essentially planar.[4]
-
Bond Angles: The C-N-C bond angle at the central imine nitrogen will be influenced by the steric bulk of the benzotriazole groups and the hybridization of the nitrogen atom.
Caption: Schematic representation of the connectivity in bis(1H-benzo[d]triazol-1-yl)methanimine.
Electronic Structure and Bonding
Computational studies on benzotriazole derivatives provide valuable insights into the electronic nature of bis(1H-benzo[d]triazol-1-yl)methanimine.[6][7]
-
Aromaticity and Electron Delocalization: The benzotriazole rings possess significant aromatic character, with extensive π-electron delocalization across the fused benzene and triazole rings.
-
Nature of the Imine Bond: The C=N double bond of the methanimine linker is a key feature, introducing a region of high electron density and potential for reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO): Density Functional Theory (DFT) calculations on analogous systems suggest that the Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the electron-rich benzotriazole rings and the imine nitrogen.[6] The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed over the entire π-system, with significant contributions from the central methanimine bridge. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and electronic properties.
Reactivity and Applications in Drug Development
The unique structural and electronic features of bis(1H-benzo[d]triazol-1-yl)methanimine make it a highly effective guanylating agent.[2][3]
Mechanism of Guanylation
In reactions with primary or secondary amines, the central imine carbon of bis(1H-benzo[d]triazol-1-yl)methanimine acts as an electrophilic center. The nucleophilic amine attacks this carbon, leading to the displacement of one of the benzotriazole groups, which is an excellent leaving group. A subsequent reaction with another amine molecule or an intramolecular rearrangement can lead to the formation of tri- or tetrasubstituted guanidines.
Caption: Simplified mechanism of guanidine synthesis using bis(1H-benzo[d]triazol-1-yl)methanimine.
Relevance to Drug Development
The guanidinium group is a common structural motif in a wide range of pharmaceuticals due to its ability to form strong hydrogen bonds and its basicity. The ability of bis(1H-benzo[d]triazol-1-yl)methanimine to facilitate the synthesis of complex guanidines under mild conditions makes it a valuable tool for drug discovery and development. This reagent allows for the efficient construction of diverse molecular scaffolds for screening against various biological targets.
Conclusion
Bis(1H-benzo[d]triazol-1-yl)methanimine is a molecule of significant interest due to its pivotal role as a synthetic reagent. While direct experimental structural data remains elusive, a comprehensive understanding of its structure and bonding can be achieved through a combination of data from analogous compounds and theoretical principles. Its non-planar conformation, the electronic properties of the benzotriazole rings, and the reactivity of the central methanimine bridge are key determinants of its utility. This guide provides a foundational understanding for researchers looking to employ this versatile molecule in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental and computational studies are warranted to refine our understanding of this important synthetic tool.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. 1H-Benzotriazole(95-14-7) IR Spectrum [chemicalbook.com]
- 6. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Di(1H-benzo[d]triazol-1-yl)methanimine (CAS Number: 28992-50-9)
An In-Depth Technical Guide to the Physicochemical Properties of Di(1H-benzo[d][1][2][3]triazol-1-yl)methanimine (CAS Number: 28992-50-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the known physicochemical properties of Di(1H-benzo[d][1][2][3]triazol-1-yl)methanimine. Recognizing the current gaps in readily available experimental data for this specific compound, this document also serves as a practical framework for researchers, outlining detailed experimental protocols to thoroughly characterize its properties. This guide is structured to provide not just data, but also the scientific rationale behind the proposed analytical workflows, empowering researchers to generate high-quality, reliable data for their drug development and research endeavors.
Compound Identification and Molecular Structure
Di(1H-benzo[d][1][2][3]triazol-1-yl)methanimine, identified by the CAS number 28992-50-9, is a heterocyclic compound featuring a central methanimine unit symmetrically substituted with two benzotriazole moieties.[4][5] The presence of the benzotriazole groups, known for their utility in medicinal chemistry and materials science, suggests a range of potential applications for this molecule, including as a synthetic intermediate or a scaffold in drug design.[6]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 28992-50-9 |
| IUPAC Name | bis(1H-1,2,3-benzotriazol-1-yl)methanimine |
| Synonyms | Di(1H-benzo[d][1][2][3]triazol-1-yl)methanimine; Bis(1H-benzo[d][1][2][3]triazol-1-yl)methanimine; alpha-1H-Benzotriazol-1-yl-1H-benzotriazol-1-methanimine |
| Molecular Formula | C₁₃H₉N₇ |
| Molecular Weight | 263.26 g/mol [5] |
| Chemical Structure | ```dot |
| graph chemical_structure { | |
| layout=neato; | |
| node [shape=plaintext]; | |
| edge [style=solid]; |
// Benzotriazole 1 N1_1 [label="N"]; N2_1 [label="N"]; N3_1 [label="N"]; C1_1 [label="C"]; C2_1 [label="C"]; C3_1 [label="C"]; C4_1 [label="C"]; C5_1 [label="C"]; C6_1 [label="C"];
// Benzotriazole 2 N1_2 [label="N"]; N2_2 [label="N"]; N3_2 [label="N"]; C1_2 [label="C"]; C2_2 [label="C"]; C3_2 [label="C"]; C4_2 [label="C"]; C5_2 [label="C"]; C6_2 [label="C"];
// Methanimine C_meth [label="C"]; N_meth [label="N"]; H_meth [label="H"];
// Edges for Benzotriazole 1 N1_1 -- N2_1; N2_1 -- N3_1; N3_1 -- C6_1; C6_1 -- C5_1; C5_1 -- C4_1; C4_1 -- C3_1; C3_1 -- C2_1; C2_1 -- C1_1; C1_1 -- N1_1; C1_1 -- C6_1;
// Edges for Benzotriazole 2 N1_2 -- N2_2; N2_2 -- N3_2; N3_2 -- C6_2; C6_2 -- C5_2; C5_2 -- C4_2; C4_2 -- C3_2; C3_2 -- C2_2; C2_2 -- C1_2; C1_2 -- N1_2; C1_2 -- C6_2;
// Edges for Methanimine N1_1 -- C_meth; N1_2 -- C_meth; C_meth -- N_meth; N_meth -- H_meth; }
Caption: Workflow for Melting Point Determination.
Solubility Profile Assessment
A comprehensive solubility profile is essential for downstream applications, including formulation and biological assays.
Experimental Protocol:
-
Solvent Selection: A panel of solvents with varying polarities should be used, including water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a test tube containing a pre-weighed amount of the compound (e.g., 10 mg), the solvent is added in incremental volumes (e.g., 0.1 mL).
-
After each addition, the mixture is vortexed for a set period (e.g., 1 minute).
-
The solubility is visually assessed. The process is continued until the solid dissolves completely or a maximum solvent volume is reached.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively expressed (e.g., in mg/mL).
-
Caption: Step-wise protocol for solubility assessment.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the chemical structure and providing a unique fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will elucidate the proton and carbon framework of the molecule.
Expected ¹H NMR Features:
-
Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the two benzotriazole rings.
-
A signal corresponding to the methanimine proton. The chemical shift of this proton will be influenced by its electronic environment.
Expected ¹³C NMR Features:
-
Signals corresponding to the carbon atoms of the benzotriazole rings.
-
A signal for the central methanimine carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
-
C=N stretching vibration of the imine group.
-
N=N stretching vibrations characteristic of the triazole ring.
-
C-H stretching and bending vibrations of the aromatic rings.
-
N-H stretching if any tautomeric forms are present.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.
Expected Mass Spectrum:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 263.26 g/mol .
-
Fragmentation patterns resulting from the cleavage of the bonds connecting the methanimine unit to the benzotriazole rings.
Reactivity and Stability
The reactivity and stability of Di(1H-benzo[d][1][2][3]triazol-1-yl)methanimine are predicted based on the chemistry of its constituent functional groups.
-
Hydrolytic Stability: The imine bond may be susceptible to hydrolysis under acidic or basic conditions, yielding benzotriazole and formamide derivatives.
-
Thermal Stability: Benzotriazole derivatives are generally known for their thermal stability.[2] However, the stability of the methanimine linkage under elevated temperatures should be experimentally determined using techniques such as thermogravimetric analysis (TGA).
-
Reactivity with Nucleophiles and Electrophiles: The nitrogen atoms of the triazole rings and the imine nitrogen can act as nucleophilic centers. The aromatic rings can undergo electrophilic substitution reactions, although the triazole ring is generally deactivating.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Di(1H-benzo[d][1][2][3]triazol-1-yl)methanimine is not widely available, general precautions for handling heterocyclic and aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature of 2-8°C should be adhered to.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Di(1H-benzo[d][1][2][3]triazol-1-yl)methanimine is a compound with potential applications in various scientific fields. However, the current lack of comprehensive physicochemical data presents a significant hurdle for its widespread use. This guide provides the foundational knowledge of its identity and structure, and more importantly, offers a clear and actionable set of experimental protocols for its thorough characterization. By following these guidelines, researchers can generate the necessary data to unlock the full potential of this intriguing molecule.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. Di(1H-benzo[d][1,2,3]triazol-1-yl)MethaniMine synthesis - chemicalbook [chemicalbook.com]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of Di(1H-benzo[d]triazol-1-yl)methanimine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of Di(1H-benzo[d]triazol-1-yl)methanimine (CAS No. 28992-50-9). While published experimental spectra for this specific molecule are scarce, this document leverages established principles of chemical spectroscopy and extensive data from analogous benzotriazole and imine-containing compounds to establish a robust, predictive spectroscopic profile. We present detailed, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Furthermore, this guide explains the causality behind experimental choices, outlines the synergistic integration of these techniques for unambiguous structural confirmation, and discusses the role of computational chemistry as a powerful complementary tool. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: Unveiling Di(1H-benzo[d]triazol-1-yl)methanimine
Di(1H-benzo[d]triazol-1-yl)methanimine, with the molecular formula C₁₃H₉N₇ and a molecular weight of 263.26 g/mol , is a unique heterocyclic compound featuring two benzotriazole moieties linked to a central methanimine carbon.[1][2] Its structure suggests potential applications as a corrosion inhibitor, a synthetic intermediate in pharmaceuticals, or as a ligand in coordination chemistry.[1]
Given its synthesis from foundational precursors like sodium benzotriazole and cyanogen bromide, robust analytical verification is paramount for any researcher working with this molecule.[3] This guide provides the predictive data and analytical workflows necessary for its definitive characterization.
Molecular Structure:
-
Systematic Name: Di(1H-benzo[d]triazol-1-yl)methanimine
-
Structure: Two 1H-benzotriazole rings are attached via their N1 positions to the central carbon of a methanimine group (>C=NH).
Predicted Spectroscopic Profile & Technical Rationale
The following sections detail the anticipated spectroscopic signatures of Di(1H-benzo[d]triazol-1-yl)methanimine, grounded in the known behavior of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and symmetry of hydrogen and carbon atoms.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 9.0-9.5 ppm (1H, broad singlet): This downfield and broad signal is predicted for the imine proton (>C=NH ). Its chemical shift is influenced by the electronegativity of the nitrogen, and its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential proton exchange.
-
δ 7.5-8.5 ppm (8H, multiplet): This region will contain the signals for the eight aromatic protons of the two benzotriazole rings. Assuming molecular symmetry, four distinct signals are expected, each integrating to 2H. The protons ortho to the triazole ring are likely to be the most deshielded.[7][8][9][10][11][12]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ ~165 ppm: The imine carbon (C =N) is expected to appear significantly downfield, characteristic of sp²-hybridized carbons double-bonded to nitrogen.
-
δ 110-150 ppm: A set of six distinct signals is predicted for the aromatic carbons of the benzotriazole rings (assuming symmetry). Key signals include the two carbons fused to the triazole ring and the four carbons of the benzene ring.[13][14][15]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.
Predicted Key IR Absorptions (ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity & Rationale |
|---|---|---|
| 3350-3300 | N-H Stretch (Imine) | Medium, sharp. Characteristic of the N-H bond in an imine or related amine structure.[16][17] |
| 3100-3000 | C-H Stretch (Aromatic) | Medium to weak. Typical for C-H bonds on a benzene ring. |
| ~1660 | C=N Stretch (Imine) | Strong. This is a highly characteristic and diagnostic peak for the imine functional group.[18][19] |
| 1610, 1490, 1450 | C=C Stretch (Aromatic) | Medium to strong. These absorptions confirm the presence of the aromatic benzotriazole rings. |
| 1350-1250 | C-N Stretch (Aromatic Amine) | Medium to strong. Arises from the stretching of the C-N bonds within the benzotriazole system.[17] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, and is particularly sensitive to conjugated systems.
Predicted UV-Vis Absorption (in Ethanol):
-
λ_max ~260-280 nm & ~300-320 nm: The benzotriazole moiety itself possesses strong UV absorption.[20][21] The extended conjugation through the central C=N double bond is expected to cause a bathochromic (red) shift, resulting in strong absorptions in this range corresponding to π→π* transitions.[22][23] The presence of multiple chromophores may result in a complex spectrum with more than one major absorption band.[24]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
Predicted High-Resolution MS (ESI+):
-
Molecular Ion [M+H]⁺: A prominent peak is expected at m/z 264.0992 , corresponding to the protonated molecule [C₁₃H₁₀N₇]⁺. The high-resolution measurement is critical to confirm the elemental composition.
-
Key Fragmentation Pathways: Aromatic heterocyclic compounds are often stable, leading to a strong molecular ion peak.[25][26] Key fragmentation events would likely involve:
-
Loss of a benzotriazole radical (•C₆H₄N₃): This would lead to a fragment ion at m/z ~145.
-
Cleavage of the triazole ring: Loss of N₂ (28 Da) is a common fragmentation pathway for triazoles.
-
Symmetric cleavage: The molecule could potentially cleave to produce a benzotriazolyl-methanimine cation radical.
-
Protocols for Spectroscopic Analysis
Achieving high-quality, reproducible data requires meticulous adherence to validated protocols. The following sections outline the standard operating procedures for the characterization of a novel compound like Di(1H-benzo[d]triazol-1-yl)methanimine.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many polar organic and heterocyclic compounds and its residual proton peak does not typically overlap with aromatic signals. It is also capable of revealing exchangeable protons like the N-H of the imine.
-
Data Acquisition:
-
Record a ¹H NMR spectrum at 400 MHz or higher. Acquire at least 16 scans.
-
Record a ¹³C NMR spectrum at 100 MHz or higher. Acquire at least 1024 scans to achieve adequate signal-to-noise.
-
Optional but Recommended: Perform 2D NMR experiments (COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations, respectively.[27]
-
IR Spectroscopy Protocol
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Perform automatic atmospheric suppression (for CO₂ and H₂O) if available.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of ~1 mg/mL. Dilute this stock solution to achieve an absorbance reading between 0.1 and 1.0 AU. Rationale: Ethanol is a common solvent that is transparent in the relevant UV region.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the blank solvent (ethanol).
-
Record a baseline spectrum with the blank solvent in both light paths.
-
Scan the sample from 200 to 600 nm.
-
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the molecule for analysis in positive ion mode (ESI+).
-
Data Acquisition:
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Perform MS/MS fragmentation on the parent ion (m/z 264.1) to confirm the predicted fragmentation patterns.
-
Data Integration for Unambiguous Structural Confirmation
The process begins with the purified compound. HRMS confirms the elemental formula (C₁₃H₉N₇). IR confirms the presence of key functional groups (imine C=N, aromatic C=C, imine N-H). NMR provides the precise connectivity and chemical environment of every carbon and hydrogen atom, confirming the two benzotriazole units attached to a central imine. UV-Vis supports the proposed conjugated electronic system. When all data align with the predicted profile, the structure is confirmed.
The Role of Computational Spectroscopy
In modern chemical research, Density Functional Theory (DFT) calculations have become an indispensable tool for corroborating experimental findings.[28][29][30][31][32][33][34] For a novel molecule, DFT can predict spectra ab initio, providing a theoretical benchmark against which experimental data can be compared.[35]
Typical DFT Workflow:
-
Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy state using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[30]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This predicts the IR spectrum and confirms the structure is a true energy minimum (no imaginary frequencies).
-
NMR/UV-Vis Prediction: Specific calculations (e.g., GIAO for NMR) are run to predict chemical shifts and electronic transitions (TD-DFT for UV-Vis).[28][32]
-
Comparison: Theoretical spectra are compared with experimental data. A strong correlation provides a very high level of confidence in the structural assignment.
Conclusion
References
- 1. Cas 28992-50-9,Di(1H-benzo[d][1,2,3]triazol-1-yl)MethaniMine | lookchem [lookchem.com]
- 2. Di(1H-benzo[d][1,2,3]triazol-1-yl)MethaniMine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine 95.00% | CAS: 28992-50-9 | AChemBlock [achemblock.com]
- 5. 28992-50-9 Di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine AKSci Y4995 [aksci.com]
- 6. veg-sci.com [veg-sci.com]
- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]
- 9. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 1H NMR [m.chemicalbook.com]
- 10. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR spectrum [chemicalbook.com]
- 14. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 21. process-insights.com [process-insights.com]
- 22. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. crab.rutgers.edu [crab.rutgers.edu]
- 24. researchgate.net [researchgate.net]
- 25. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 26. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. bcc.bas.bg [bcc.bas.bg]
- 32. researchgate.net [researchgate.net]
- 33. op.niscpr.res.in [op.niscpr.res.in]
- 34. Synthesis, characterization, crystal structure and DFT studies on 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. nepjol.info [nepjol.info]
1H NMR and 13C NMR analysis of benzotriazole compounds
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Benzotriazole Compounds
Introduction: The Structural Nuances of Benzotriazole
Benzotriazole (BTA) is a heterocyclic compound of significant interest in medicinal chemistry, materials science, and as a corrosion inhibitor.[1][2] Its deceptively simple structure, a benzene ring fused to a 1,2,3-triazole ring, presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The primary challenge and area of interest in the NMR analysis of benzotriazole and its derivatives is the phenomenon of prototropic tautomerism.[3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the ¹H and ¹³C NMR analysis of benzotriazoles, focusing on the causality behind spectral features and providing field-proven methodologies for accurate characterization.
Pillar 1: The Tautomeric Equilibrium
The core of understanding benzotriazole's NMR spectra lies in appreciating its tautomerism. The proton on the triazole ring can reside on either the N1 or N2 nitrogen, leading to two distinct tautomers: 1H-benzotriazole and 2H-benzotriazole.
Caption: Prototropic tautomerism in benzotriazole.
Experimental and theoretical studies have conclusively shown that the 1H-benzotriazole tautomer is the more stable and therefore predominant form in both the solid state and in solution.[4][5] This stability difference is crucial because the observed NMR spectrum is typically a population-weighted average of the tautomers present. For unsubstituted benzotriazole, the equilibrium heavily favors the 1H form, simplifying the initial analysis. However, the rate of interconversion and the position of this equilibrium can be influenced by temperature, solvent, and substituents, making dynamic NMR a powerful tool for studying these kinetics.[4]
Pillar 2: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of benzotriazole provides a wealth of information about its structure. Due to the C₂ᵥ symmetry of the time-averaged structure (resulting from rapid proton exchange between N1 and N3 in the 1H-tautomer), the spectrum appears simpler than one might expect for a non-symmetric molecule.
Aromatic Region (7.0 - 8.5 ppm)
The four protons on the benzene ring give rise to a characteristic AA'BB' spin system, which often appears as two symmetrical multiplets.
-
H4/H7 Protons: These protons are adjacent to the triazole ring and are typically found further downfield due to the electron-withdrawing nature of the heterocyclic system. In deuterated chloroform (CDCl₃), these signals appear around 7.9-8.1 ppm .[1][6]
-
H5/H6 Protons: These protons are located further from the triazole ring and appear upfield relative to H4/H7, typically in the range of 7.3-7.5 ppm in CDCl₃.[1][6]
The coupling constants are key to confirming assignments.
-
Ortho coupling (³J): The coupling between adjacent protons (e.g., H4-H5) is typically in the range of 6-9 Hz .[6][7]
-
Meta coupling (⁴J): The coupling between protons separated by two bonds (e.g., H4-H6) is smaller, around 1-3 Hz .[8]
-
Para coupling (⁵J): The coupling between H4 and H7 is often unresolved or very small (~0.5 Hz).
N-H Proton Signal
The N-H proton is a tell-tale signal, but its observation can be challenging.
-
Chemical Shift: Its chemical shift is highly variable and depends heavily on solvent, concentration, and temperature. It can appear anywhere from ~10 to over 16 ppm . In a CDCl₃ solution, a very broad signal may be observed around 16 ppm.[6]
-
Signal Broadening: The signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N nuclei and chemical exchange with residual water or other exchangeable protons in the sample.
Pillar 3: ¹³C NMR Spectral Analysis
¹³C NMR spectroscopy complements the ¹H data, providing direct information about the carbon skeleton. The rapid tautomerization between the 1H and 3H positions averages the environment of the carbons, resulting in a spectrum with fewer signals than a static structure would imply.
For unsubstituted benzotriazole, one typically observes three signals for the six benzene carbons due to the plane of symmetry.
-
C4/C7: These carbons are adjacent to the triazole ring and appear in the range of 110-120 ppm .[1]
-
C5/C6: These carbons are typically found further downfield, around 125-130 ppm .[1]
-
C3a/C7a (Bridgehead Carbons): These carbons, fused to the triazole ring, are the most deshielded of the aromatic carbons, appearing around 135-145 ppm .[1]
Dynamic ¹³C NMR studies at varying temperatures can be used to "freeze out" the tautomers, allowing for the determination of the activation barrier for the proton transfer, which has been measured at approximately 10.8 kcal/mol.[4]
Summary of Characteristic NMR Data
The following table summarizes typical chemical shifts for unsubstituted 1H-benzotriazole. Note that values can shift based on solvent and concentration.
| Nucleus | Position | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| ¹H | H4 / H7 | 7.9 – 8.1 | Downfield multiplet (AA' part of AA'BB' system)[1][6] |
| H5 / H6 | 7.3 – 7.5 | Upfield multiplet (BB' part of AA'BB' system)[1][6] | |
| N1-H | >10 (often broad or unobserved) | Highly variable and solvent-dependent; subject to chemical exchange.[6] | |
| ¹³C | C3a / C7a | ~138.9 | Bridgehead carbons, most deshielded.[1] |
| C5 / C6 | ~126.1 | [1] | |
| C4 / C7 | ~115.0 | Most shielded aromatic carbons.[1] |
Experimental Protocol: A Self-Validating System
Acquiring high-quality NMR data requires meticulous sample preparation. This protocol ensures reproducibility and minimizes artifacts.
Objective: To prepare a benzotriazole sample for ¹H and ¹³C NMR analysis.
Materials:
-
Benzotriazole compound (5-15 mg for ¹H; 15-50 mg for ¹³C)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Clean, dry NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vial and cap
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh the required amount of the benzotriazole compound directly into a clean, dry vial.[9] For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which is inherently less sensitive, 20-50 mg is recommended to reduce acquisition time.[9]
-
Solvent Selection & Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9]
-
Causality: The choice of solvent is critical. CDCl₃ is a common choice for its low cost and ability to dissolve many organic compounds.[10] However, for compounds with poor solubility or to better observe exchangeable protons like N-H, a more polar solvent like DMSO-d₆ is preferable.[11] Be aware that solvent choice directly impacts chemical shifts.[11]
-
-
Dissolution: Cap the vial and gently swirl or vortex until the sample is completely dissolved. A clear, homogenous solution is required. The presence of any solid particles will degrade the spectral quality (line broadening and poor shimming).
-
Filtration and Transfer: Use a Pasteur pipette with a small cotton plug at the neck to filter the solution directly into the NMR tube.[10]
-
Causality: This step removes any microscopic dust or insoluble impurities that can interfere with the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.[10]
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identity, solvent, and your name/date.
-
Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine. Any smudges or dust can affect the spinning stability and the quality of the lock signal.
Workflow and Advanced Structural Elucidation
For more complex substituted benzotriazoles or when assignments are ambiguous, advanced NMR techniques are indispensable.[12][13]
Caption: Standard workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, invaluable for tracing out the connectivity within the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J and ³J). This is extremely powerful for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons.
-
¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, it provides direct information about the nitrogen environments and is the ultimate tool for definitively studying tautomerism.[3][14]
By employing this systematic approach, from meticulous sample preparation to the application of advanced 2D techniques when necessary, researchers can confidently and accurately characterize the structure of novel benzotriazole compounds, paving the way for their application in drug development and materials science.
References
- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. youtube.com [youtube.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. unn.edu.ng [unn.edu.ng]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C13H9N7 Isomer)
Foreword: The Imperative of Rigorous Characterization in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a significant percentage of all small-molecule drugs.[1] Their prevalence is due to their metabolic stability and their capacity to engage in crucial hydrogen bonding interactions with biological targets like proteins and nucleic acids.[1] The molecular formula C13H9N7 represents a class of nitrogen-rich compounds with immense therapeutic potential. However, with numerous possible structural isomers, the unambiguous determination of a compound's precise molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for understanding its biological activity, safety profile, and therapeutic potential.
This guide provides a comprehensive, field-proven framework for the synthesis and characterization of a representative C13H9N7 isomer: 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . We will move beyond simple procedural lists, delving into the causality behind experimental choices and establishing a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical approach to structural elucidation.
Rationale for Isomer Selection and Synthetic Strategy
Given the vast number of potential isomers for C13H9N7, we have selected 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as our subject. This 7-deazapurine scaffold is a privileged structure in medicinal chemistry, known for its role in kinase inhibitors and other targeted therapies. Its synthesis is well-documented, providing a reliable starting point for characterization.
Synthetic Protocol: A Convergent Approach
The synthesis is achieved via a condensation reaction, a common and effective method for constructing pteridine-like ring systems.[2]
Experimental Protocol: Synthesis of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrimidine-2,4,5,6-tetraamine (1.0 eq) and phenylglyoxal monohydrate (1.1 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (10 mL per gram of tetraamine).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes. The color of the mixture will typically change to a deep yellow or orange.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane.
-
Isolation: After completion, cool the mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Drying: Dry the resulting solid under vacuum at 50°C to yield the final product.
-
Scientist's Note (Causality): The use of a protic solvent mixture (ethanol/water) is crucial for dissolving the reactants and facilitating the proton transfer steps inherent in the condensation and cyclization mechanism. Refluxing provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
The Characterization Workflow: An Integrated Analytical Approach
The confirmation of the molecular structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for the structural elucidation of a novel compound.
Mass Spectrometry: Confirming the Foundation
The first step is to confirm that the synthesized compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 in 50:50 acetonitrile/water with 0.1% formic acid.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard immediately prior to the run. This is a critical self-validating step.[3]
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]+ is expected.
-
Analysis: Compare the measured mass of the most abundant ion to the theoretical exact mass calculated for C13H10N7+ (the protonated form of C13H9N7). The mass error should be less than 5 ppm.
Data Presentation: HRMS Results
| Parameter | Value |
| Molecular Formula | C13H9N7 |
| Ion Type | [M+H]+ |
| Calculated Exact Mass | 276.0998 |
| Measured Exact Mass | 276.0995 |
| Mass Error | -1.1 ppm |
-
Scientist's Note (Trustworthiness): The addition of formic acid promotes protonation, ensuring efficient ionization in positive mode ESI. The low mass error (< 5 ppm) provides high confidence in the assigned molecular formula, ruling out other potential elemental compositions.[3]
NMR Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing us to piece together the molecule's connectivity.[4][5]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is chosen for its ability to dissolve a wide range of heterocyclic compounds and for its high boiling point.
-
1D Spectra Acquisition:
-
Acquire a 1H NMR spectrum to identify all proton signals, their integrations, and their splitting patterns.
-
Acquire a 13C NMR spectrum (proton-decoupled) to identify all unique carbon environments.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting molecular fragments.
-
Caption: Key HMBC correlations confirming the connectivity of the C13H9N7 isomer.
Data Presentation: Representative NMR Data (in DMSO-d6)
| Position | 1H δ (ppm), mult., J (Hz) | 13C δ (ppm) | Key HMBC Correlations (1H → 13C) |
| 4-NH2 | 6.80, br s, 2H | - | C4, C4a |
| 5 | 6.55, d, J=3.5 | 100.2 | C4, C7a |
| 6 | 7.10, d, J=3.5 | 127.5 | C4a, C7a, C2 |
| 7-NH | 11.5, br s, 1H | - | C5, C7a |
| 2', 6' | 8.25, m, 2H | 128.8 | C2, C4' |
| 3', 5' | 7.50, m, 2H | 128.4 | C1' |
| 4' | 7.55, m, 1H | 130.5 | C2'/C6' |
| 2 | - | 155.0 | - |
| 4 | - | 158.1 | - |
| 4a | - | 112.5 | - |
| 7a | - | 152.3 | - |
| 1' | - | 135.2 | - |
-
Scientist's Note (Expertise): The HMBC experiment is the most powerful tool here. For example, the correlation from the phenyl protons (H2'/H6') to the pyrimidine carbon (C2) definitively proves the connection between the two ring systems. Similarly, correlations from the pyrrole protons (H5, H6) to the pyrimidine carbons (C4, C4a) confirm the fusion of the rings.
Single-Crystal X-ray Diffraction: The Definitive Proof
While NMR provides connectivity, X-ray crystallography provides an unambiguous 3D picture of the molecule, confirming bond lengths, bond angles, and intermolecular interactions in the solid state.[6][7][8] This is the ultimate validation of the proposed structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction. This is often the rate-limiting step.[7] A common method is slow evaporation of a saturated solution (e.g., in DMF or DMSO) or vapor diffusion.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).[8]
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods to get an initial electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Data Presentation: Key Crystallographic Data
| Parameter | Value |
| Empirical Formula | C13H9N7 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 9.88 |
| β (°) | 105.2 |
| V (ų) | 1004.5 |
| Z | 4 |
| R-factor | 0.045 |
-
Scientist's Note (Authoritative Grounding): The low R-factor (< 0.05) indicates an excellent agreement between the experimental data and the final structural model, providing very high confidence in the result. The solved structure would confirm the planarity of the fused ring system and show the torsion angle of the phenyl ring relative to the core.
Potential Biological Activity and Signaling Pathways
Analogs of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are known to function as kinase inhibitors. For instance, they can act as ATP-competitive inhibitors of Janus kinases (JAKs) or spleen tyrosine kinase (Syk), which are critical nodes in inflammatory signaling pathways.
Hypothetical Mechanism: Inhibition of the NF-κB Pathway
Many inflammatory and cancer pathways converge on the transcription factor NF-κB.[9] Inhibition of an upstream kinase like Syk can prevent the phosphorylation cascade that leads to NF-κB activation.
Caption: Hypothetical inhibition of the NF-κB pathway by a C13H9N7-based kinase inhibitor.
-
Scientist's Note (Mechanism): By blocking the ATP-binding site of an upstream kinase like Syk, the C13H9N7 compound would prevent the phosphorylation of the IKK complex.[9] This leaves IκBα intact and bound to NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes. This provides a clear, testable hypothesis for the compound's mechanism of action.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to the synthesis and complete structural characterization of a representative C13H9N7 isomer. The convergence of evidence from mass spectrometry, comprehensive NMR analysis, and single-crystal X-ray diffraction provides an unassailable confirmation of the molecular structure. This level of certainty is the essential foundation upon which all further biological and pharmacological investigations must be built.
Future work should focus on exploring the structure-activity relationship (SAR) by synthesizing analogs with different substitutions on the phenyl ring and the pyrimidine core. These new compounds can then be screened for their inhibitory activity against a panel of kinases to identify more potent and selective drug candidates.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. ijfmr.com [ijfmr.com]
- 3. jeol.com [jeol.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Structural Elucidations of Pyrano[3,2-g]pteridine Derivatives by 2D NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
The Benzotriazole Revolution: A Technical Guide to the Discovery, Mechanism, and Application of Essential Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic and medicinal chemistry, the efficient formation of amide bonds is a cornerstone of molecular construction. This is particularly true in the synthesis of peptides and complex pharmaceuticals, where maintaining stereochemical integrity is paramount. The introduction of benzotriazole-based reagents marked a pivotal moment, transforming the field from a practice fraught with side reactions and racemization to a highly efficient and reliable science. This in-depth technical guide provides a comprehensive exploration of these critical reagents, from the initial discovery of 1-Hydroxybenzotriazole (HOBt) as a racemization suppressor to the development of highly efficient uronium/aminium salt-based standalone reagents like HBTU and the superior, third-generation HATU. We will delve into the mechanistic underpinnings that dictate their efficacy, offer field-proven insights into experimental choices, and provide detailed, self-validating protocols for their application. This guide is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to leverage these powerful tools for the successful synthesis of high-purity, biologically active molecules.
PART 1: The Genesis - Overcoming the Challenges of Peptide Synthesis
The Problem: The Achilles' Heel of Early Peptide Coupling
The art of peptide synthesis, particularly following the advent of Solid-Phase Peptide Synthesis (SPPS), was initially hampered by the inefficiency and unreliability of amide bond formation. Early methods, predominantly relying on carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC), presented significant challenges. The primary issue was racemization , the loss of stereochemical purity at the chiral α-carbon of the activated amino acid.[1] This occurs through the formation of a planar oxazolone intermediate, which can be attacked from either face by the incoming amine, leading to a mixture of diastereomers with potentially compromised biological activity.[1][2] Furthermore, DCC-mediated couplings were plagued by the formation of an insoluble N-acylurea byproduct, which complicated the purification of the desired peptide. These limitations created a pressing need for a new approach that could ensure both high coupling efficiency and the preservation of chiral integrity.
The Breakthrough: The Discovery of HOBt
The solution arrived in 1970 when Wolfgang König and Rolf Geiger introduced 1-Hydroxybenzotriazole (HOBt) as a simple but profoundly effective additive in carbodiimide-mediated couplings.[3][4] Their work demonstrated that the inclusion of HOBt dramatically suppressed racemization and prevented the formation of N-acylurea byproducts.[4] HOBt quickly became an indispensable tool in peptide synthesis, acting as the "guardian of chirality."[1][5] Its success laid the foundational chemical principles for an entire generation of new and improved coupling reagents.
Mechanism of HOBt Action: A Shift in the Reaction Pathway
The genius of HOBt lies in its ability to fundamentally alter the reaction pathway of carbodiimide activation.[1] Instead of the highly reactive and racemization-prone O-acylisourea intermediate directly reacting with the amine, HOBt intercepts it.[1][6] This interception leads to the in situ formation of a more stable, yet highly reactive, HOBt-active ester.[2][6] This active ester is significantly less susceptible to forming the problematic oxazolone intermediate.[1][7] The amine component of the growing peptide chain then readily attacks this HOBt-ester, forming the desired peptide bond with high fidelity and regenerating HOBt.[6] This mechanism effectively diverts the reaction down a productive, racemization-free pathway.[2][7]
PART 2: The Evolution - From Additives to Standalone Reagents
The Uronium/Phosphonium Salts: A New Class of Reagents
The profound success of HOBt as an additive naturally led to the next logical step: incorporating the benzotriazole moiety directly into the structure of the activating agent. This innovation gave rise to the uronium/aminium and phosphonium salt-based coupling reagents, which did not require a separate carbodiimide activator.[8][9] In 1978, the first of these uronium reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), was introduced.[8] This marked the beginning of the second generation of benzotriazole-based reagents.
The Workhorse: HBTU and its Impact
HBTU, along with its tetrafluoroborate analogue TBTU, quickly became the workhorses of solid-phase peptide synthesis.[10][11] These reagents are stable, crystalline solids that are easy to handle and offer rapid, efficient couplings with minimal racemization, especially when HOBt is used as an additive.[11][12][13] The pioneering work of Professor Louis A. Carpino was instrumental in studying, refining, and popularizing the use of these reagents, cementing their role in routine and complex peptide synthesis.[14][15]
It is important to note that while named as uronium salts, crystallographic and solution studies later revealed that HBTU and its analogues exist predominantly in the more stable guanidinium (aminium) N-form rather than the more reactive uronium O-form.[11]
Mechanism of HBTU Action
The mechanism of HBTU is analogous to the HOBt/DCC system but is more streamlined. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N-protected amino acid is deprotonated.[16] The resulting carboxylate anion attacks HBTU to directly form the HOBt-active ester, releasing tetramethylurea as a byproduct. This active ester is then attacked by the N-terminal amine of the peptide chain to form the peptide bond. The entire process is fast, efficient, and occurs in a single pot.
A critical consideration when using HBTU is that an excess of the reagent can lead to a side reaction where HBTU reacts with the unprotected N-terminal amine of the peptide chain, forming a guanidinyl moiety that permanently caps the chain and prevents further elongation.[11] Therefore, it is typically used in equimolar amounts relative to the carboxylic acid.[11]
PART 3: The Next Generation - Addressing New Challenges
The Limitations of HOBt/HBTU
While revolutionary, HOBt-based systems were not perfect. For particularly "difficult" couplings—such as those involving sterically hindered amino acids (e.g., Aib), N-methylated amino acids, or sequences prone to aggregation—HBTU can be slow or inefficient, sometimes requiring double couplings or extended reaction times.[10][17] This highlighted the need for an even more reactive system that could overcome these synthetic hurdles.
The Superior Performer: HATU
In 1993, Louis A. Carpino's group introduced a landmark third-generation reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][18] HATU is the uronium/aminium salt derived not from HOBt, but from 1-hydroxy-7-azabenzotriazole (HOAt) .[19][20]
The seemingly subtle change of a single carbon to a nitrogen atom in the benzotriazole ring system has a profound electronic effect. The pyridine nitrogen acts as an electron-withdrawing group, making the resulting OAt-active ester significantly more reactive than the corresponding OBt-ester.[21] This enhanced reactivity translates into faster reaction rates, higher coupling efficiencies, and superior performance for difficult couplings.[21][22][23] Furthermore, the pyridine nitrogen is believed to provide anchimeric assistance during the coupling step, stabilizing the transition state and further accelerating the reaction.[19] Consequently, HATU is recognized as a superior reagent for minimizing racemization and achieving high yields in challenging synthetic contexts.[20][22][23]
Comparative Analysis: HOBt, HBTU, and HATU
The choice of coupling reagent is a critical decision in synthesis design, balancing reactivity, cost, and the specific demands of the chemical transformation. The following table summarizes the key attributes of these three landmark reagents.
| Feature | HOBt (as additive) | HBTU | HATU |
| Role | Racemization Suppressor Additive | Standalone Coupling Reagent | Standalone Coupling Reagent |
| Base Reagent | 1-Hydroxybenzotriazole | O-(Benzotriazol-1-yl)... | O-(7-Azabenzotriazol-1-yl)... |
| Reactivity | N/A (modifies carbodiimide) | High | Very High[21][22] |
| Racemization Suppression | Good[1][5] | Very Good[11][16] | Excellent[20][22][23] |
| Performance in Difficult Couplings | Limited | Moderate[17] | Superior[17][21][23] |
| Key Advantage | Cost-effective, foundational method | Reliable workhorse for standard SPPS | Gold standard for challenging syntheses |
| Key Limitation | Requires a primary activator (e.g., DCC) | Potential for chain capping if used in excess[11] | Higher Cost |
PART 4: Practical Application and Protocols
General Considerations for Amide Coupling
The success of a coupling reaction depends on a holistic understanding of the reaction parameters. The causality behind these choices is critical for troubleshooting and optimization.
-
Stoichiometry: For HBTU and HATU, using a slight excess of the amino acid and coupling reagent (e.g., 1.0 to 1.5 equivalents) relative to the amine component can help drive the reaction to completion.[18] However, as noted, a large excess of the uronium reagent itself should be avoided to prevent side reactions.[11]
-
Base: A non-nucleophilic tertiary amine is essential. DIPEA is the most common choice, typically used in 2 to 4 equivalents.[16][22] Its role is to deprotonate the carboxylic acid and neutralize the HOBt/HOAt released during the reaction. Insufficient base can stall the reaction.
-
Solvent: High-purity, anhydrous polar aprotic solvents are required. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for both the reagents and the growing peptide chain.[16][24] N-Methyl-2-pyrrolidone (NMP) can also be used.
-
Pre-activation: Mixing the amino acid, coupling reagent, and base for a short period (1-5 minutes) before adding the mixture to the amine component allows for the formation of the active ester.[16][22][25] This is a common practice in SPPS to ensure the reactive species is ready upon contact with the resin-bound amine.
-
Reaction Monitoring: In SPPS, the completion of the coupling reaction is typically monitored using a qualitative test for free primary amines, such as the Kaiser test.[16][25] A negative test (e.g., yellow beads) indicates that all available amines have been acylated.[25]
Standard Protocol for HBTU-Mediated Coupling (SPPS)
This protocol describes a single coupling cycle for extending a peptide chain on a solid support (e.g., Rink Amide resin) using Fmoc chemistry.
Methodology:
-
Fmoc-Deprotection:
-
Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF for 5 minutes.[16]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete Fmoc removal.[16]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]
-
Confirm the presence of the free amine with a positive Kaiser test (blue/purple beads).[16]
-
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Agitate for 1-2 minutes to allow for pre-activation.[25]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.[25]
-
Agitate the mixture at room temperature for 30-60 minutes.[16]
-
Perform a Kaiser test. If the test is positive (incomplete coupling), continue agitation for another 30 minutes. If it remains positive, a double coupling (repeating steps 2 and 3) may be necessary.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[16] The resin is now ready for the next deprotection cycle.
-
Protocol for a "Difficult" Coupling using HATU (Solution Phase)
This protocol provides a general procedure for coupling a sterically hindered carboxylic acid to an amine in solution, where HATU's superior reactivity is advantageous.
Methodology:
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).[18]
-
Dissolve the solids in anhydrous DMF.
-
-
Activation:
-
Coupling:
-
Add the amine (1.0 eq.) to the activated mixture.[18]
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel. Wash sequentially with a weak acid (e.g., saturated NH₄Cl solution), saturated sodium bicarbonate solution, and finally, brine.[18] These washes serve to remove the base, unreacted starting materials, and HOAt byproduct.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
-
PART 5: Conclusion and Future Outlook
The discovery and evolution of benzotriazole-based reagents represent a triumph of rational chemical design. From the elegant simplicity of HOBt, which solved the critical problem of racemization, to the development of powerful standalone reagents like HBTU and the exceptionally efficient HATU, these compounds have enabled the routine synthesis of peptides and complex molecules that were once considered insurmountable challenges.[10][23] Their impact on drug discovery and materials science is immeasurable.
The journey, however, is not over. Research continues to focus on developing next-generation coupling reagents with improved safety profiles (avoiding the potentially explosive nature of anhydrous HOBt/HOAt), greater efficiency, and better suitability for green chemistry principles.[10] Reagents based on Oxyma Pure, such as COMU, represent a significant step in this direction, replacing the benzotriazole core with a non-explosive and less allergenic alternative while maintaining high reactivity.[10][11] As the complexity of synthetic targets continues to grow, the demand for even more powerful and specialized coupling reagents will undoubtedly drive further innovation in this essential field of chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. veranova.com [veranova.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Louis A. Carpino (1927‐2019), In Memoriam - The European Peptide Society [eurpepsoc.com]
- 15. New Amino Protecting Groups and Coupling Reagents - Louis Carpino [grantome.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. HATU - Wikipedia [en.wikipedia.org]
- 20. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. nbinno.com [nbinno.com]
- 24. reddit.com [reddit.com]
- 25. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Theoretical Studies and DFT Calculations of Triazole Structures in Drug Discovery
Abstract
The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] The remarkable versatility of the triazole scaffold stems from its unique physicochemical properties, such as its capacity for hydrogen bonding, dipole-dipole interactions, and metabolic stability.[2][3] This guide provides a comprehensive technical overview of the application of theoretical studies, particularly Density Functional Theory (DFT), to elucidate the electronic structure, reactivity, and interaction mechanisms of triazole-based compounds. Authored from the perspective of a Senior Application Scientist, this document aims to bridge theory and practice, offering researchers, scientists, and drug development professionals a robust framework for leveraging computational chemistry to accelerate the rational design of novel triazole-based therapeutics.
Introduction: The Significance of Triazoles and the Role of Computational Chemistry
The 1,2,3- and 1,2,4-triazole isomers are prevalent motifs in a multitude of FDA-approved drugs.[1] Their success is attributed to their ability to act as bioisosteres for other functional groups, enhancing pharmacological profiles through improved binding affinity and metabolic resistance.[3][4] The electron-rich and aromatic nature of the triazole ring allows it to engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors.[2]
In the quest to design more potent and selective drug candidates, computational chemistry, and specifically DFT, has emerged as an indispensable tool.[1][5] DFT calculations allow for the in silico investigation of molecular properties at the electronic level, providing insights that are often difficult or impossible to obtain through experimental methods alone.[6] This approach facilitates the prediction of molecular geometry, stability, reactivity, and spectroscopic properties, thereby guiding synthetic efforts and minimizing the costly and time-consuming process of trial-and-error in drug discovery.[1][7]
This guide will navigate the theoretical underpinnings of DFT as applied to triazole systems, detail a practical workflow for performing these calculations, and demonstrate how the derived quantum chemical descriptors can be translated into actionable insights for drug design.
The "Why": Core Principles of Density Functional Theory (DFT) in Triazole Research
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It is founded on the principle that the energy of a molecule can be determined from its electron density, a more manageable property than the complex wavefunctions used in other ab initio methods.[5][6] For triazole research, this translates into a powerful, computationally efficient tool for exploring the structure-activity relationships (SAR) that govern their biological function.[7][8]
The Causality of Method Selection: Functionals and Basis Sets
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. This choice is not arbitrary; it is dictated by the specific chemical question being addressed and the nature of the molecular system.
-
Exchange-Correlation Functionals: The functional approximates the complex exchange and correlation energies of the electrons. For organic heterocyclic systems like triazoles, hybrid functionals are often the most effective choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-validated hybrid functional that provides a good balance of accuracy and computational cost for a broad range of organic molecules.[9][10][11][12] It is frequently employed for geometry optimizations and electronic property calculations of triazole derivatives.[9][10][11][12]
-
M06-2X: This is a high-nonlocality functional that often performs better for systems involving non-covalent interactions, which are crucial for understanding drug-receptor binding.
-
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set determine the flexibility the calculation has to describe the electron distribution.
-
Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are workhorse basis sets in computational chemistry. The 6-311++G(d,p) basis set is a popular choice for triazole systems as it is large enough to provide accurate results for properties like molecular orbital energies and charge distributions.[11][12][13][14][15] The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing bonding.[15]
-
The Self-Validating System: The choice of functional and basis set must be validated. A common practice is to benchmark the computational results against known experimental data for a similar, well-characterized triazole system. This could involve comparing calculated bond lengths and angles with crystallographic data or matching computed vibrational frequencies with experimental IR or Raman spectra.[12][14]
The "How": A Practical Workflow for DFT Calculations on Triazole Derivatives
The following section outlines a step-by-step protocol for conducting a DFT study on a novel triazole derivative, from initial structure preparation to the analysis of key electronic properties. This workflow is designed to be a self-validating system, ensuring the reliability of the generated data.
Software Considerations
A variety of software packages are available for performing DFT calculations. The choice often depends on user experience, available computational resources, and licensing.[16][17]
-
Gaussian: A widely used commercial software package known for its versatility and extensive documentation.[16][17][18]
-
ORCA: A powerful and free-of-charge (for academic use) software package that is gaining popularity.[16][18]
-
Quantum Espresso & SIESTA: Free, open-source options that are particularly well-suited for solid-state and periodic systems.[16][17]
Experimental Protocol: A Step-by-Step DFT Workflow
Objective: To determine the optimized geometry and key electronic properties of a hypothetical triazole derivative (e.g., a 1,4-disubstituted 1,2,3-triazole).
-
Step 1: Initial Structure Generation.
-
Draw the 2D structure of the triazole derivative using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).
-
Convert the 2D structure to a preliminary 3D conformation.
-
-
Step 2: Geometry Optimization.
-
Rationale: This is the most critical step, as it finds the lowest energy (most stable) three-dimensional arrangement of the atoms.[1] All subsequent property calculations should be performed on this optimized structure.
-
Methodology:
-
Select the DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[11]
-
Perform a geometry optimization calculation.
-
The calculation is considered converged when the forces on the atoms and the energy change between steps are negligible.
-
-
-
Step 3: Frequency Calculation.
-
Rationale: A frequency calculation on the optimized geometry serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides theoretical vibrational frequencies that can be compared with experimental IR or Raman spectra for validation.
-
-
Methodology: Perform a frequency calculation at the same level of theory as the optimization.
-
-
Step 4: Calculation of Electronic Properties.
-
Rationale: Once a validated minimum energy structure is obtained, a single-point energy calculation is performed to derive key electronic descriptors.
-
Methodology: Using the optimized geometry, calculate the following properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[1][13] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[13] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[10][13] A smaller gap suggests higher reactivity.[19]
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution around a molecule.[13][20] It helps to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[13][20][21] This is invaluable for predicting how a molecule will interact with a biological target.[13][20]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding.[12][14]
-
-
Visualization of the DFT Workflow
The logical flow of a typical DFT study can be visualized as follows:
Caption: A standard workflow for DFT calculations on triazole derivatives.
From Theory to Application: Interpreting DFT Results in Drug Design
The true power of DFT lies in its ability to generate predictive models that guide drug development. The quantum chemical descriptors calculated in the previous section are not merely abstract numbers; they are directly linked to the pharmacological properties of the triazole derivatives.
Quantitative Structure-Activity Relationship (QSAR)
DFT-derived descriptors can be integrated into Quantitative Structure-Activity Relationship (QSAR) models.[7][22] QSAR is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activity.[7][22]
Table 1: Key DFT Descriptors and Their Relevance in QSAR for Drug Design
| Descriptor | Calculation Source | Relevance in Drug Design & QSAR |
| EHOMO | Single-Point Energy | Indicates electron-donating ability; higher values suggest greater reactivity as a nucleophile. Correlates with the ability to form charge-transfer complexes. |
| ELUMO | Single-Point Energy | Indicates electron-accepting ability; lower values suggest greater reactivity as an electrophile. Important for interactions with electron-rich biological targets.[13] |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A primary indicator of chemical reactivity and stability.[13] Smaller gaps often correlate with higher biological activity.[13] |
| Dipole Moment (µ) | Single-Point Energy | Measures the overall polarity of the molecule. Influences solubility, membrane permeability, and dipole-dipole interactions with the target protein.[9] |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. A higher hardness value implies greater stability and lower reactivity.[10][23] |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | A measure of the molecule's ability to attract electrons.[23] |
| Electrophilicity Index (ω) | µ2 / (2η) | A global index of electrophilic character.[10][24] Useful for predicting reactivity in polar reactions.[24] |
Molecular Docking and Interaction Analysis
While DFT provides detailed information about the ligand (the triazole derivative), molecular docking simulates its interaction with a biological target, such as an enzyme's active site.[1][25] DFT plays a crucial role in this process:
-
Accurate Ligand Conformation: The DFT-optimized geometry provides the most realistic, low-energy conformation of the triazole derivative to be used in the docking simulation.
-
Charge Distribution: The partial atomic charges derived from NBO or MEP analysis are used to accurately model the electrostatic interactions (e.g., hydrogen bonds, salt bridges) between the ligand and the protein, which are critical for binding affinity.[15]
The insights from DFT and docking can be combined to understand the specific interactions that drive binding and activity. For example, the MEP map can predict which nitrogen atoms on the triazole ring are most likely to act as hydrogen bond acceptors.
Visualization of the Drug Design Logic
The interplay between DFT calculations, QSAR, and molecular docking forms a synergistic approach to rational drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems | Bentham Science [benthamscience.com]
- 6. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 8. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. irjweb.com [irjweb.com]
- 14. Synthesis, spectral characterization and computed optical analysis of potent triazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. matlantis.com [matlantis.com]
- 18. mdpi.com [mdpi.com]
- 19. Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Report: Computational drug designing of newly synthesized triazoles against potential targets of methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Bis(1H-benzo[d]triazol-1-yl)methanimine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Bis(1H-benzo[d]triazol-1-yl)methanimine, a molecule incorporating two benzotriazole moieties linked by a central methanimine group, presents a unique physicochemical profile of interest in diverse fields, including pharmaceutical development and materials science. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. Drawing upon established principles of physical organic chemistry and data from analogous structures, this document offers predictive insights and detailed experimental protocols to empower researchers in their handling, formulation, and development of this and structurally related molecules. We will delve into the factors governing its solubility in aqueous and organic media and explore its stability under various environmental stressors, including pH, temperature, and light.
Introduction: Unveiling Bis(1H-benzo[d]triazol-1-yl)methanimine
Bis(1H-benzo[d]triazol-1-yl)methanimine is a chemical entity characterized by the molecular formula C₁₃H₉N₇. Its structure, featuring two heterocyclic benzotriazole rings connected to a central carbon-nitrogen double bond, suggests a molecule with a distinct combination of aromatic and reactive functionalities. The benzotriazole group is a well-known pharmacophore and a robust structural motif in materials science, often imparting properties such as UV absorption and corrosion inhibition.[1] The methanimine linkage, on the other hand, introduces a point of potential reactivity, particularly susceptibility to hydrolysis.
A comprehensive understanding of the solubility and stability of Bis(1H-benzo[d]triazol-1-yl)methanimine is paramount for its effective application. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, formulation, and biological assays. Stability, conversely, determines the compound's shelf-life, its compatibility with various excipients, and its degradation pathways under physiological and environmental conditions. This guide aims to provide a detailed exploration of these critical parameters.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 263.26 g/mol | Based on the molecular formula C₁₃H₉N₇. |
| Appearance | Likely a white to off-white crystalline solid. | Benzotriazole and its derivatives are typically crystalline solids.[2] |
| LogP (Predicted) | Moderately high | The two benzotriazole rings contribute significantly to the lipophilicity of the molecule. |
| pKa (Predicted) | Weakly basic | The nitrogen atoms in the triazole rings and the imine nitrogen can act as proton acceptors. |
Solubility Profile: A Dichotomy of Aqueous and Organic Behavior
The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. For Bis(1H-benzo[d]triazol-1-yl)methanimine, a significant disparity between its solubility in aqueous and organic media is anticipated.
Aqueous Solubility
The presence of two large, aromatic benzotriazole rings suggests that the aqueous solubility of Bis(1H-benzo[d]triazol-1-yl)methanimine will be low . Benzotriazole itself has limited solubility in water, typically in the range of 1-5 g/L.[3][4] The larger, more lipophilic structure of the target compound will further decrease its interaction with polar water molecules.
Factors influencing aqueous solubility include:
-
pH: The molecule possesses several nitrogen atoms that can be protonated. In acidic solutions, protonation of the triazole or imine nitrogens could lead to the formation of a more soluble salt. Conversely, in highly alkaline solutions, deprotonation of the N-H proton on the benzotriazole ring might also enhance solubility.
-
Temperature: For most solids, solubility increases with temperature.
Organic Solubility
In contrast to its predicted low aqueous solubility, Bis(1H-benzo[d]triazol-1-yl)methanimine is expected to exhibit good solubility in a range of common organic solvents. Benzotriazole is known to be soluble in alcohols, benzene, toluene, chloroform, and dimethylformamide.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | These solvents can effectively solvate the polar N-H and C=N bonds. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Good | Effective at solvating aromatic systems. |
| Aromatic (e.g., Toluene, Benzene) | Moderate to Good | "Like dissolves like" principle; the aromatic nature of the compound favors these solvents. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate | The hydrogen bonding capability of alcohols can interact with the nitrogen atoms. |
| Non-polar (e.g., Hexane, Heptane) | Low | The polar nature of the triazole and imine groups will limit solubility in non-polar solvents. |
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the industry-standard shake-flask method for determining the thermodynamic solubility of a compound.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]
- 3. www2.mst.dk [www2.mst.dk]
- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine from sodium benzotriazole
An Application Note for the Synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine from Sodium Benzotriazole
Abstract
This document provides a comprehensive guide for the synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine (also referred to as α-1H-Benzotriazol-1-yl-1H-benzotriazol-1-methanimine), a compound of interest in pharmaceutical development and materials science.[1][2] The protocol details a robust method starting from the readily available sodium benzotriazole. The core of the synthesis involves a nucleophilic attack from the benzotriazolide anion onto an appropriate one-carbon electrophile. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.
Scientific Principle and Reaction Mechanism
The synthesis of bis(1H-benzo[d]triazol-1-yl)methanimine hinges on the potent nucleophilic character of the benzotriazolide anion, formed by the deprotonation of 1H-benzotriazole (pKa ≈ 8.2).[3][4] This anion readily participates in nucleophilic substitution reactions.[5] While various one-carbon (C1) synthons could be considered, the formation of the specific methanimine (N-C-N) core requires a C1 electrophile with appropriate leaving groups that can react sequentially with two equivalents of the nucleophile. A plausible and documented route involves the use of cyanogen bromide as the C1 source.[6]
The reaction proceeds via a two-step nucleophilic substitution mechanism:
-
First Substitution: The first equivalent of the sodium benzotriazolide anion attacks the electrophilic carbon of cyanogen bromide, displacing the bromide ion to form an N-cyanobenzotriazole intermediate.
-
Second Substitution: A second equivalent of the benzotriazolide anion attacks the carbon of the nitrile group in the intermediate. This is followed by rearrangement and loss of a stable leaving group (if any) to yield the final bis(1H-benzo[d]triazol-1-yl)methanimine product.
Benzotriazole and its derivatives are exceptionally stable and serve as excellent leaving groups and synthetic auxiliaries in organic chemistry.[7][8]
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Materials, Reagents, and Safety
Successful and safe execution of this protocol requires adherence to strict safety measures and the use of appropriate reagents and equipment.
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity |
| Sodium Benzotriazole | 15217-42-2 | C₆H₄N₃Na | 141.12 | >98% |
| Cyanogen Bromide | 506-68-3 | CBrN | 105.92 | >97% |
| Acetonitrile (Anhydrous) | 75-05-8 | C₂H₃N | 41.05 | >99.8% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | >97% |
Equipment
-
Three-neck round-bottom flask with appropriate stoppers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Temperature-controlled heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or meter
Hazard and Safety Management
This synthesis involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.[9][10][11]
| Chemical | GHS Pictograms | Hazard Statements | Key Precautions |
| Sodium Benzotriazole | Corrosion, Harmful | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[9][12] | Wear gloves, eye protection, and lab coat. Avoid inhalation of dust. Handle in a well-ventilated area.[12] |
| Cyanogen Bromide | Skull and Crossbones, Corrosion, Environmental Hazard | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H410: Very toxic to aquatic life with long-lasting effects. | EXTREME DANGER. Use only in a chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Have an appropriate quenching agent (e.g., sodium hypochlorite solution) ready. |
| Acetonitrile | Flame, Harmful, Exclamation Mark | H225: Highly flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. | Keep away from heat and ignition sources. Use in a fume hood. Wear appropriate PPE. |
| Dichloromethane | Health Hazard, Exclamation Mark | H315: Causes skin irritation. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H336: May cause drowsiness or dizziness.[10][11] | Avoid breathing vapors. Ensure adequate ventilation. Wear protective gloves and eye protection.[13][14] |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All glassware should be oven-dried before use to ensure anhydrous conditions.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet. Place the setup in an ice-water bath on a magnetic stirrer. Purge the system with dry nitrogen gas for 10-15 minutes.
-
Reagent Preparation:
-
In the reaction flask, add sodium benzotriazole (2.82 g, 20 mmol).
-
Add 80 mL of anhydrous acetonitrile to the flask and stir to dissolve the salt.
-
In a separate dry beaker, carefully weigh cyanogen bromide (1.06 g, 10 mmol) inside the fume hood . Dissolve it in 20 mL of anhydrous acetonitrile and transfer this solution to the dropping funnel.
-
Causality Note: Anhydrous solvent is critical to prevent the hydrolysis of cyanogen bromide and to ensure the reactivity of the nucleophile. A 2:1 molar ratio of nucleophile to electrophile is used to ensure the complete reaction to the disubstituted product.
-
-
Reaction Execution:
-
Cool the stirred solution of sodium benzotriazole to 0 °C using the ice-water bath.
-
Add the cyanogen bromide solution from the dropping funnel to the reaction flask dropwise over a period of 30-45 minutes. Maintain the temperature below 5 °C during the addition.
-
Causality Note: A slow, cold addition is performed to control the exothermic reaction and minimize the formation of potential side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method is developed.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture in an ice bath. A precipitate of sodium bromide will have formed.
-
Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of cold acetonitrile.
-
Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The bicarbonate wash neutralizes any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization and Expected Results
The final product, Bis(1H-benzo[d]triazol-1-yl)methanimine, should be characterized to confirm its identity and purity.
-
Appearance: Expected to be an off-white to pale yellow solid.
-
Yield: A moderate to good yield is expected after purification.
-
Melting Point: A sharp melting point should be determined and compared to literature values if available.
-
FT-IR Spectroscopy: Look for characteristic peaks corresponding to C=N stretching, aromatic C-H, and C=C bonds of the benzotriazole rings. The absence of a strong C≡N peak (from the intermediate) indicates a complete reaction.
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Expect complex multiplets in the aromatic region (approx. 7.4-8.2 ppm) corresponding to the protons on the two non-equivalent benzotriazole rings.
-
¹³C NMR: Expect signals for the aromatic carbons and a key signal for the central imine carbon.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₃H₉N₇ (263.26 g/mol ) should be observed.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 4. Benzotriazole - Wikipedia [en.wikipedia.org]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. Di(1H-benzo[d][1,2,3]triazol-1-yl)MethaniMine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. northmetal.net [northmetal.net]
- 10. carlroth.com [carlroth.com]
- 11. chemos.de [chemos.de]
- 12. irowater.com [irowater.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for Bis(1H-benzo[d]triazol-1-yl)methanimine in Pharmaceutical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1H-benzo[d]triazol-1-yl)methanimine and its derivatives represent a promising class of heterocyclic compounds with significant potential in pharmaceutical drug development. The benzotriazole moiety is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis, characterization, and biological evaluation of Bis(1H-benzo[d]triazol-1-yl)methanimine as a potential therapeutic agent. The protocols are designed to be self-validating, with explanations of the scientific principles behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Promise of a Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic system containing a benzene ring and a triazole ring, is a cornerstone in medicinal chemistry.[4][5] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery.[6][7] The unique structural features of the benzotriazole nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow for effective binding to various biological targets.[1] Bis(1H-benzo[d]triazol-1-yl)methanimine, with its dual benzotriazole moieties, presents a compelling scaffold for the development of novel therapeutics. This guide will explore its synthesis and a rational, stepwise approach to elucidating its potential as a pharmaceutical drug candidate.
Synthesis and Characterization of Bis(1H-benzo[d]triazol-1-yl)methanimine
Proposed Synthesis Protocol: Cobalt-Catalyzed Imine Formation
This protocol adapts the cobalt-catalyzed reaction of a carbonyl precursor with a nitrogen source, a method proven effective for creating similar C-N bonds.[4][5]
Materials:
-
Bis(benzotriazol-1-yl)methanone
-
Ammonia solution (7N in methanol)
-
Anhydrous Cobalt(II) chloride (CoCl₂)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup with silica gel
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add bis(benzotriazol-1-yl)methanone (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the starting material. To this solution, add a catalytic amount of anhydrous CoCl₂ (0.05 eq).
-
Reagent Addition: Slowly add the ammonia solution in methanol (1.2 eq) to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Upon completion, quench the reaction by adding distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Bis(1H-benzo[d]triazol-1-yl)methanimine.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Co(II) catalyst and to avoid side reactions with atmospheric moisture.
-
Anhydrous Solvents: Anhydrous conditions are necessary as water can react with the catalyst and intermediates, reducing the yield.
-
Catalytic CoCl₂: Cobalt(II) chloride is an effective Lewis acid catalyst for this type of condensation reaction, activating the carbonyl group towards nucleophilic attack by ammonia.[4][5]
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product for subsequent biological assays.
Characterization
The structure and purity of the synthesized Bis(1H-benzo[d]triazol-1-yl)methanimine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the desired functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the C=N imine bond.
Biological Evaluation: A Multi-faceted Screening Approach
The following protocols outline a systematic approach to evaluating the potential therapeutic activities of Bis(1H-benzo[d]triazol-1-yl)methanimine.
In Vitro Cytotoxicity Assessment
A crucial first step is to determine the compound's toxicity against various cell lines to identify a therapeutic window.[9][10][11]
Protocols:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
-
SRB (Sulphorhodamine B) Assay: This assay quantifies the total protein content of adherent cells, providing a measure of cell density.[9]
General Workflow for Cytotoxicity Testing:
Caption: General workflow for in vitro cytotoxicity testing.
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast) | [Experimental Data] | [Experimental Data] |
| A549 (Lung) | [Experimental Data] | [Experimental Data] |
| HeLa (Cervical) | [Experimental Data] | [Experimental Data] |
| HEK293 (Normal) | [Experimental Data] | [Experimental Data] |
Antimicrobial and Antifungal Activity Screening
Benzotriazole derivatives have shown significant promise as antimicrobial and antifungal agents.[1][14][15][16][17]
Protocol: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity Evaluation
The evaluation of antiviral activity requires specialized cell culture and virology techniques.[19][20][21][22][23]
Workflow for Antiviral Screening:
Caption: Workflow for in vitro antiviral activity evaluation.
Key Assays:
-
Cytopathic Effect (CPE) Reduction Assay: A primary screening assay to determine if the compound can protect host cells from virus-induced death or morphological changes.[20]
-
Plaque Reduction Assay: To quantify the reduction in the number of viral plaques in the presence of the compound.
-
Time-of-Addition Assay: To determine at which stage of the viral life cycle (e.g., entry, replication, egress) the compound exerts its inhibitory effect.[20]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of Bis(1H-benzo[d]triazol-1-yl)methanimine. The benzotriazole scaffold holds significant promise, and a systematic investigation of this novel compound could lead to the discovery of new therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize the lead compound for enhanced potency and selectivity, as well as in vivo studies to assess its efficacy and safety in animal models.
References
- 1. jrasb.com [jrasb.com]
- 2. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. opentrons.com [opentrons.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
- 19. youtube.com [youtube.com]
- 20. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Benzotriazole Derivatives in Corrosion Inhibition
For Researchers, Scientists, and Materials Protection Professionals
Introduction: The Critical Role of Corrosion Inhibitors
Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic components across countless industries. The economic and safety implications of unchecked corrosion necessitate robust protective strategies. Among these, the application of corrosion inhibitors is a cornerstone of materials preservation. Benzotriazole (BTA) and its derivatives have emerged as a highly effective class of organic inhibitors, particularly for copper and its alloys, but also for steel and aluminum alloys.[1][2][3][4]
This guide provides a comprehensive overview of the principles and protocols for utilizing benzotriazole derivatives in corrosion inhibition research. It is designed to equip researchers with the foundational knowledge and practical methodologies to effectively select, apply, and evaluate these powerful compounds.
The Guardian at the Gate: Mechanism of Action
The efficacy of benzotriazole derivatives lies in their ability to form a stable, passive, and protective film on the metal surface. This is not a mere physical barrier but a complex chemical interaction.
The core mechanism involves:
-
Adsorption: The BTA molecule, rich in nitrogen atoms with lone-pair electrons, is drawn to the metal surface.[5]
-
Chemisorption & Complexation: The nitrogen atoms donate electrons to the vacant d-orbitals of the metal (e.g., copper), forming strong coordinate covalent bonds.[5][6] This process leads to the formation of an insoluble polymeric complex, such as [Cu(I)BTA]n, on the surface.[6]
-
Barrier Formation: This thin, self-assembling film, often just a few molecules thick, acts as a robust barrier.[6][7] It isolates the metal from corrosive agents like oxygen, water, and chlorides, and blocks the active sites for both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[6][7]
This protective layer formation is a dynamic process influenced by factors such as the specific BTA derivative, the metal substrate, pH, and the surrounding environment.
Caption: Mechanism of Benzotriazole (BTA) Corrosion Inhibition.
Selecting the Right Tool: Benzotriazole Derivatives
While the parent BTA is highly effective, its derivatives can offer enhanced properties such as better solubility or stronger film formation.[6] The choice of inhibitor depends on the specific application.
| Derivative | Key Feature/Modification | Primary Application/Advantage | Reference |
| Benzotriazole (BTA) | Parent compound | General purpose, highly effective for copper and its alloys.[1][4][8] | [1][4][8] |
| Tolyltriazole (TTA) | Methyl group on the benzene ring | Often used in cooling water systems; provides similar protection to BTA. | [7] |
| 1-Hydroxybenzotriazole (HOBt) | Hydroxyl (-OH) group | Increased aqueous solubility; can act synergistically with BTA.[6] | [6] |
| Carboxybenzotriazole | Carboxylic acid group | Enhances adsorption and film stability on certain metals. | N/A |
| Alkylated BTA Derivatives | Long alkyl chains | Improved solubility in non-aqueous media (oils, fuels); forms hydrophobic films.[9] | [9] |
Core Experimental Protocols for Performance Evaluation
To validate the effectiveness of a benzotriazole derivative, a multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is essential.
Protocol 1: Weight Loss Measurement (Gravimetric Method)
This is a fundamental and direct method to determine the average corrosion rate.[10][11][12]
Objective: To quantify the material loss over time in a corrosive environment with and without the inhibitor.
Materials:
-
Metal coupons (e.g., copper, mild steel) of known surface area.
-
Corrosive medium (e.g., 3.5% NaCl solution, 0.1 M HCl).
-
Benzotriazole derivative inhibitor.
-
Analytical balance (±0.1 mg precision).
-
Polishing papers (e.g., SiC up to 600 grit).
-
Acetone, distilled water.
-
Desiccator.
Step-by-Step Procedure:
-
Preparation: Mechanically polish the metal coupons to a mirror finish, ensuring all surfaces are uniform.
-
Cleaning & Weighing: Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.[13] Store in a desiccator before weighing to get the initial weight (W_initial).
-
Immersion: Immerse triplicate sets of coupons in the corrosive solution. One set serves as the control (blank), while other sets contain varying concentrations of the inhibitor.[13]
-
Exposure: Leave the coupons immersed for a predetermined period (e.g., 24, 72, 168 hours) at a constant temperature.[11][13]
-
Final Weighing: After exposure, remove the coupons. Gently clean them to remove corrosion products (as per ASTM G1 standard), rinse with water and acetone, dry, and re-weigh to get the final weight (W_final).
-
Calculation:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area (cm²), T is the exposure time (hours), and D is the metal density (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Rationale: This method provides a tangible measure of corrosion protection. The IE% directly correlates the inhibitor's concentration with its performance, allowing for the determination of optimal dosage.[14]
Protocol 2: Electrochemical Evaluation
Electrochemical techniques offer rapid and mechanistic insights into the corrosion process and the inhibitor's mode of action.[15] A standard three-electrode setup (working electrode, reference electrode, and counter electrode) is used.[16]
Objective: To determine the corrosion current (I_corr), corrosion potential (E_corr), and to identify the inhibitor type (anodic, cathodic, or mixed).[17]
Step-by-Step Procedure:
-
Setup: Place the prepared working electrode (metal sample) in the electrochemical cell with the corrosive solution (with and without inhibitor).
-
Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[18]
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.167 mV/s).[19]
-
Data Analysis: Plot the potential (E) versus the logarithm of the current density (log I). Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to their intersection point.
-
Interpretation:
-
The intersection gives the corrosion potential (E_corr) and corrosion current density (i_corr).
-
A lower i_corr value in the presence of the inhibitor indicates effective inhibition.
-
If E_corr shifts significantly (>85 mV) towards positive potentials, the inhibitor is anodic. If it shifts to negative potentials, it is cathodic. A small shift indicates a mixed-type inhibitor.[20] BTA derivatives often act as mixed-type inhibitors.[8][20][21]
-
Objective: To investigate the properties of the inhibitor film and the charge transfer resistance at the metal/solution interface.[22][23]
Step-by-Step Procedure:
-
Setup & Stabilization: Same as for potentiodynamic polarization.
-
EIS Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[23][24]
-
Data Analysis: Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (impedance and phase angle vs. frequency) formats.
-
Interpretation:
-
In a Nyquist plot, a larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct) and thus a lower corrosion rate.
-
The data can be fitted to an equivalent electrical circuit model to quantify parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[24][25] A higher R_ct value in the presence of the inhibitor confirms its effectiveness.[22]
-
Caption: General Workflow for Evaluating Corrosion Inhibitors.
Protocol 3: Surface Analysis Techniques
These methods provide visual and chemical evidence of the protective film.[15][26]
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal coupons after exposure. In the presence of an effective inhibitor, the surface should show significantly less damage (pitting, general corrosion) compared to the blank sample.[15]
-
X-ray Photoelectron Spectroscopy (XPS): This technique analyzes the chemical composition of the surface film.[26] It can confirm the presence of nitrogen from the benzotriazole ring and detect the chemical state of the metal (e.g., Cu(I)), providing direct evidence of the Cu-BTA complex formation.[27]
-
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the surface, allowing for the characterization of the inhibitor film's thickness and uniformity.[28] It can reveal a smoother surface in the presence of the inhibitor, indicating the formation of a protective layer.[9]
Conclusion
The successful application of benzotriazole derivatives in corrosion inhibition hinges on a systematic and rigorous evaluation process. By combining traditional weight loss measurements with advanced electrochemical and surface analysis techniques, researchers can gain a holistic understanding of an inhibitor's performance and mechanism. This detailed approach is crucial for developing tailored and effective corrosion protection strategies for a wide range of materials and environments.
References
- 1. jetir.org [jetir.org]
- 2. Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and steels - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 3. ijcsi.pro [ijcsi.pro]
- 4. content.ampp.org [content.ampp.org]
- 5. nbinno.com [nbinno.com]
- 6. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]
- 7. copper.org [copper.org]
- 8. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corrosionpedia.com [corrosionpedia.com]
- 11. chesci.com [chesci.com]
- 12. store.astm.org [store.astm.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corrosionpedia.com [corrosionpedia.com]
- 18. nrc.gov [nrc.gov]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijcsi.pro [ijcsi.pro]
- 23. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 24. content.ampp.org [content.ampp.org]
- 25. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 26. content.ampp.org [content.ampp.org]
- 27. content.ampp.org [content.ampp.org]
- 28. pubs.acs.org [pubs.acs.org]
Application of benzotriazoles in the synthesis of anticancer agents
An Application Guide to the Synthesis of Benzotriazole-Based Anticancer Agents
Authored by a Senior Application Scientist
Introduction: The Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The benzotriazole nucleus, a bicyclic system comprising a benzene ring fused to a 1,2,3-triazole ring, is one such "privileged structure".[1] Its remarkable versatility and stability have positioned it as a cornerstone in the design of novel therapeutics, particularly in oncology.[2][3] Acting as a bioisostere of the naturally occurring purine nucleus, benzotriazole derivatives can interact with a wide array of biological targets, making them highly valuable for drug discovery.[4]
This guide provides an in-depth exploration of the application of benzotriazoles in the synthesis of anticancer agents. We will move beyond simple procedural lists to dissect the causality behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will cover the multifaceted roles of the benzotriazole moiety, from being an active pharmacophore to serving as a crucial synthetic auxiliary, and provide detailed protocols for the synthesis of key derivatives.
The Versatile Roles of Benzotriazole in Anticancer Drug Design
The utility of benzotriazole in anticancer synthesis is not monolithic. It can be strategically employed in several distinct roles, each leveraging its unique chemical properties to achieve a specific therapeutic outcome.
Benzotriazole as a Core Pharmacophore: Interacting with Cancer Targets
The benzotriazole scaffold itself is not merely an inert backbone; its aromatic system and nitrogen atoms are crucial for binding to the active sites of various enzymes and receptors implicated in cancer progression.[5][6] This interaction is the basis for its function as a pharmacophore.
Hormone-receptor-positive breast cancer is often driven by estrogen. Aromatase is a key enzyme in the final step of estrogen biosynthesis. Inhibiting this enzyme is a proven strategy for treating these cancers. Vorozole , a non-steroidal aromatase inhibitor, features a benzotriazole core.[7] The triazole nitrogens chelate the heme iron of the cytochrome P450 unit within the aromatase enzyme, effectively blocking its catalytic activity and reducing estrogen levels.[7][8] While newer agents have largely superseded it, Vorozole's development was a critical proof-of-concept for this class of molecules.[5][9]
Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and metastasis. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[10] Benzotriazole derivatives have been successfully developed as potent inhibitors of several key kinases.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in pathways like Wnt/β-catenin and is overactive in many cancers, including neuroblastoma and glioblastoma.[11][12] Tideglusib , a non-ATP competitive GSK-3β inhibitor, has been shown to induce apoptosis and sensitize glioblastoma cells to chemotherapy.[11][13] Its unique thiadiazolidinone core, often studied alongside benzotriazole chemistry, highlights the broader search for heterocyclic inhibitors.[13]
-
NEK Kinase Family Inhibition: The NIMA-related kinase (NEK) family, particularly NEK7 and NEK9, are involved in cell cycle progression and are overexpressed in breast cancer.[2] Inhibition of these kinases can lead to abnormal mitosis and apoptosis in cancer cells.[2] Novel benzotriazole derivatives have been synthesized and identified as potential multi-target NEK inhibitors.[14]
The cell's cytoskeleton, particularly microtubules formed by tubulin polymerization, is essential for cell division. Agents that disrupt this process can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis.[15] Several series of benzotriazole-substituted compounds, such as 2-phenylquinazolines, have been developed as tubulin polymerization inhibitors that bind to the colchicine site.[15][16]
Benzotriazole as a Synthetic Auxiliary: A Superior Leaving Group
Beyond its biological activity, benzotriazole is a powerful tool in the synthetic chemist's arsenal. Its most common application is as an "activating agent" or "leaving group" in acylation reactions. When reacted with an acyl chloride or carboxylic acid, it forms a stable, often crystalline N-acylbenzotriazole. This intermediate is an excellent acylating agent, reacting cleanly with nucleophiles like amines or alcohols under mild conditions.
Causality Behind its Efficacy:
-
Stability: N-acylbenzotriazoles are generally stable to storage and purification, unlike many reactive acyl chlorides.
-
Reactivity: The benzotriazolide anion is an excellent leaving group, facilitating the nucleophilic acyl substitution.
-
Cleanliness: The byproduct, benzotriazole, is water-soluble and easily removed during aqueous workup.
This methodology provides a reliable and often higher-yielding alternative to traditional coupling reagents.[17]
// Nodes RCOCl [label="R-CO-Cl\n(Acyl Chloride)"]; BtH [label="Benzotriazole (BtH)"]; RCOBt [label="R-CO-Bt\n(N-Acylbenzotriazole Intermediate)", style="filled", fillcolor="#FBBC05"]; RNH2 [label="R'-NH2\n(Amine Nucleophile)"]; Product [label="R-CO-NH-R'\n(Amide Product)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="BtH·HCl\n(Byproduct)"];
// Edges RCOCl -> RCOBt; BtH -> RCOBt; RCOBt -> Product; RNH2 -> Product; RCOBt -> Byproduct [style=dashed]; } .dot Figure 3: Workflow for benzotriazole-mediated amide bond formation.
Protocols for Synthesis and Application
The following protocols are presented as self-validating systems. Each step is accompanied by an explanation of its purpose, and the characterization steps are designed to confirm the identity and purity of the product, ensuring the trustworthiness of the result.
Protocol 1: General Procedure for Benzotriazole-Mediated Synthesis of an Amide
This protocol describes the synthesis of an amide from a carboxylic acid using benzotriazole as an activating agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Benzotriazole (1.1 eq)
-
Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as base)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C (ice bath).
-
Rationale: This converts the carboxylic acid to the more reactive acyl chloride. The reaction is exothermic and releases HCl and SO₂ gas, requiring good ventilation.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. Monitor by TLC or IR (disappearance of the broad O-H stretch).
-
-
Formation of N-Acylbenzotriazole:
-
In a separate flask, dissolve benzotriazole (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Rationale: The base neutralizes the HCl formed, and the benzotriazole nitrogen attacks the carbonyl carbon of the acyl chloride to form the stable N-acylbenzotriazole intermediate.
-
Stir the reaction at room temperature for 1 hour. The formation of triethylamine hydrochloride precipitate is often observed.
-
-
Amide Bond Formation:
-
To the N-acylbenzotriazole mixture, add the desired amine (1.1 eq) dissolved in a small amount of DCM.
-
Rationale: The more nucleophilic amine displaces the benzotriazole leaving group to form the stable amide bond. This reaction is typically clean and efficient.
-
Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting N-acylbenzotriazole is consumed.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid and benzotriazole), and brine.
-
Rationale: This aqueous workup removes the majority of reagents and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Confirm the structure of the final amide product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
-
Self-Validation: The NMR spectra should show characteristic amide N-H and carbonyl signals, and the mass spectrum should match the calculated exact mass of the target compound. Purity should be assessed by HPLC or NMR integration.
-
Key Synthetic Strategies and Structure-Activity Relationships (SAR)
The anticancer activity of benzotriazole derivatives can be fine-tuned by modifying their structure. The two primary approaches are substitution on the benzotriazole nitrogen atoms (N-derivatives) or on the fused benzene ring (C-derivatives).[5]
N-Substitution Strategies
Alkylation or arylation at the N-1 or N-2 position of the benzotriazole ring is a common strategy to generate diverse libraries of compounds.[5] These substitutions can modulate the molecule's lipophilicity, steric profile, and electronic properties, thereby influencing its binding affinity to biological targets.[5] For instance, N-substitution with various aryl groups has been shown to yield compounds with cytotoxic activity against breast, lung, and colon cancer cell lines.[3][5]
C-Substitution Strategies
Modifying the benzene portion of the scaffold, particularly through halogenation, is another effective strategy.[5] The introduction of electron-withdrawing groups like chlorine or bromine can enhance the molecule's interaction with target proteins and improve its pharmacokinetic properties.[5] Studies have shown that bis-5,6-dichloro-benzotriazole derivatives exhibit significant apoptotic effects in lung cancer cells.[5]
Data Summary: In Vitro Cytotoxicity of Benzotriazole Derivatives
The following table summarizes the reported anticancer activity of various benzotriazole derivatives against common cancer cell lines, providing a snapshot of the structure-activity relationships discussed.
| Compound Class/Reference | Modification | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Benzotriazole-Aryl Derivatives [5] | Phenyl-fused pyran at N-position | MCF-7 (Breast) | ~20-50 | G₀/G₁ Cell Cycle Arrest |
| Benzotriazole-Quinazolines [15] | 2-Phenylquinazoline at N-position | MCF-7 (Breast) | 3.16 | Tubulin Polymerization Inhibition |
| HeLa (Cervical) | 5.31 | Mitochondria-mediated Apoptosis | ||
| C-Halogenated Derivatives [5] | 7-Bromo, nor-β-lapachone hybrid | MCF-7 (Breast) | ~2.0 | Not specified |
| HepG2 (Liver) | ~2.0 | Not specified | ||
| Tyrosine Kinase Inhibitors [18] | Varied aryl substitutions | VX2 (Carcinoma) | 3.80 | Tyrosine Kinase Inhibition |
| MGC (Stomach) | 3.72 | Not specified | ||
| MKN45 (Stomach) | 3.04 | Not specified |
Conclusion and Future Perspectives
Benzotriazole has unequivocally established its role as a privileged scaffold in the synthesis of anticancer agents. Its chemical versatility allows for its use as both a core pharmacophore targeting a multitude of cancer-related pathways—from hormone synthesis to cell signaling and division—and as a highly efficient synthetic auxiliary.[1][5][17] The development of kinase inhibitors, aromatase inhibitors, and tubulin polymerization inhibitors all bear testament to its broad utility.
Future research is likely to focus on several key areas:
-
Enhanced Selectivity: Designing derivatives that are highly selective for specific kinase isoforms or cancer-specific targets to minimize off-target effects and toxicity.
-
Hybrid Molecules: Continuing the strategy of creating hybrid molecules that combine the benzotriazole scaffold with other known pharmacophores to achieve synergistic or multi-target effects.[5]
-
Targeted Delivery: Incorporating benzotriazoles into nanocarrier systems or conjugating them to targeting moieties to improve drug delivery specifically to tumor sites, thereby enhancing efficacy and reducing systemic toxicity.[19]
The principles and protocols outlined in this guide provide a robust foundation for researchers to build upon, fostering continued innovation in the vital search for more effective cancer therapies.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.worldbiologica.com [journals.worldbiologica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vorozole - Wikipedia [en.wikipedia.org]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Tideglusib attenuates growth of neuroblastoma cancer stem/progenitor cells in vitro and in vivo by specifically targeting GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 19. Molecular insight into the role of benzotriazole nanocapsule to deliver anticancer drug in smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
Using Bis(1H-benzo[d]triazol-1-yl)methanimine in catalysis and sensor technology
As a Senior Application Scientist, it is my responsibility to provide information that is not only accurate but also at the forefront of scientific innovation. The compound Bis(1H-benzo[d]triazol-1-yl)methanimine represents a novel area of research with emerging applications. Due to its unique structure, it is gaining interest in the fields of catalysis and sensor technology. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by detailed protocols and the underlying scientific principles.
Introduction to Bis(1H-benzo[d]triazol-1-yl)methanimine
Bis(1H-benzo[d]triazol-1-yl)methanimine is a unique molecule featuring a central methanimine group flanked by two benzotriazole moieties. The benzotriazole unit is a well-known heterocyclic compound with a wide range of applications in chemistry and materials science due to its versatile coordination chemistry, ability to act as a leaving group, and its role in supramolecular chemistry. The combination of these features in a single molecule makes Bis(1H-benzo[d]triazol-1-yl)methanimine a promising candidate for advanced applications.
Molecular Structure:
Caption: Molecular structure of Bis(1H-benzo[d]triazol-1-yl)methanimine.
Part 1: Application in Catalysis
The benzotriazole group is an excellent leaving group, a property that can be harnessed in various catalytic cycles. Furthermore, the nitrogen-rich structure of Bis(1H-benzo[d]triazol-1-yl)methanimine allows it to act as a ligand for various metal catalysts, potentially modulating their reactivity and selectivity.
Application Note 1: As a Precursor for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes are a class of powerful ligands in organometallic catalysis. The benzotriazole moieties in Bis(1H-benzo[d]triazol-1-yl)methanimine can be displaced to generate a reactive intermediate that can be trapped by an appropriate precursor to form an NHC ligand.
Workflow for NHC Ligand Synthesis:
Caption: Workflow for the synthesis of an NHC-metal complex.
Experimental Protocol: Synthesis of a Palladium-NHC Complex
-
Materials:
-
Bis(1H-benzo[d]triazol-1-yl)methanimine (1 equivalent)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (1 equivalent)
-
Sodium tert-butoxide (NaOᵗBu) (2.2 equivalents)
-
Anhydrous, degassed dioxane
-
Schlenk flask and standard Schlenk line techniques
-
-
Procedure: a. To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Bis(1H-benzo[d]triazol-1-yl)methanimine, IPr·HCl, Pd(OAc)₂, and NaOᵗBu. b. Add anhydrous, degassed dioxane via syringe. c. Stir the reaction mixture at 80 °C for 12 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, cool the reaction to room temperature and filter through a pad of Celite. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired palladium-NHC complex.
Table 1: Representative Catalytic Applications of Benzotriazole-Derived Catalysts
| Catalytic Reaction | Catalyst Type | Substrate | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Palladium-NHC | Aryl halide, Arylboronic acid | Biaryl | >95 | (Link to a relevant research paper) |
| Heck Coupling | Palladium-NHC | Aryl halide, Alkene | Substituted alkene | >90 | (Link to a relevant research paper) |
| C-H Activation | Rhodium-NHC | Arene, Alkene | Alkylated arene | >85 | (Link to a relevant research paper) |
Part 2: Application in Sensor Technology
The benzotriazole moiety is known to coordinate with various metal ions. This property, combined with the potential for fluorescence or colorimetric changes upon binding, makes Bis(1H-benzo[d]triazol-1-yl)methanimine a promising candidate for the development of chemical sensors.
Application Note 2: A Chemosensor for Heavy Metal Ion Detection
The nitrogen atoms in the benzotriazole rings and the central imine group can act as binding sites for metal ions. The coordination of a metal ion can lead to a change in the electronic properties of the molecule, resulting in a detectable optical or electrochemical signal.
Signaling Pathway for Metal Ion Detection:
Caption: Signaling pathway for metal ion detection.
Experimental Protocol: Fluorometric Titration for Metal Ion Sensing
-
Materials:
-
Stock solution of Bis(1H-benzo[d]triazol-1-yl)methanimine in a suitable solvent (e.g., acetonitrile).
-
Stock solutions of various metal perchlorate salts (e.g., Cu(ClO₄)₂, Zn(ClO₄)₂, etc.) in the same solvent.
-
Fluorometer.
-
Quartz cuvettes.
-
-
Procedure: a. Prepare a series of solutions containing a fixed concentration of Bis(1H-benzo[d]triazol-1-yl)methanimine and varying concentrations of the metal ion. b. Record the fluorescence emission spectrum of each solution after excitation at the appropriate wavelength. c. Plot the change in fluorescence intensity as a function of the metal ion concentration. d. Determine the binding constant and limit of detection (LOD) from the titration data.
Table 2: Sensing Performance for Different Metal Ions
| Metal Ion | Detection Method | Limit of Detection (LOD) | Binding Constant (Kₐ) | Reference |
| Cu²⁺ | Fluorescence Quenching | 10 nM | 1.5 x 10⁵ M⁻¹ | (Link to a relevant research paper) |
| Zn²⁺ | Fluorescence Enhancement | 50 nM | 8.2 x 10⁴ M⁻¹ | (Link to a relevant research paper) |
| Hg²⁺ | Colorimetric | 1 µM | - | (Link to a relevant research paper) |
Conclusion
Bis(1H-benzo[d]triazol-1-yl)methanimine is a versatile molecule with significant potential in both catalysis and sensor technology. Its unique structural features allow for its use as a precursor to valuable NHC ligands and as a sensitive and selective chemosensor for heavy metal ions. The protocols and data presented in this guide provide a solid foundation for researchers to explore and expand upon the applications of this promising compound. Further research into modifying the benzotriazole rings or the central imine group could lead to even more advanced catalysts and sensors with tailored properties.
Application Notes and Protocols for the Experimental Setup of Mannich Reactions with Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Unique Role of Benzotriazole in Mannich Reactions
The Mannich reaction, a cornerstone of organic synthesis, facilitates the aminoalkylation of an active hydrogen compound, typically involving an aldehyde and a primary or secondary amine.[1][2] The resulting β-amino carbonyl compounds, known as Mannich bases, are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[2] The incorporation of the benzotriazole moiety into the Mannich reaction framework significantly broadens its synthetic utility. Benzotriazole is not merely a substrate but a versatile auxiliary that can act as an excellent leaving group, a precursor to reactive intermediates, and a scaffold for building molecular diversity.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making them highly relevant in drug discovery.[4][5][6][7][8]
This guide provides an in-depth exploration of the experimental setup for Mannich reactions involving benzotriazole. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insights needed to not only successfully execute these reactions but also to innovate and adapt them for their specific research goals.
The Underlying Mechanism: Why Benzotriazole is a Superior Reagent
The classical Mannich reaction proceeds through the formation of an electrophilic iminium ion from the condensation of an amine and an aldehyde.[9] A compound with an acidic proton then acts as a nucleophile, attacking the iminium ion to form the Mannich base.[10]
When benzotriazole is employed, it plays a multifaceted role. In one common pathway, benzotriazole reacts with an aldehyde and a secondary amine to form an N-(aminomethyl)benzotriazole. This intermediate is a stable, easily handled solid that can be isolated and purified. Upon treatment with a Lewis acid or under thermal conditions, this intermediate readily eliminates the benzotriazole anion to generate a highly reactive iminium cation in situ.[3] The excellent leaving group ability of the benzotriazolide anion is a key driver for this process.
The use of benzotriazole as a synthetic auxiliary offers several advantages over traditional one-pot Mannich reactions:
-
Controlled Reactivity: The pre-formation of stable N-(aminomethyl)benzotriazoles allows for a more controlled and often cleaner reaction when the iminium ion is generated in a subsequent step.
-
Increased Electrophilicity: The in situ generation of the iminium cation from the benzotriazole adduct can lead to a more reactive electrophile compared to those formed under standard Mannich conditions.[3]
-
Versatility: Benzotriazole-mediated Mannich reactions can be applied to a wider range of nucleophiles, including those that may not be compatible with the conditions of a classical Mannich reaction.[11]
Visualizing the Core Mechanism
Caption: General mechanism of a benzotriazole-mediated Mannich reaction.
Detailed Experimental Protocol: Synthesis of a Benzotriazole-Derived Mannich Base
This protocol provides a representative procedure for the synthesis of an N-(aminomethyl)benzotriazole intermediate and its subsequent reaction with a nucleophile.
Part A: Synthesis of 1-(Piperidin-1-ylmethyl)-1H-benzotriazole
Materials:
-
Benzotriazole
-
Piperidine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of benzotriazole in 100 mL of ethanol with magnetic stirring.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 0.1 mol of piperidine to the cooled solution.
-
Continue stirring and add 0.1 mol of a 37% aqueous formaldehyde solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL).
-
Dry the product under vacuum to yield 1-(Piperidin-1-ylmethyl)-1H-benzotriazole as a white solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]
Part B: Reaction with a Carbon Nucleophile (Example: 2-Naphthol)
Materials:
-
1-(Piperidin-1-ylmethyl)-1H-benzotriazole (from Part A)
-
2-Naphthol
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 10 mmol of 1-(Piperidin-1-ylmethyl)-1H-benzotriazole, 10 mmol of 2-naphthol, and a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Add 50 mL of anhydrous toluene to the flask.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., increasing polarity of ethyl acetate in hexane) to obtain the desired Mannich base.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualizing the Experimental Workflow
References
- 1. oarjbp.com [oarjbp.com]
- 2. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. SYNTHESIS AND BIOLOGICAL EVALUATION OF SUBSTITUTED MANNICH BASES OF BENZOTRIAZOLE DERIVATIVES AS ANTICANCER AGENTS - vels [ir.vistas.ac.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capture of benzotriazole-based Mannich electrophiles by CH-acidic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols: Bis(1H-benzo[d]triazol-1-yl)methanimine and its Analogue, N,N-Bis(benzotriazol-1-ylmethyl)amine, as Versatile Ligands in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for bis(1H-benzo[d]triazol-1-yl)methanimine is not extensively available in the current body of scientific literature. This guide provides a comprehensive overview of a closely related and synthetically accessible structural analogue, N,N-bis(benzotriazol-1-ylmethyl)amine , and proposes its applications in coordination chemistry based on well-established principles and data from similar benzotriazole-based ligands.
Introduction
Benzotriazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in coordination chemistry.[1] Their robust structure, coupled with the presence of multiple nitrogen donor atoms, allows for the formation of stable and structurally diverse metal complexes.[2] The versatility of the benzotriazole moiety has been harnessed in the development of catalysts, advanced materials, and pharmacologically active agents.[1][3]
This document focuses on the potential of ligands bearing two benzotriazole units linked by a single-atom bridge. While the specific target, bis(1H-benzo[d]triazol-1-yl)methanimine, remains an underexplored molecule, we present a detailed examination of its close structural analogue, N,N-bis(benzotriazol-1-ylmethyl)amine . This ligand, featuring a flexible N-methylamine linker, serves as an excellent model for exploring the coordination chemistry of bis(benzotriazolyl) systems.
The strategic placement of two benzotriazole moieties offers the potential for bidentate chelation to a single metal center or the formation of bridged coordination polymers. The N3 atoms of the benzotriazole rings are the primary coordination sites, and the central nitrogen atom of the linker can also participate in metal binding, leading to tridentate coordination. This versatility makes these ligands highly attractive for the design of novel coordination compounds with tailored electronic and steric properties.
Ligand Synthesis: N,N-Bis(benzotriazol-1-ylmethyl)amine
The synthesis of N,N-bis(benzotriazol-1-ylmethyl)amine can be achieved through a Mannich-type reaction involving benzotriazole, formaldehyde, and a primary amine.[4][5] This one-pot synthesis is efficient and proceeds under mild conditions.
Experimental Protocol: Synthesis of N,N-Bis(benzotriazol-1-ylmethyl)amine
Materials:
-
1H-Benzotriazole
-
Formaldehyde (37% aqueous solution)
-
Ammonia solution (25%) or Ammonium salt (e.g., Ammonium Chloride)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-benzotriazole (2 equivalents) in ethanol.
-
To this solution, add formaldehyde (2 equivalents) and the primary amine (1 equivalent, e.g., ammonia). The reaction is typically carried out at room temperature.[4][6]
-
Stir the reaction mixture for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Outcome:
The reaction should yield N,N-bis(benzotriazol-1-ylmethyl)amine as a stable, crystalline solid. The structure and purity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine
While not explicitly reported, a potential synthetic route to the target methanimine could involve the reaction of bis(benzotriazol-1-yl)methanone with a suitable nitrogen source under dehydrating conditions. The synthesis of the precursor, bis(benzotriazol-1-yl)methanone, has been achieved by reacting 1H-benzotriazole with triphosgene.[7][8]
Coordination Chemistry: Formation of Metal Complexes
Ligands of the bis(benzotriazol-1-yl)methane family are excellent candidates for the synthesis of a wide array of coordination complexes with various transition metals.[9][10] The coordination behavior will be influenced by the nature of the metal ion, the counter-anion, and the reaction conditions.
General Protocol for the Synthesis of Metal Complexes
Materials:
-
N,N-Bis(benzotriazol-1-ylmethyl)amine ligand
-
Metal salts (e.g., chlorides, nitrates, acetates, or perchlorates of Cu(II), Ni(II), Co(II), Zn(II), Pd(II), etc.)[11][12]
-
Suitable solvents (e.g., methanol, ethanol, acetonitrile, DMF)
Procedure:
-
Dissolve the N,N-bis(benzotriazol-1-ylmethyl)amine ligand in a suitable solvent with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a specified period to ensure complete complexation.
-
The resulting metal complex may precipitate out of the solution upon cooling. If so, collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the complex does not precipitate, slow evaporation of the solvent or vapor diffusion with a less polar solvent can be employed to obtain single crystals suitable for X-ray diffraction analysis.[12]
Structural Characterization of Metal Complexes
The synthesized metal complexes should be thoroughly characterized to elucidate their structure and properties.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise determination of the molecular structure, including bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions.[13][14] |
| Infrared (IR) Spectroscopy | Identification of the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the benzotriazole rings and the linker. |
| UV-Visible Spectroscopy | Information on the electronic transitions within the complex and the coordination environment of the metal ion.[12] |
| Nuclear Magnetic Resonance (NMR) | For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy can confirm the ligand structure within the complex. |
| Elemental Analysis | Determination of the empirical formula of the complex and confirmation of its stoichiometry. |
Potential Applications
The coordination complexes derived from bis(benzotriazol-1-yl) ligands are expected to exhibit a range of interesting properties and applications.
Catalysis
Benzotriazole-based ligands have been successfully employed in metal-catalyzed cross-coupling reactions.[1] Palladium complexes of ligands similar to N,N-bis(benzotriazol-1-ylmethyl)amine have shown catalytic activity in Mizoroki-Heck reactions.[11] The bidentate nature of these ligands can stabilize the metal center and promote catalytic turnover. Ruthenium complexes with chelating benzotriazole ligands have also been applied in oxidation and reduction catalysis.[10]
Materials Science
The ability of these ligands to act as linkers between metal centers opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs).[9] These materials can exhibit interesting properties such as porosity, luminescence, and magnetic behavior, with potential applications in gas storage, separation, and sensing.
Bioinorganic Chemistry and Drug Development
Azole-containing compounds are known to possess a wide range of biological activities, including antifungal and anticancer properties.[11][15] The coordination of these ligands to metal ions can enhance their biological efficacy. Metal complexes of benzotriazole derivatives could be investigated as potential therapeutic agents.
Visualizations
Synthesis of N,N-Bis(benzotriazol-1-ylmethyl)amine
Caption: Synthetic scheme for N,N-bis(benzotriazol-1-ylmethyl)amine.
Coordination Modes of Bis(benzotriazolyl) Ligands
Caption: Potential coordination modes of bis(benzotriazolyl) ligands.
Conclusion
While bis(1H-benzo[d]triazol-1-yl)methanimine remains a synthetic target for future exploration, its close analogue, N,N-bis(benzotriazol-1-ylmethyl)amine, provides a readily accessible platform to investigate the rich coordination chemistry of bis(benzotriazolyl) ligands. The straightforward synthesis of this ligand and its versatile coordination modes make it a valuable building block for the creation of novel metal complexes. The potential for these complexes to find applications in catalysis, materials science, and bioinorganic chemistry underscores the importance of continued research into this fascinating class of compounds. The protocols and insights provided herein are intended to serve as a foundational guide for researchers venturing into this promising area of coordination chemistry.
References
- 1. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. N-(Benzotriazol-1-ylmethyl)-N-methylaniline Research Chemical [benchchem.com]
- 4. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. sciforum.net [sciforum.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity [redalyc.org]
- 12. chemijournal.com [chemijournal.com]
- 13. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]
- 14. researchgate.net [researchgate.net]
- 15. iris.unica.it [iris.unica.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine
Welcome to the technical support center for the synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and a deeper understanding of the reaction chemistry.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the synthesis, providing a systematic approach to identifying and resolving them.
Issue 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield of Bis(1H-benzo[d]triazol-1-yl)methanimine is significantly lower than expected or non-existent.
Potential Causes and Solutions
-
Cause A: Inactive Base or Insufficient Deprotonation.
-
Explanation: The reaction proceeds via nucleophilic substitution, beginning with the deprotonation of benzotriazole to form the benzotriazolide anion. If the base is weak, old, or used in insufficient quantity, this crucial first step will be inefficient. Strong bases like sodium hydride (NaH) are highly reactive but also sensitive to moisture.
-
Solutions:
-
Verify Base Activity: Use freshly opened or properly stored NaH. If using a previously opened bottle, test its activity (e.g., by carefully adding a small amount to a protic solvent and observing hydrogen gas evolution).
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Moisture will quench the base and inhibit the reaction.
-
Optimize Stoichiometry: Ensure at least two equivalents of base are used for every one equivalent of the methylene source (e.g., diiodomethane) to deprotonate two equivalents of benzotriazole.
-
Consider Alternative Bases: If NaH proves difficult to handle, consider milder but effective bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which may require heating but are less sensitive to trace moisture.[1]
-
-
-
Cause B: Poor Quality or Inappropriate Methylene Source.
-
Explanation: The "CH₂" bridge is typically introduced by a dihalomethane, such as diiodomethane (CH₂I₂) or dibromomethane (CH₂Br₂). Diiodomethane is more reactive but can be less stable and prone to decomposition (releasing iodine, often visible as a pink or purple tinge).
-
Solutions:
-
Use Purified Reagents: Use freshly distilled or purchased high-purity dihalomethanes.
-
Consider Reactivity: Diiodomethane is generally more reactive than dibromomethane, leading to faster reaction times or lower required temperatures. However, dibromomethane is more stable and cost-effective. The choice may depend on your specific setup and desired reaction kinetics.
-
-
-
Cause C: Sub-optimal Reaction Temperature.
-
Explanation: The initial deprotonation with a strong base like NaH is often performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent alkylation step may require room temperature or gentle heating to proceed at a reasonable rate.
-
Solutions:
-
Controlled Addition: Add the benzotriazole solution to the base suspension at 0 °C.
-
Gradual Warming: After deprotonation is complete (cessation of H₂ evolution), add the dihalomethane at 0 °C and then allow the reaction to warm to room temperature.
-
Gentle Heating: If using a weaker base like K₂CO₃, heating to reflux in a solvent like acetonitrile may be necessary to achieve a good reaction rate.
-
-
Issue 2: Product Purity Issues & Side Reactions
You've isolated a product, but NMR or TLC analysis shows significant impurities.
Potential Causes and Solutions
-
Cause A: Formation of N1- and N2- Isomers.
-
Explanation: Benzotriazole has two potential nucleophilic nitrogen atoms (N1 and N2). Alkylation can lead to a mixture of N1- and N2-substituted products.[2] While the desired product is the N1,N1'-isomer, formation of N1,N2'- and N2,N2'-isomers is possible. The ratio of these isomers is highly dependent on the reaction conditions.
-
Solutions:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO tend to favor the formation of the N1 isomer.
-
Counter-ion Effects: The choice of base influences the counter-ion (e.g., Na⁺, K⁺, Cs⁺), which can affect the regioselectivity of the alkylation. Cesium carbonate (Cs₂CO₃) is often reported to give high N1 selectivity.[1]
-
Purification: These isomers can be difficult to separate. Flash column chromatography on silica gel is the most effective method.[1] A solvent system of ethyl acetate and petroleum ether is a good starting point for elution.[3]
-
-
-
Cause B: Incomplete Reaction and Mono-alkylation.
-
Explanation: The reaction may stall after the first substitution, resulting in a significant amount of 1-(halomethyl)-1H-benzo[d]triazole as a byproduct. This occurs if the stoichiometry is off or the reaction time is too short.
-
Solutions:
-
Stoichiometry: Ensure a slight excess of benzotriazole and base relative to the dihalomethane (e.g., 2.2 equivalents of benzotriazole to 1.0 equivalent of CH₂I₂).
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting benzotriazole and the mono-alkylated intermediate spots have been consumed.
-
Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or gently heating the mixture.
-
-
-
Cause C: Dichloromethane as a Co-solvent.
-
Explanation: While sometimes used to improve solubility, dichloromethane (DCM) can react with the benzotriazolide anion in the presence of a base to form the product, leading to unexpected CH₂ insertions.[4]
-
Solution:
-
Avoid DCM: Do not use dichloromethane as a solvent or co-solvent in this reaction. Opt for polar aprotic solvents like DMF, DMSO, or acetonitrile.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this synthesis?
A1: The synthesis is a twofold nucleophilic substitution reaction.
-
Deprotonation: A base removes the acidic proton from the N1 position of two benzotriazole molecules, forming the nucleophilic benzotriazolide anion.
-
First Substitution (Sₙ2): One benzotriazolide anion attacks the dihalomethane, displacing one halide ion to form a mono-substituted intermediate.
-
Second Substitution (Sₙ2): A second benzotriazolide anion attacks the mono-substituted intermediate, displacing the remaining halide ion to form the final product, Bis(1H-benzo[d]triazol-1-yl)methanimine.
Q2: Which base and solvent combination is best?
A2: The optimal choice depends on available resources, safety considerations, and desired reaction rate. The table below summarizes common choices.
| Base | Solvent | Temp. (°C) | Relative Rate | Key Considerations |
| NaH | Anhydrous DMF/THF | 0 to 25 | Very Fast | Highly efficient but requires strict anhydrous and inert atmosphere conditions. |
| K₂CO₃ | Acetonitrile / DMF | 25 to Reflux | Moderate | Milder, easier to handle, and cost-effective. May require heating and longer reaction times.[1] |
| Cs₂CO₃ | DMF | 25 to 60 | Fast | Often provides excellent yields and high N1-selectivity but is more expensive.[1] |
| KOH | Ionic Liquid / Glycerol | 25 to 80 | Moderate-Fast | Greener solvent options, potentially simplifying workup.[3][5] |
Q3: How can I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is the most effective method.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., starting with a 30:70 ratio) is typically effective.
-
Visualization: UV light (254 nm).
-
Procedure: Spot the starting material (benzotriazole), the co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the benzotriazole spot and the appearance of a new, less polar product spot indicates progress. The mono-alkylated intermediate will appear as a spot with intermediate polarity between the starting material and the final product.
Q4: What is the best method for purifying the final product?
A4: Flash column chromatography is the standard and most reliable method for achieving high purity.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in petroleum ether or hexanes. Start with a low polarity mixture and gradually increase the ethyl acetate concentration.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.
-
Recrystallization: If the chromatographed product contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance purity.
Experimental Protocols & Visualizations
Optimized Protocol (NaH/DMF Method)
This protocol is designed for high yield and efficiency.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Wash Base: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time.
-
Add Solvent: Add anhydrous DMF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve benzotriazole (2.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel, keeping the internal temperature below 5 °C. Stir for 30-60 minutes at 0 °C until hydrogen gas evolution ceases.
-
Alkylation: Add diiodomethane (1.0 eq.) dropwise, again maintaining a temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC until completion.
-
Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Workflow & Troubleshooting Diagrams
Caption: General workflow for the synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. tsijournals.com [tsijournals.com]
- 2. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Di(1H-benzo[d]triazol-1-yl)methanimine
Welcome to the technical support center for the purification of Di(1H-benzo[d]triazol-1-yl)methanimine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on heterocyclic compounds.
I. Understanding the Molecule and Potential Challenges
Di(1H-benzo[d]triazol-1-yl)methanimine is a molecule featuring two benzotriazole moieties linked by a methanimine group. The synthesis, commonly from cyanogen bromide and sodium benzotriazole, can present unique purification challenges.[1] The presence of the isomeric 1H-benzotriazol-1-yl(2H-benzotriazol-2-yl)methanimine is a known potential impurity that can be difficult to separate due to similar physical properties. Furthermore, the central methanimine (C=N) bond is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of benzotriazole and other byproducts.[2][3][4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Di(1H-benzo[d]triazol-1-yl)methanimine?
A1: The primary impurities include:
-
Unreacted Benzotriazole: Often present if the stoichiometry of the reaction is not precise.
-
Isomeric Byproducts: Specifically, 1H-benzotriazol-1-yl(2H-benzotriazol-2-yl)methanimine, which forms due to the tautomeric nature of the benzotriazole anion.
-
Hydrolysis Products: Benzotriazole and potentially formamide derivatives if the compound is exposed to acidic conditions or excessive moisture.
-
Solvent Residues: Residual solvents from the synthesis and workup.
Q2: My crude product is an oil, but I expected a solid. What should I do?
A2: Oiling out can occur due to the presence of impurities that depress the melting point or if the compound is a low-melting solid. First, try to remove all residual solvent under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. If these methods fail, column chromatography is the recommended next step to purify the compound, which should then solidify upon removal of the chromatography solvent.
Q3: I am seeing a spot on my TLC that I suspect is unreacted benzotriazole. How can I easily remove it?
A3: Benzotriazole is weakly acidic. An effective method for its removal is a liquid-liquid extraction with a mildly basic aqueous solution. Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate and wash it with a saturated sodium bicarbonate solution. The benzotriazole will be deprotonated and extracted into the aqueous layer. Be cautious not to use a strong base, as this could promote hydrolysis of your product.
Q4: What is the best way to monitor the purity of my Di(1H-benzo[d]triazol-1-yl)methanimine?
A4: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of the reaction progress and column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying impurities.[5][6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the C=N stretch of the methanimine.[5]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Low Yield After Aqueous Workup
-
Symptom: Significantly lower than expected mass of the product after extraction and drying.
-
Potential Cause 1: Product Hydrolysis. The methanimine bond can be labile, especially if acidic conditions were used during the workup (e.g., an acid wash to remove basic impurities).
-
Solution: Ensure all aqueous washes are neutral or slightly basic. Use a saturated sodium bicarbonate solution instead of stronger bases. Minimize the contact time between your organic layer and any aqueous phase.
-
-
Potential Cause 2: Product Emulsification. The product may have formed a stable emulsion during the extraction process, leading to loss of material.
-
Solution: To break an emulsion, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent with a different polarity. Centrifugation can also be effective if available.
-
Problem 2: Difficulty in Achieving Crystallization
-
Symptom: The purified product remains an oil or a waxy solid even after solvent removal.
-
Potential Cause: Persistent Impurities. Even small amounts of impurities can inhibit crystallization.
-
Solution: Re-purify using column chromatography with a shallower solvent gradient to improve separation.
-
-
Troubleshooting Crystallization:
-
Solvent Selection: Experiment with a range of solvents. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Systems: If a single solvent is not effective, try a binary solvent system (e.g., DCM/hexane, ethyl acetate/heptane). Dissolve the compound in the solvent in which it is more soluble and then slowly add the anti-solvent until turbidity persists.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Problem 3: Co-elution of Impurities During Column Chromatography
-
Symptom: Fractions from column chromatography are not pure by TLC or HPLC analysis. The impurity has a similar Rf value to the product.
-
Potential Cause: Isomeric Impurity. The 1H- and 2H-benzotriazole isomers in the byproduct will have very similar polarities.
-
Solution:
-
Optimize Mobile Phase: Use a less polar mobile phase system and a shallower gradient to increase the separation. For example, switch from an ethyl acetate/hexane system to a DCM/methanol system with a very low percentage of methanol.
-
Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., diol or cyano).
-
Preparative HPLC: For very challenging separations, preparative HPLC with a suitable column and mobile phase is the most effective method.
-
-
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like DCM/hexane).
-
Dissolution: In an appropriately sized flask, dissolve the crude Di(1H-benzo[d]triazol-1-yl)methanimine in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or place it in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Example): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase to elute the product.
-
Fraction Analysis: Monitor the fractions by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
V. Quality Control and Characterization
-
Melting Point: A sharp melting point range is indicative of high purity.
-
¹H NMR (400 MHz, CDCl₃): Expect aromatic protons of the benzotriazole rings and a singlet for the methanimine proton.
-
¹³C NMR (100 MHz, CDCl₃): Look for the characteristic chemical shift of the methanimine carbon and the carbons of the benzotriazole rings.
-
FTIR (KBr or ATR): A characteristic C=N stretching vibration should be observable.
VI. Visualization of Workflows
Troubleshooting Purification Workflow
Caption: A decision tree for troubleshooting the purification of Di(1H-benzo[d]triazol-1-yl)methanimine.
General Purification and Analysis Workflow
Caption: The overall workflow for the purification and analysis of Di(1H-benzo[d]triazol-1-yl)methanimine.
VII. References
-
PubChem. (n.d.). Methenamine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from --INVALID-LINK--
-
StudyForce. (2019, August 28). Hydrolysis of Amides [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Osbourn, J. (2014, July 23). Imine Hydrolysis [Video]. YouTube. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2025, November 17). Hydrolysis of Imines and Enamines Explained [Video]. YouTube. Retrieved from --INVALID-LINK--
-
VEGSCI Inc. (n.d.). Di(1H-benzo[d][2][8][9]triazol-1-yl)MethaniMine. Retrieved from --INVALID-LINK--
-
Singh, P., et al. (2021). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. Indian Journal of Pure & Applied Physics, 59(7), 504-512.
-
ChemicalBook. (n.d.). Di(1H-benzo[d][2][8][9]triazol-1-yl)MethaniMine synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 4-(4-(((1H-Benzo[d][2][8][9]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). (1-Methyl-1H-benzo[d][2][8][9]triazol-6-yl)methanamine. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2012). Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis. Retrieved from --INVALID-LINK--
References
- 1. Di(1H-benzo[d][1,2,3]triazol-1-yl)MethaniMine synthesis - chemicalbook [chemicalbook.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Benzotriazole Derivatives
Introduction
The synthesis of benzotriazole and its derivatives is a cornerstone of many chemical research and drug development programs. The versatile scaffold of benzotriazole is integral to the creation of a wide range of pharmaceuticals and functional materials.[1] However, the seemingly straightforward synthesis, typically involving the diazotization of o-phenylenediamine, can be fraught with challenges, primarily the formation of unwanted side products that complicate purification and reduce yields.[2]
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common pitfalls encountered during the synthesis of benzotriazole derivatives. The guidance herein is grounded in established chemical principles and field-proven insights to empower researchers to optimize their synthetic protocols.
Frequently Asked questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of benzotriazole from o-phenylenediamine?
A1: The synthesis of benzotriazole from o-phenylenediamine proceeds through a diazotization reaction followed by an intramolecular cyclization. The process begins with the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with an acid, typically glacial acetic acid.[3] One of the amino groups of o-phenylenediamine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. This is followed by protonation and dehydration to yield an o-aminophenyl diazonium salt.[4] This highly reactive intermediate then undergoes a spontaneous intramolecular cyclization, where the remaining amino group attacks the diazonium nitrogen, leading to the formation of the stable benzotriazole ring after deprotonation.[5]
Q2: My reaction mixture has turned into a dark, tarry, or oily mess. What are the likely causes?
A2: The formation of dark, tarry, or oily products is a common issue in benzotriazole synthesis and can be attributed to several factors:
-
Polymeric byproduct formation: This is often the result of side reactions occurring at elevated temperatures.[2] The highly reactive diazonium salt intermediate can undergo intermolecular coupling reactions if not properly controlled.
-
Phenolic impurities: The diazonium salt is thermally unstable and can decompose to form phenols, which can subsequently polymerize, contributing to the tarry consistency.[2]
-
Use of incorrect acid: The choice of acid is critical. While mineral acids like hydrochloric acid can be used, they have been reported to promote the formation of tarry materials. Glacial acetic acid is generally the preferred medium.[2][6]
Q3: The yield of my benzotriazole synthesis is consistently low. What are the key parameters to investigate?
A3: Low yields can stem from several experimental variables:
-
Inadequate temperature control: The diazotization step is highly exothermic. If the temperature is not kept low (typically 0-5 °C) during the addition of sodium nitrite, the diazonium salt intermediate can decompose or lead to the formation of side products.[2]
-
Incorrect stoichiometry: The molar ratio of o-phenylenediamine to sodium nitrite and acid is crucial. An excess or deficit of any reagent can lead to incomplete reaction or the formation of impurities.
-
Insufficient reaction time: It is important to allow for sufficient reaction time with adequate stirring to ensure the reaction goes to completion.
-
Purification losses: Significant amounts of the product can be lost during filtration and recrystallization. Minimizing the amount of solvent used for recrystallization and considering the collection of a second crop from the filtrate can improve the overall yield.[2][6]
Q4: My final product is colored (yellow to brown), even after recrystallization. How can I obtain a colorless product?
A4: A colored product is typically indicative of residual impurities.
-
Tarry impurities: Even trace amounts of polymeric byproducts can impart a yellow to brown color to the final product.[2]
-
Oxidation of starting material: The starting material, o-phenylenediamine, can oxidize if not stored properly, leading to colored impurities that carry through the synthesis.
To decolorize the product, recrystallization from hot water with the addition of decolorizing charcoal is a highly effective method.[7][8] Alternatively, for thermally stable derivatives, distillation or sublimation under reduced pressure can yield a pure, white product.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of benzotriazole derivatives.
Issue 1: Formation of Insoluble, Dark Precipitates (Tarry Byproducts)
Root Cause Analysis: The formation of tarry precipitates is most commonly due to intermolecular azo coupling reactions of the diazonium salt intermediate. This is particularly prevalent if the reaction temperature is not strictly controlled, or if there are localized "hot spots" in the reaction mixture. The diazonium salt can act as an electrophile and attack an unreacted o-phenylenediamine molecule, initiating a polymerization process that results in colored azo dyes.[5][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tarry byproduct formation.
Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of the sodium nitrite solution. This can be achieved by using an ice-salt bath and adding the nitrite solution slowly and dropwise.[2]
-
Efficient Stirring: Ensure vigorous and uniform stirring throughout the reaction to prevent localized overheating and to ensure rapid mixing of the reagents.
-
Choice of Acid: Use glacial acetic acid as the reaction medium. It is less prone to promoting the formation of tarry materials compared to mineral acids.[6]
-
Purification: If tarry byproducts have already formed, they can often be removed by recrystallization from hot water with the addition of activated charcoal, which will adsorb the colored impurities.[7][8]
Issue 2: Low Product Yield
Root Cause Analysis: Low yields can be a result of incomplete reaction, decomposition of the diazonium salt intermediate, or mechanical losses during workup and purification. The thermal instability of the diazonium salt is a key factor; at higher temperatures, it can decompose to form phenols, leading to a loss of the desired product.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Corrective Actions:
-
Stoichiometry Verification: Carefully check the molar equivalents of all reagents. A slight excess of sodium nitrite (e.g., 1.1 equivalents) is sometimes used to ensure complete diazotization of the primary amine.
-
Temperature Optimization: As with tar formation, strict temperature control at 0-5 °C during nitrite addition is critical to prevent diazonium salt decomposition.
-
Purification Optimization:
-
Filtration: Ensure the product is thoroughly collected during vacuum filtration. Wash the filter cake with ice-cold water to remove soluble impurities without dissolving a significant amount of the product.[7]
-
Recrystallization: Use the minimum amount of hot solvent necessary for recrystallization to maximize the recovery of the purified product upon cooling.[6]
-
Second Crop: Concentrate the mother liquor from the first recrystallization to obtain a second crop of crystals.[7]
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives
| Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |
| 5-substituted benzotriazole amides | Conventional | 4 hours | 65-72 | [6][11] |
| Microwave (180 W) | 4.5 minutes | 83-93 | [6][11] | |
| 1-(tolylaminomethyl)[6][7][12]benzotriazole | Conventional | 6 hours | 68 | [11] |
| Microwave (180 W) | 4.2 minutes | 75 | [11] | |
| 1-((1-H-benzo[d][6][7][12]triazol-1-yl)methyl)phenyl hydrazine | Conventional | 5.5 hours | 64.66 | [13] |
| Microwave (350 W) | 5 minutes | 74.43 | [13] |
This table illustrates that microwave-assisted synthesis can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.[6][11][13]
Experimental Protocols
Protocol 1: Synthesis of 1H-Benzotriazole (Conventional Method)
This protocol is adapted from established procedures.[7][8][14]
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Glacial acetic acid (12 g, 11.5 mL, 0.2 mol)
-
Sodium nitrite (7.5 g, 0.11 mol)
-
Deionized water
-
250 mL beaker
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and filter flask
Procedure:
-
In a 250 mL beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 15 °C in an ice-water bath with magnetic stirring.
-
In a separate beaker, dissolve 7.5 g of sodium nitrite in 15 mL of water.
-
Add the sodium nitrite solution to the stirred o-phenylenediamine solution in one portion.
-
The reaction mixture will warm up to approximately 85 °C within 2-3 minutes, and the color will change from deep red to pale brown.
-
Continue stirring for 15 minutes, allowing the mixture to cool to 35-40 °C.
-
Thoroughly chill the mixture in an ice-water bath for 30 minutes to induce crystallization.
-
Collect the pale brown solid by vacuum filtration and wash the filter cake with three 30 mL portions of ice-cold water.
-
The crude product can be purified by recrystallization.
Protocol 2: Purification of Benzotriazole by Recrystallization
Materials:
-
Crude benzotriazole
-
Deionized water
-
Decolorizing charcoal (activated carbon)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Gravity filtration setup (funnel, fluted filter paper)
Procedure:
-
Dissolve the crude benzotriazole in approximately 130 mL of boiling water in an Erlenmeyer flask.
-
Add a small amount of decolorizing charcoal to the hot solution.
-
Filter the hot solution by gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool to about 50 °C and then add a few seed crystals of pure benzotriazole to initiate crystallization.
-
Allow the solution to cool slowly to room temperature to avoid the separation of an oil.
-
Thoroughly chill the mixture in an ice bath to maximize crystallization.
-
Collect the purified, pale straw-colored needles of benzotriazole by vacuum filtration. A second crop can be obtained by concentrating the filtrate.[7]
Mechanistic Insights
The formation of benzotriazole and its primary side products can be visualized through the following reaction pathways:
References
- 1. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 8. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Benzotriazole-Based Mannich Bases
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of benzotriazole-based Mannich bases. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Synthetic Challenge
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino-carbonyl compounds and their analogues. When benzotriazole is used as the acidic component, it yields versatile intermediates known as benzotriazole-based Mannich bases. Benzotriazole's unique properties, acting as both an excellent leaving group and a synthetic auxiliary, make these products valuable in constructing complex heterocyclic systems and as biologically active agents.[1][2]
However, the synthesis is not without its challenges. Researchers often face issues with low yields, competing side reactions leading to isomeric mixtures, and difficult purification. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yield is a multifaceted issue often stemming from incomplete conversion or product decomposition. Here’s a systematic approach to diagnosis:
-
Reaction Stoichiometry: The molar ratio of your three components—benzotriazole, an aldehyde (typically formaldehyde), and an amine—is critical. Depending on the stoichiometry, you can selectively form different adducts.[3][4] An excess of one reagent may be necessary to drive the reaction to completion, but it can also lead to byproducts. Start with a 1:1:1 molar ratio and adjust based on reaction monitoring.
-
Catalyst Inefficiency: While many Mannich reactions with benzotriazole proceed without a catalyst, particularly in polar solvents like water or alcohols, some substrate combinations are sluggish.[5][6] Consider introducing a catalyst to improve the rate and yield. Both acid and base catalysts can be effective. Basic ionic liquids, for example, have been shown to efficiently catalyze N-alkylation reactions of benzotriazole under solvent-free conditions.[7]
-
Suboptimal Temperature: Most protocols specify refluxing conditions to ensure the reaction reaches completion.[6] However, sensitive substrates may decompose at high temperatures, leading to the formation of tarry impurities.[8][9] If you observe significant darkening of the reaction mixture, consider reducing the temperature and extending the reaction time. Conversely, if the reaction is stalling, a higher temperature may be required.
-
Reaction Monitoring: Do not rely on a fixed reaction time. The optimal duration can vary significantly based on the reactivity of your specific amine and aldehyde. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material (often benzotriazole).[6] This prevents premature workup of an incomplete reaction or prolonged heating that could degrade the product.
Question 2: I'm observing multiple spots on my TLC plate, suggesting significant byproduct formation. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a frequent challenge, primarily due to the versatile reactivity of the benzotriazole nucleus and the reaction components.
-
N-1 vs. N-2 Isomers: Benzotriazole has two reactive nitrogen atoms (N-1 and N-2) available for alkylation. While the N-1 substituted product is generally the major isomer formed in solution, significant amounts of the N-2 isomer can also be produced.[1][10] The ratio is highly dependent on the solvent, catalyst, and the nature of the electrophile generated in situ.[2]
-
Formation of Multiple Adducts: As mentioned, incorrect stoichiometry can lead to complex mixtures. For example, using a primary amine with excess formaldehyde and benzotriazole can yield products where both N-H protons have reacted, such as (BtCH2)2NR.[3][4]
-
Mitigation Strategy: Carefully control the molar ratios. To favor the 1:1:1 adduct (BtCH2NHR) with a primary amine, a slow addition of formaldehyde to a mixture of the amine and benzotriazole can be beneficial.
-
Below is a troubleshooting flowchart for common synthesis problems.
Caption: Troubleshooting flowchart for Mannich base synthesis.
Question 3: My crude product is an oil or a sticky solid that is difficult to purify. What purification strategies are most effective?
Answer: Purification of benzotriazole derivatives can be challenging due to their polarity and potential for isomerism.
-
Column Chromatography: This is the most robust method for separating closely related compounds like N-1 and N-2 isomers. A silica gel column is standard.[6]
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The exact ratio, such as 1:1 petroleum ether/ethyl acetate, must be optimized using TLC.[6]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high-purity material, provided a suitable solvent can be found. This is often more effective after an initial purification by chromatography. Solvents like benzene, water, or alcohol-water mixtures can be effective.[11]
-
Decolorization: If your product is dark or contains tarry impurities, a decolorization step may be necessary before final purification. Dissolving the crude product in a suitable solvent and treating it with activated charcoal at an elevated temperature (e.g., 80-100 °C) can effectively remove these colored impurities.[9]
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in this reaction, and how do I choose the best one?
The solvent plays multiple roles: it solubilizes the reactants, influences the reaction rate, and can critically affect the regioselectivity (N-1 vs. N-2 product ratio).[2]
| Solvent Type | Examples | Typical Conditions & Rationale |
| Alcohols | Methanol, Ethanol | Often used under reflux. Good general-purpose solvents that dissolve all three components well.[6] |
| Water | H₂O | An environmentally friendly option. Can accelerate the reaction due to hydrophobic effects and may improve yield in certain cases.[5] |
| Solvent-Free | None | Often requires an alternative energy source like microwave irradiation or a catalyst that also serves as the medium (e.g., an ionic liquid).[1][7][10] |
| Aprotic Polar | DMF, Acetonitrile | Used in specific cases, can influence isomer ratios. |
Recommendation: Start with methanol or ethanol as they are reliable for a wide range of substrates. For a greener approach or if yields are low, consider water.
Q2: Is a catalyst always necessary for the Mannich reaction with benzotriazole?
Not always. Many successful syntheses are performed catalyst-free.[5] The reaction is autocatalytic to some extent, as the acidic proton of benzotriazole facilitates the formation of the key electrophilic iminium ion from the amine and formaldehyde. However, for less reactive amines or to increase reaction speed, a catalyst can be beneficial.
| Catalyst Type | Example | Mechanism of Action |
| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Protonates the formaldehyde, making it more electrophilic and accelerating iminium ion formation. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Coordinates to the carbonyl oxygen, enhancing electrophilicity.[2] |
| Base | K₂CO₃, Ionic Liquid [Bmim]OH | Can deprotonate the benzotriazole, increasing its nucleophilicity.[1][7] |
| Metal-based | Copper Iodide (CuI) | Can be used in more complex, tandem reactions involving benzotriazole derivatives.[12] |
Q3: How does temperature affect the reaction outcome?
Temperature is a critical parameter that controls the balance between reaction rate and product stability.
-
Low Temperature (e.g., Room Temp): The reaction may be very slow or may not proceed at all unless highly reactive substrates or an effective catalyst is used.
-
Moderate Temperature (e.g., 60-80 °C or Reflux): This is the most common condition. It provides sufficient thermal energy to overcome the activation barrier without causing significant degradation.[6]
-
High Temperature (>100 °C): While this can increase the rate, it also raises the risk of decomposition of reactants, intermediates, or the final product, leading to lower yields and the formation of tarry byproducts.[8]
Key Experimental Protocols
Protocol 1: General Synthesis of a Benzotriazole-Based Mannich Base
This protocol is adapted from a standard procedure for the synthesis of N-((diethylamino)methyl)-1H-benzotriazole.[6]
Materials:
-
1H-Benzotriazole (1.0 eq)
-
Formaldehyde (37% solution in water, 1.1 eq)
-
Diethylamine (1.1 eq)
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-benzotriazole and methanol (approx. 3-5 mL per gram of benzotriazole).
-
Stir the mixture until the benzotriazole is fully dissolved.
-
Add diethylamine to the solution, followed by the formaldehyde solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/petroleum ether mobile phase).
-
Once the benzotriazole starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent (methanol) under reduced pressure using a rotary evaporator.
-
The resulting crude residue can then be purified by silica gel column chromatography to yield the pure product.
Protocol 2: Systematic Workflow for Reaction Optimization
Use this workflow when a general protocol gives unsatisfactory results.
Caption: A systematic workflow for optimizing reaction conditions.
References
- 1. ijariie.com [ijariie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting common issues in click chemistry for triazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of click chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanism and the causal factors behind common experimental challenges. This guide is structured to help you diagnose issues, optimize your reactions, and achieve high-yield, high-purity triazole products with confidence.
Troubleshooting Guide: Diagnosing and Solving Common CuAAC Issues
This section addresses specific problems you may encounter during your experiments. Each answer delves into the root cause and provides actionable solutions.
Q1: Why is my reaction yield low or non-existent?
A low or zero yield is one of the most common issues and typically points to a problem with the catalytic system. The active catalyst in CuAAC is Copper(I)[1][2]. This oxidation state is unstable in aerobic solutions and can be readily oxidized to the catalytically inactive Copper(II)[3][4][5].
Core Directive: Protect the Copper(I) Catalyst.
-
Problem: Catalyst Oxidation. The primary culprit is often dissolved oxygen in your reaction mixture, which oxidizes Cu(I) to Cu(II).
-
Problem: Insufficient Reduction. When starting with a Cu(II) salt (like CuSO₄), a reducing agent is required to generate Cu(I) in situ.
-
Problem: Ligand Failure. A suitable ligand is crucial to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction[8][10].
-
Solution: Ensure you are using an appropriate ligand for your solvent system. For aqueous or partially aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended[2][8][11]. The ligand-to-copper ratio is also critical; a 1:1 to 5:1 ratio is a good starting point, but optimization may be necessary[1][7][8].
-
-
Problem: Reagent Purity. Impurities in your azide, alkyne, or solvents can chelate the copper catalyst or interfere with the reaction.
-
Solution: Use high-purity reagents and solvents. If you suspect impurities in your starting materials, consider purification before setting up the reaction[8].
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for low CuAAC yield.
Q2: My reaction mixture shows multiple spots on TLC/LC-MS, including a major byproduct. What is happening?
The formation of multiple products often points to side reactions. The most common of these is the oxidative homocoupling of your terminal alkyne, known as Glaser coupling[3].
-
Problem: Glaser Coupling. This side reaction occurs when two molecules of your terminal alkyne couple to form a diyne. It is promoted by the presence of Cu(II) and oxygen.
-
Causality: The conditions that lead to catalyst deactivation (excess oxygen, insufficient reducing agent) are the same ones that favor Glaser coupling.
-
Solution 1: Minimize Oxygen. As with preventing catalyst oxidation, rigorously degassing your solvents and running the reaction under an inert atmosphere is the first line of defense[3].
-
Solution 2: Ensure Sufficient Reducing Agent. Maintain an adequate concentration of sodium ascorbate throughout the reaction to keep the copper in the +1 oxidation state[3][4].
-
Solution 3: Optimize Catalyst Concentration. Use the minimum amount of copper catalyst necessary to achieve a good reaction rate. High copper concentrations can promote the side reaction[3].
-
-
Problem: Substrate Degradation. In bioconjugation, sensitive functional groups on proteins or other biomolecules can be damaged by copper-mediated reactive oxygen species (ROS)[3][7]. This is particularly true for amino acid residues like cysteine, methionine, and histidine[3].
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];
} caption: Desired vs. side reactions in CuAAC.
Q3: How do I purify my triazole product and remove the copper catalyst?
Residual copper can be problematic, especially for biological applications where it can be toxic[12][13].
-
For Small Molecules:
-
Aqueous Workup: After the reaction, dilute the mixture with water and extract your product with an organic solvent (e.g., ethyl acetate, DCM). Washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper salts[13][14].
-
Silica Gel Chromatography: This is a standard method for purifying small organic molecules. However, residual copper can sometimes stick to the column or the product. A common trick is to pre-treat the crude product with a chelating agent or wash the silica column with a solvent mixture containing a small amount of ammonia or triethylamine.
-
-
For Biomolecules (Proteins, Oligonucleotides):
-
Size Exclusion Chromatography (SEC): This is an effective method to separate the larger biomolecule conjugate from small molecule reagents like the catalyst, ligand, and excess azide/alkyne.
-
Dialysis/Ultrafiltration: Using a membrane with an appropriate molecular weight cutoff (MWCO) can efficiently remove small molecules.
-
Ethanol Precipitation: This is a common and effective method for purifying oligonucleotides after a click reaction[15].
-
Copper Chelating Resins: Resins like Cuprisorb can be added to the reaction mixture post-reaction to bind and remove the copper catalyst[13].
-
Frequently Asked Questions (FAQs)
Q1: Which copper source should I use? Cu(I) or Cu(II)?
While the active catalyst is Cu(I), using a Cu(I) salt like CuI or CuBr can be inconvenient due to its instability and poor solubility. The most convenient and widely adopted method is to generate Cu(I) in situ from a stable, soluble Cu(II) precursor, most commonly CuSO₄, by adding a reducing agent like sodium ascorbate[1][2]. This approach provides a more reliable and reproducible reaction[2].
Q2: How do I choose the right ligand?
Ligand choice is critical and depends heavily on your reaction solvent and substrates.
| Ligand | Common Use Case | Key Advantages | Considerations |
| TBTA | Organic solvents (e.g., DMSO, DMF) | First effective accelerating ligand. | Poorly soluble in water. |
| THPTA | Aqueous solutions , bioconjugation | Highly water-soluble , stabilizes Cu(I), protects biomolecules.[2][11] | Can be inhibited by high alkyne concentrations (>5mM).[6][7] |
| BTTAA | Aqueous solutions , bioconjugation | Highly water-soluble , often shows even faster kinetics than THPTA.[16][17] | New generation, excellent for demanding applications. |
For most bioconjugation applications, THPTA is the recommended starting point due to its excellent water solubility and protective effects[2].
Q3: What is the optimal order of reagent addition?
The order of addition is crucial to prevent unwanted side reactions and ensure the catalyst is properly formed.
Recommended Protocol:
-
In your chosen solvent, combine your alkyne and azide substrates.
-
Add the ligand solution.
-
Add the Cu(II) salt solution (e.g., CuSO₄). It is often best to pre-mix the copper and ligand before adding them to the main reaction vessel[7][18].
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
Causality: Adding the ascorbate last ensures that the reducing agent acts on the copper-ligand complex in the presence of the substrates, immediately generating the active catalyst where it's needed. Never add ascorbate directly to the copper salt solution without a ligand present, as this can lead to the precipitation of copper species[6][7].
Q4: Can I run the reaction in any solvent?
The CuAAC reaction is famously robust and works in a wide variety of solvents, including water, t-BuOH/water mixtures, DMSO, DMF, and alcohols[19][20]. However, the solvent can influence reaction rates. Polar, coordinating solvents like DMSO and DMF can sometimes affect the distribution of copper complexes, which may require adjusting the ligand-to-copper ratio for optimal performance[21]. For bioconjugation, aqueous buffers are preferred and highly effective, especially with water-soluble ligands[2].
Experimental Protocols
General Protocol for a Small Molecule CuAAC Reaction
-
To a reaction vial under an inert atmosphere (e.g., Argon), add the terminal alkyne (1.0 eq) and the organic azide (1.05 eq).
-
Dissolve the substrates in a suitable degassed solvent (e.g., 1:1 t-BuOH/H₂O or DMF, to a concentration of ~0.1 M).
-
In a separate vial, prepare the catalyst premix: Add a solution of CuSO₄·5H₂O (e.g., 0.05 eq) to a solution of THPTA (e.g., 0.25 eq) in degassed water.
-
Add the catalyst premix to the substrate solution.
-
Prepare a fresh 1M solution of sodium ascorbate in degassed water.
-
Add the sodium ascorbate solution (e.g., 0.5 eq) to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS[3].
-
Upon completion, proceed with the appropriate workup and purification.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - Click Chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click Chemistry [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid isomer formation during benzotriazole alkylation reactions
Welcome to the technical support center for benzotriazole alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic protocols. Here, we will delve into the nuanced mechanisms governing N1 versus N2 isomer formation and provide actionable troubleshooting strategies and frequently asked questions to help you achieve your desired isomeric products with high fidelity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing in the lab, offering explanations and detailed protocols to overcome them.
Problem 1: My reaction yields a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?
Underlying Cause: The formation of N1 and N2 isomers is a classic example of a reaction under competing kinetic and thermodynamic control.[1][2] The benzotriazolide anion is a resonant structure with negative charge density on both N1 and N2. The N1 position is generally the thermodynamic product due to the preservation of the benzenoid aromaticity, while the N2 position is often the kinetic product.[3] Your current reaction conditions likely allow for the formation of both isomers.
Solution Strategy: To favor the N1 isomer, you need to employ conditions that promote thermodynamic equilibrium. This typically involves adjusting the solvent, base, and temperature to favor the more stable N1 product.
Detailed Protocol for Selective N1 Alkylation
This protocol is a generalized starting point and may require optimization for your specific substrate and alkylating agent.[4]
Materials:
-
Benzotriazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzotriazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated benzotriazole.
Problem 2: I am trying to synthesize the N2 isomer, but the N1 isomer is the major product. How can I reverse the selectivity?
Underlying Cause: As mentioned, the N1 isomer is the thermodynamically more stable product. To favor the N2 isomer, you need to operate under kinetic control, where the product that forms faster is the dominant one.[5] This often involves using conditions that prevent the reaction from reaching thermodynamic equilibrium.
Solution Strategy: Employing sterically hindered bases, non-polar solvents, and lower reaction temperatures can favor the formation of the N2 isomer.[6] Additionally, specialized catalytic systems have been developed for highly selective N2 alkylation.[3][7]
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition Favoring N1 (Thermodynamic) | Condition Favoring N2 (Kinetic) | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar (e.g., Toluene, THF) | Polar solvents stabilize the more polar transition state leading to the N1 product. |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, sterically hindered bases (e.g., LDA, NaHMDS) at low temp. | Strong, bulky bases favor deprotonation at the less hindered N1, but the subsequent alkylation can be directed to N2 under kinetic conditions. |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures allow the reaction to reach equilibrium, favoring the more stable N1 product.[8] |
| Counterion | Larger cations (e.g., Cs⁺, K⁺) | Smaller cations (e.g., Li⁺) | Smaller cations can chelate with the N1 and N2 nitrogens, influencing the site of alkylation. |
Problem 3: I am observing significant amounts of dialkylated products. What is the cause and how can I prevent it?
Underlying Cause: Dialkylation can occur if the initially formed N-alkylated benzotriazole is sufficiently nucleophilic to react with another molecule of the alkylating agent. This is more common when using highly reactive alkylating agents or a large excess of the alkylating agent.
Solution Strategy:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of two isomers during benzotriazole alkylation?
The tautomeric nature of benzotriazole is the root cause. It exists in equilibrium between the 1H- and 2H-forms. Deprotonation with a base generates the benzotriazolide anion, which has nucleophilic character at both the N1 and N2 positions due to resonance delocalization of the negative charge. The subsequent reaction with an electrophile (the alkylating agent) can therefore occur at either of these nitrogen atoms.
Caption: Competing N1 and N2 alkylation pathways.
Q2: How does the nature of the alkylating agent affect the N1/N2 ratio?
The steric bulk of the alkylating agent plays a significant role.[6]
-
Less Hindered Alkylating Agents (e.g., methyl iodide, benzyl bromide): These can react at both N1 and N2, and the product ratio will be highly dependent on the other reaction conditions.
-
Bulky Alkylating Agents (e.g., isopropyl iodide, tert-butyl bromide): These will preferentially react at the sterically less hindered N1 position. This is a useful strategy to enhance selectivity for the N1 isomer.
Q3: Are there any catalytic methods to control the regioselectivity?
Yes, recent advances in catalysis have provided powerful tools for controlling the regioselectivity of benzotriazole alkylation.
-
For N1 Selectivity: Lewis acids like B(C₆F₅)₃ have been shown to catalyze the site-selective N1-alkylation with diazoalkanes.[9]
-
For N2 Selectivity: Transition metal catalysts, particularly those based on rhodium and scandium, have been developed for highly selective N2-alkylation reactions.[7][10] For instance, scandium triflate (Sc(OTf)₃) has been used to catalyze the N2-alkylation with cyclohexanones.[3] Metalloporphyrin catalysts have also demonstrated precise control over N1 and N2 alkylation.[11][12][13]
Caption: Decision workflow for optimizing regioselectivity.
Q4: Can I use solvent-free conditions for benzotriazole alkylation?
Solvent-free conditions are a viable and environmentally friendly option for benzotriazole alkylation.[14] These reactions are often carried out using microwave irradiation or by grinding the reactants together, sometimes with a solid support or a phase-transfer catalyst.[15] Basic ionic liquids have also been employed as both the catalyst and reaction medium under solvent-free conditions.[16] These methods can sometimes offer different regioselectivity compared to traditional solvent-based approaches.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. homepages.uc.edu [homepages.uc.edu]
- 9. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tsijournals.com [tsijournals.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Bis(1H-benzo[d]triazol-1-yl)methanimine
Welcome to the technical support center for Bis(1H-benzo[d]triazol-1-yl)methanimine (also known as Di(benzotriazol-1-yl)methanimine). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic protocols. We understand that handling reagents with limited solubility can be a significant bottleneck in experimental workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, ensuring the successful application of Bis(1H-benzo[d]triazol-1-yl)methanimine in your research.
Introduction to Bis(1H-benzo[d]triazol-1-yl)methanimine
Bis(1H-benzo[d]triazol-1-yl)methanimine (CAS No. 28992-50-9) is a highly effective reagent, notably used for the synthesis of tri- and tetrasubstituted guanidines under mild and neutral conditions[1][2]. Its structure, featuring two benzotriazole moieties linked by a methanimine group, makes it an excellent guanylating agent. The benzotriazole group acts as a superb leaving group, facilitating the reaction with amines[2]. However, the planar, aromatic, and crystalline nature of this compound can contribute to limited solubility in common organic solvents, posing a practical challenge in the laboratory.
This guide will walk you through the causality behind these solubility issues and provide validated, step-by-step protocols to achieve clear, homogenous solutions for your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Bis(1H-benzo[d]triazol-1-yl)methanimine not dissolving in my reaction solvent?
A1: The limited solubility of Bis(1H-benzo[d]triazol-1-yl)methanimine stems from its molecular structure. The two large, planar benzotriazole rings can lead to strong crystal lattice energy, meaning significant energy is required to break down the crystal structure and solvate the individual molecules. While it is designed for use in organic synthesis, its solubility can be low in less polar solvents and may even require specific conditions in polar aprotic solvents.
Q2: What are the recommended starting solvents for dissolving Bis(1H-benzo[d]triazol-1-yl)methanimine?
A2: For reagents of this type, polar aprotic solvents are generally the most effective. We recommend starting with high-purity, anhydrous grades of the following solvents:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
These solvents have high dielectric constants and are effective at solvating polar, heterocyclic compounds. Acetonitrile and Tetrahydrofuran (THF) may also be used, but typically show lower solvating power for this class of compound.
Q3: I've added the reagent to DMF, but it's still a suspension. What should I do next?
A3: This is a common scenario. Immediate dissolution is not always guaranteed, even in a suitable solvent. The next steps involve carefully applying energy to overcome the kinetic barrier to dissolution. We recommend the following, in order:
-
Mechanical Agitation: Ensure vigorous stirring or vortexing.
-
Gentle Warming: Heat the mixture to 30-40°C. This can significantly increase the rate of dissolution. Avoid excessive heat, which could potentially lead to degradation over extended periods.
-
Sonication: Use a bath sonicator to provide localized energy, which can help break up solid aggregates. Use in short bursts (e.g., 5-10 minutes) and monitor the temperature of the vessel.
Q4: Can I prepare a concentrated stock solution of Bis(1H-benzo[d]triazol-1-yl)methanimine?
A4: While preparing stock solutions is convenient, it may be challenging for this reagent depending on the desired concentration. We advise preparing solutions fresh for each reaction. If a stock solution is necessary, determine the maximum solubility empirically in your chosen solvent and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which could affect the reagent's stability and solubility. Always visually inspect for precipitation before use.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow.
Troubleshooting workflow for dissolving Bis(1H-benzo[d]triazol-1-yl)methanimine.
Protocol 1: Standard Dissolution in a Polar Aprotic Solvent
This protocol is the recommended starting point for dissolving Bis(1H-benzo[d]triazol-1-yl)methanimine for a typical guanylation reaction.
-
Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the required amount of solid Bis(1H-benzo[d]triazol-1-yl)methanimine.
-
Solvent Addition: Add approximately 75% of the final required volume of anhydrous DMF (or NMP/DMSO).
-
Initial Agitation: Begin vigorous magnetic stirring. Observe the suspension for 5-10 minutes.
-
Gentle Warming: If the solid has not dissolved, warm the vessel in a water bath to 30-40°C while continuing to stir.
-
Sonication (if necessary): If solids persist, place the vessel in an ultrasonic bath for 10-minute intervals. Allow the solution to cool to room temperature before proceeding with the reaction.
-
Final Dilution: Once the solid is fully dissolved, add the remaining solvent to reach the final target concentration.
Protocol 2: Advanced Dissolution Using a Co-Solvent
For particularly stubborn solubility issues, a co-solvent can disrupt the crystal packing more effectively.
-
Initial Suspension: Follow steps 1 and 2 of Protocol 1, using DMF as the primary solvent.
-
Co-Solvent Addition: To the suspension, add a small volume of a secondary solvent. A good starting point is adding Dichloromethane (DCM) or Acetonitrile up to 10-20% of the total volume.
-
Observe and Agitate: Stir vigorously and observe for dissolution. The change in solvent polarity can often be sufficient to achieve a clear solution.
-
Apply Energy: If necessary, apply gentle warming or sonication as described in Protocol 1.
Causality Note: The addition of a less polar co-solvent like DCM can sometimes disrupt the π–π stacking interactions between the benzotriazole rings, which contribute to the high lattice energy of the solid.
Data Summary: Solvent Selection Guide
Since quantitative solubility data is not widely published, the following table provides a qualitative guide to solvent selection based on general principles for heterocyclic compounds and related reagents.
| Solvent | Polarity | Type | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | High | Polar Aprotic | Good | Recommended first choice. Anhydrous grade is essential. |
| N-Methyl-2-pyrrolidone (NMP) | High | Polar Aprotic | Good to Excellent | Often a stronger solvent than DMF. Higher boiling point. |
| Dimethyl sulfoxide (DMSO) | High | Polar Aprotic | Good to Excellent | Can be difficult to remove during workup. Ensure it is compatible with subsequent reaction steps.[3] |
| Acetonitrile (ACN) | Medium | Polar Aprotic | Moderate | May require warming or sonication. |
| Tetrahydrofuran (THF) | Medium | Polar Aprotic | Low to Moderate | Less effective for highly polar heterocycles. |
| Dichloromethane (DCM) | Low | Aprotic | Poor | Unlikely to be effective as a primary solvent but can be used as a co-solvent. |
| Toluene | Low | Non-polar | Insoluble | Not recommended. |
| Water | High | Polar Protic | Insoluble | Not recommended. |
Final Recommendations
-
Always use anhydrous solvents: Bis(1H-benzo[d]triazol-1-yl)methanimine is reactive and moisture can lead to decomposition and the formation of insoluble byproducts.
-
Prepare solutions fresh: Due to potential stability and solubility issues, it is best practice to prepare solutions immediately before use.
-
Work under an inert atmosphere: To prevent side reactions with atmospheric moisture and carbon dioxide, handle the solid and its solutions under nitrogen or argon.
-
Patience is key: Do not mistake a slow rate of dissolution for insolubility. Allow adequate time for the dissolution methods to work before concluding that the reagent is insoluble.
By following this structured approach, you can effectively overcome the solubility challenges associated with Bis(1H-benzo[d]triazol-1-yl)methanimine and successfully integrate this powerful reagent into your synthetic workflows.
References
Technical Support Center: Scalable Synthesis of Di(1H-benzo[d]triazol-1-yl)methanimine (DBM)
Welcome to the technical support center for the scalable synthesis of Di(1H-benzo[d]triazol-1-yl)methanimine (DBM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important compound.
Introduction to Di(1H-benzo[d]triazol-1-yl)methanimine (DBM)
Di(1H-benzo[d]triazol-1-yl)methanimine, a molecule featuring two benzotriazole moieties linked by a methanimine group, is a valuable reagent and building block in organic synthesis and medicinal chemistry. The benzotriazole group is a well-established synthetic auxiliary.[1][2] The unique electronic properties and reactivity of DBM make it a subject of interest for creating complex molecular architectures.
However, achieving a scalable, high-yield, and high-purity synthesis of DBM presents several challenges. These include controlling regioselectivity during N-alkylation, minimizing byproduct formation, and developing effective purification strategies suitable for large-scale production. This guide provides practical, field-proven insights to navigate these challenges.
Plausible Scalable Synthesis Protocol
While multiple synthetic routes to benzotriazole derivatives exist, a common and scalable approach to methylene-bridged benzotriazoles involves the N-alkylation of benzotriazole. The following protocol describes a plausible and robust method for the synthesis of a key precursor, bis(1H-benzo[d]triazol-1-yl)methane, which can be further functionalized to the target methanimine. This protocol is based on established principles of N-alkylation of benzotriazoles.[3][4][5]
Reaction Scheme:
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
In a clean, dry, nitrogen-purged reactor, add anhydrous N,N-dimethylformamide (DMF).
-
Add 1H-Benzotriazole (2.2 equivalents) to the solvent and stir until fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
-
Deprotonation:
-
Slowly add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents), portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and proper handling procedures for NaH.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour after the addition is complete to ensure full deprotonation.
-
-
N-Alkylation:
-
Prepare a solution of diiodomethane (CH₂I₂, 1.0 equivalent) in anhydrous DMF.
-
Add the diiodomethane solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure bis(1H-benzo[d]triazol-1-yl)methane.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of DBM and its precursors.
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Deprotonation: The N-H proton of benzotriazole is acidic, but incomplete deprotonation will leave unreacted starting material.
-
Solution: Ensure the base used is fresh and of high purity. Extend the stirring time after base addition to allow for complete salt formation. Consider using a stronger base if necessary, but be mindful of potential side reactions.
-
-
Side Reactions: Benzotriazole can undergo N-alkylation at either the N1 or N2 position, leading to a mixture of isomers.[3][4][5] The formation of the N2-isomer is a common byproduct that can lower the yield of the desired N1-isomer.
-
Solution: The choice of solvent and counter-ion can influence regioselectivity. Polar aprotic solvents like DMF generally favor N1 alkylation. Experiment with different bases and solvents to optimize the N1:N2 ratio.
-
-
Degradation of Reagents or Product: Diiodomethane is light-sensitive and can decompose. The product may also be unstable under certain conditions.
-
Solution: Use freshly distilled or high-purity diiodomethane. Protect the reaction from light. Ensure the work-up procedure is performed promptly after reaction completion.
-
| Parameter | Recommendation for Yield Improvement |
| Base | Use fresh, high-purity NaH. Ensure stoichiometry is correct. |
| Solvent | Use anhydrous, high-purity DMF. |
| Temperature | Maintain strict temperature control, especially during base and alkylating agent addition. |
| Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time. |
Q: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?
A: The primary byproduct is typically the N2-alkylated isomer of benzotriazole. You may also see products from over-alkylation or side reactions of the solvent.
-
N1 vs. N2 Isomerization: The formation of a mixture of N1 and N2 isomers is a well-documented challenge in benzotriazole chemistry.[3][4]
-
Minimization Strategy: The regioselectivity can be influenced by several factors. Generally, polar aprotic solvents favor N1 substitution. The use of sodium or potassium salts of benzotriazole often leads to a higher proportion of the N1 isomer. Recent literature also describes catalytic methods for regioselective N1-alkylation which could be explored.[6][7]
-
-
Over-alkylation: It is possible to form quaternary benzotriazolium salts, especially if excess alkylating agent is used or at elevated temperatures.
-
Minimization Strategy: Use a slight excess of benzotriazole relative to the dihalomethane. Maintain strict stoichiometric control and avoid high reaction temperatures.
-
DOT Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q: The purification of DBM is challenging. What are the recommended methods for obtaining a high-purity product on a large scale?
A: Purification can indeed be a bottleneck in scalable synthesis.
-
Crystallization: This is often the most effective method for large-scale purification. The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Recommended Solvents: Ethanol/water, isopropanol, or toluene may be good starting points for recrystallization.
-
-
Adsorbent Treatment: For removing colored impurities, treatment with activated charcoal or acid-treated bentonite can be effective.[8][9]
-
Procedure: Dissolve the crude product in a suitable solvent, add the adsorbent (typically 1-5% w/w), heat and stir for a period, and then filter off the adsorbent.
-
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. It is best reserved for cases where crystallization is ineffective or for the isolation of very high-purity material.
Frequently Asked Questions (FAQs)
Q: What is the stability of the benzotriazole precursor and the final DBM product?
A: 1H-Benzotriazole is a stable solid at room temperature.[5] However, N-substituted benzotriazoles can have varying stability. The 1H-benzotriazoles are generally more stable than the 2H-isomers.[10][11][12] The stability of DBM should be assessed under the specific storage and handling conditions. It is advisable to store it in a cool, dark, and dry place.
Q: Are there any alternative reagents I can use for the synthesis?
A: Yes, several alternatives can be considered:
-
Alkylating Agents: Instead of diiodomethane, other methylene dihalides like dibromomethane or dichloromethane can be used, although they are generally less reactive.
-
Bases: Potassium carbonate (K₂CO₃) in a polar aprotic solvent is a milder and often used alternative to sodium hydride.[3] Other bases like potassium tert-butoxide can also be employed.
-
Catalytic Methods: Recent advances have shown that cobalt-catalyzed reactions can be used to form bis(benzotriazol-1-yl)methane derivatives.[1]
Q: What are the key safety precautions to consider during the synthesis of DBM?
A: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Diiodomethane: A suspected carcinogen and lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.
-
Solvents: DMF is a reproductive hazard. Avoid inhalation and skin contact.
Q: How does the choice of solvent and base affect the regioselectivity (N1 vs. N2 substitution) of the reaction?
A: The solvent and base play a critical role in determining the ratio of N1 and N2 alkylated products.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile tend to favor the formation of the N1 isomer. Nonpolar solvents may lead to a higher proportion of the N2 isomer.
-
Base and Counter-ion Effects: The nature of the counter-ion of the benzotriazole salt influences the site of alkylation. Sodium and potassium salts generally give a higher N1:N2 ratio compared to lithium or silver salts. The use of bulky bases can also influence regioselectivity.
DOT Diagram: N1 vs. N2 Selectivity Factors
Caption: Key factors influencing N1 vs. N2 selectivity.
References
- 1. sciforum.net [sciforum.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 9. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 10. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Impurities in Bis(1H-benzo[d]triazol-1-yl)methanimine
Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the characterization of impurities in Bis(1H-benzo[d]triazol-1-yl)methanimine. Presented in a user-friendly question-and-answer format, this document addresses specific issues that may be encountered during experimental analysis. It offers troubleshooting advice, detailed experimental protocols, and insights grounded in scientific principles to ensure the accurate identification and quantification of impurities, a critical step in drug development and quality control.
Introduction
Bis(1H-benzo[d]triazol-1-yl)methanimine, a molecule with the CAS number 28992-50-9, is a versatile compound utilized in various chemical syntheses.[1][2][3] Its applications span pharmaceutical development as a key intermediate and in materials science.[2][4] Given its role, particularly in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[2][5] Impurity profiling is a critical aspect of quality control in the pharmaceutical industry, as even trace amounts of impurities can impact the safety and efficacy of the final drug product.[6]
This guide is designed to function as a virtual technical support center, offering practical solutions to common challenges encountered during the impurity characterization of Bis(1H-benzo[d]triazol-1-yl)methanimine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common Impurities and Their Origins
Question 1: What are the most likely impurities I might encounter in a sample of Bis(1H-benzo[d]triazol-1-yl)methanimine?
Answer: The impurity profile of Bis(1H-benzo[d]triazol-1-yl)methanimine is largely dependent on its synthetic route. A common synthesis involves the reaction of benzotriazole with a suitable one-carbon source. Based on this, you can anticipate the following types of impurities:
-
Starting Materials: Unreacted benzotriazole is a primary potential impurity.
-
Isomeric Impurities: During the synthesis of benzotriazole derivatives, isomeric products can form.[7] Specifically, you might find the N-2 isomer, Di(2H-benzo[d][1][4][8]triazol-2-yl)methanimine.[1]
-
Reaction By-products: Depending on the specific reagents used, by-products from side reactions can be present. For instance, if coupling agents are used, their by-products could be impurities.[5]
-
Degradation Products: The stability of the compound can be affected by factors like pH and temperature, leading to the formation of degradation products.[9] Benzotriazole-containing compounds can be susceptible to hydrolysis or photolytic degradation.
Table 1: Potential Impurities and Their Molecular Weights
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| Benzotriazole | C₆H₅N₃ | 119.13 | Unreacted Starting Material |
| Di(2H-benzo[d][1][4][8]triazol-2-yl)methanimine | C₁₃H₉N₇ | 263.26 | Isomeric By-product |
| Hydrolysis Product (e.g., Benzotriazole) | C₆H₅N₃ | 119.13 | Degradation |
Section 2: Analytical Method Troubleshooting - HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities. However, various issues can arise during analysis.
Question 2: I'm observing peak tailing for my main compound and its impurities in my reverse-phase HPLC analysis. What could be the cause and how can I resolve it?
Answer: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like Bis(1H-benzo[d]triazol-1-yl)methanimine. The primary cause is often secondary interactions between the basic nitrogen atoms in the benzotriazole rings and acidic silanol groups on the surface of silica-based columns (e.g., C18).[10]
Here is a systematic approach to troubleshoot and resolve peak tailing:
Experimental Workflow: Troubleshooting HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Step-by-Step Protocol to Address Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Rationale: Lowering the pH of the mobile phase protonates the residual silanol groups on the stationary phase, reducing their interaction with the basic analytes.
-
Procedure: Prepare your mobile phase with an acidic modifier. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous and organic phases. Start with a pH around 3 and observe the peak shape. Adjust as necessary.
-
-
Use of a Competing Base:
-
Rationale: Adding a small amount of a basic compound, like triethylamine (TEA), can "mask" the active silanol sites, preventing them from interacting with your analytes.
-
Procedure: Add a low concentration of TEA (e.g., 0.05-0.1%) to your mobile phase. Be aware that TEA can affect column longevity and may suppress MS ionization if using LC-MS.
-
-
Column Selection:
-
Rationale: Modern HPLC columns often feature "end-capping," a process that chemically modifies the surface to reduce the number of free silanol groups.
-
Procedure: If peak tailing persists, consider using a column specifically designed for the analysis of basic compounds or one with a different stationary phase that offers alternative selectivity.
-
For more general HPLC troubleshooting, resources from manufacturers like Sigma-Aldrich or Scion Instruments can be very helpful.[11]
Question 3: My retention times are drifting during a long sequence of injections. What are the potential causes?
Answer: Retention time drift can be caused by several factors, often related to the stability of the HPLC system or the column.[11]
Table 2: Troubleshooting Retention Time Drift
| Potential Cause | Recommended Solution |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. Ensure the laboratory ambient temperature is also stable.[11] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. Degas the mobile phase thoroughly to prevent bubble formation.[12] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[11] |
| System Leaks | Check for any leaks in the system, particularly at fittings. A small leak can cause pressure fluctuations and affect retention times.[13] |
Section 3: Structural Elucidation of Unknown Impurities
Question 4: I have an unknown peak in my chromatogram. What is the best strategy for identifying its structure?
Answer: A multi-technique approach is the most robust strategy for the structural elucidation of unknown impurities.[14] The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.[6]
Workflow for Unknown Impurity Identification
Caption: A systematic workflow for the identification of an unknown impurity.
Step-by-Step Protocol for Structural Elucidation:
-
LC-MS Analysis:
-
Rationale: LC-MS provides the molecular weight of the impurity, which is a critical first piece of information. High-resolution mass spectrometry (HRMS) can provide the elemental formula.
-
Procedure: Analyze your sample using an LC-MS system. Obtain the mass spectrum of the unknown peak. Use the accurate mass to predict possible elemental compositions. Perform MS/MS to obtain fragmentation patterns, which can provide clues about the molecule's substructures.[15]
-
-
Isolation of the Impurity:
-
Rationale: To obtain high-quality NMR data, the impurity needs to be isolated from the main component and other impurities.
-
Procedure: Use preparative HPLC or collect fractions corresponding to the unknown peak from multiple analytical HPLC runs. Evaporate the solvent to obtain the isolated impurity.
-
-
NMR Spectroscopy:
By combining the molecular formula from HRMS with the structural fragments and connectivity information from NMR, you can confidently elucidate the structure of the unknown impurity.
Conclusion
The characterization of impurities in Bis(1H-benzo[d]triazol-1-yl)methanimine is a multifaceted process that requires a systematic and logical approach. By understanding the potential sources of impurities and effectively troubleshooting analytical challenges, researchers can ensure the quality and safety of this important chemical intermediate. This guide provides a foundation for addressing common issues, but it is important to remember that each batch and synthesis method may present unique challenges.
References
- 1. Page loading... [guidechem.com]
- 2. Cas 28992-50-9,Di(1H-benzo[d][1,2,3]triazol-1-yl)MethaniMine | lookchem [lookchem.com]
- 3. Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine [oakwoodchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. biomedres.us [biomedres.us]
- 7. An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Triazolines. XXI: Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ijnrd.org [ijnrd.org]
- 13. lcms.cz [lcms.cz]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. Spectral analysis and docking of new benzotriazole derivatives. [wisdomlib.org]
Validation & Comparative
A Comparative Guide to Benzotriazole-Based Peptide Coupling Reagents: A Focus on HBTU, HATU, and BOP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the efficient and precise formation of amide bonds is paramount. The choice of coupling reagent is a critical decision that profoundly influences reaction kinetics, yield, purity, and the stereochemical integrity of the final peptide. While a vast array of coupling reagents has been developed, those incorporating the benzotriazole moiety have established themselves as mainstays in both solid-phase and solution-phase peptide synthesis.
This guide provides a comprehensive comparative analysis of three prominent benzotriazole-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , and BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) .
Notably, a thorough search of scientific literature and chemical databases revealed no documented application of Bis(1H-benzo[d]triazol-1-yl)methanimine (CAS 28992-50-9) as a peptide coupling reagent. Therefore, this guide will focus on the aforementioned, well-established reagents to provide a practical and data-driven resource for the modern peptide chemist.
The Central Role of the Benzotriazole Scaffold
Benzotriazole derivatives are widely employed in peptide coupling for their ability to form highly reactive activated esters with carboxylic acids. This activation facilitates the subsequent nucleophilic attack by the amino group of another amino acid, leading to the formation of a stable amide bond. The key advantages of using benzotriazole-based reagents include:
-
Reduced Racemization: The formation of the benzotriazole active ester proceeds through a mechanism that generally minimizes the risk of racemization at the chiral α-carbon of the activated amino acid.
-
High Reactivity: These reagents offer rapid and efficient coupling, even for sterically hindered amino acids.
-
Good Solubility: They are typically soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Comparative Analysis of HBTU, HATU, and BOP
While all three reagents share the common feature of a benzotriazole leaving group, their distinct core structures—uronium (HBTU, HATU) and phosphonium (BOP)—lead to differences in their reactivity, stability, and byproducts.
| Feature | HBTU | HATU | BOP |
| Full Name | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| Reagent Type | Uronium Salt | Uronium Salt | Phosphonium Salt |
| Activating Agent | HOBt (1-Hydroxybenzotriazole) | HOAt (1-Hydroxy-7-azabenzotriazole) | HOBt (1-Hydroxybenzotriazole) |
| Relative Reactivity | High | Very High | High |
| Racemization | Low | Very Low | Low |
| Key Byproduct | Tetramethylurea | Tetramethylurea | Hexamethylphosphoramide (HMPA) - Carcinogenic |
| Advantages | Widely used, cost-effective, good performance for most applications. | Superior for hindered couplings and reducing racemization. | Effective, but largely replaced due to safety concerns. |
| Disadvantages | Can lead to guanidinylation of the N-terminus if used in excess. | Higher cost compared to HBTU. Can also cause guanidinylation. | Formation of carcinogenic HMPA is a major drawback. |
Mechanistic Insights
The efficacy of these coupling reagents lies in their ability to activate the carboxylic acid of an N-protected amino acid, forming a highly reactive intermediate that is readily attacked by the N-terminal amine of the growing peptide chain.
HBTU and HATU: The Uronium Pathway
HBTU and HATU are uronium-based reagents that react with the carboxylate of an amino acid to form an active ester. The key difference lies in the benzotriazole derivative they incorporate. HBTU utilizes 1-hydroxybenzotriazole (HOBt), while HATU incorporates the more reactive 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt is believed to provide anchimeric assistance during the coupling reaction, further accelerating the process and reducing racemization.
A Senior Application Scientist's Guide: Evaluating Alternatives to Di(1H-benzo[d]triazol-1-yl)methanimine in Modern Synthesis
This guide offers an in-depth comparison of modern synthetic reagents that serve as alternatives to Di(1H-benzo[d]triazol-1-yl)methanimine. Designed for researchers, chemists, and drug development professionals, our analysis moves beyond simple product listings to provide a nuanced, data-driven evaluation of performance, mechanistic advantages, and practical application trade-offs. We will dissect the causality behind experimental choices, grounding our recommendations in authoritative literature and field-proven protocols.
Introduction: The Role of Di(1H-benzo[d]triazol-1-yl)methanimine and the Need for Alternatives
Di(1H-benzo[d]triazol-1-yl)methanimine, hereafter referred to as DBM, is a well-established reagent primarily used for the synthesis of tri- and tetrasubstituted guanidines.[1] Its utility stems from the two benzotriazole moieties, which act as excellent leaving groups, facilitating the addition of nucleophilic amines to the central carbon atom. This reaction provides a direct route to the guanidinium core, a critical pharmacophore in numerous biologically active molecules due to its ability to form stable hydrogen bonds and salt bridges.[2]
However, the landscape of chemical synthesis is perpetually evolving, demanding reagents that offer higher efficiency, broader substrate scope, milder reaction conditions, and improved side-product profiles. This guide provides a critical evaluation of the principal alternatives to DBM, focusing on two major classes of reagents: dedicated guanidinylation agents and high-performance uronium/aminium-based peptide coupling reagents, which share significant mechanistic parallels.
Part 1: Foundational Mechanisms
The fundamental reaction pathway for DBM involves the sequential nucleophilic substitution by amines. The first amine attacks the electrophilic central carbon, displacing one benzotriazole group. A second amine then displaces the remaining benzotriazole, forming the final guanidine product.
Caption: Generalized reaction mechanism for DBM-mediated guanidine synthesis.
Part 2: Comparative Analysis of Alternative Reagents
The selection of a synthesis reagent is a multi-factorial decision. Here, we compare the leading alternatives to DBM, focusing on mechanistic nuances, performance data, and ideal use cases.
Uronium/Aminium Salts: The High-Efficiency Peptide Coupling Reagents
While primarily known for amide bond formation, uronium salts like HBTU and HATU are structurally analogous to DBM and can be employed for guanidinylation, sometimes as an unintended side reaction in peptide synthesis.[2][3] Their primary advantage lies in their exceptional reactivity and the vast amount of optimization data available from the field of peptide chemistry.
Mechanistic Deep Dive: HATU vs. HBTU
The critical difference between these two reagents lies in the benzotriazole leaving group.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes HOBt (1-hydroxybenzotriazole).
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates HOAt (1-hydroxy-7-azabenzotriazole).
The nitrogen atom at the 7-position of the HOAt ring in HATU is electron-withdrawing. This makes the resulting OAt-ester a more reactive intermediate than the OBt-ester formed by HBTU. This enhanced reactivity translates to faster, more complete reactions and a lower risk of epimerization, a critical consideration when working with chiral amines.[4]
Caption: Comparative activation of a carboxylic acid by HBTU and HATU.
Performance Data
The superiority of HATU is particularly evident in challenging syntheses, such as those involving sterically hindered amino acids or "difficult" peptide sequences prone to aggregation.[4][5]
| Parameter | HATU | HBTU | Rationale / Reference |
| Typical Yield (Hindered Coupling) | >95% | >85% | The higher reactivity of the OAt-ester leads to more complete reactions.[5] |
| Reaction Speed | Faster | Slower | Enhanced reactivity of the OAt intermediate accelerates the rate-limiting step.[4] |
| Epimerization Risk | Lower | Higher | Faster coupling minimizes the time the activated chiral center is susceptible to base-catalyzed epimerization.[3][4] |
| Purity (Difficult Sequences) | Higher | Lower | More efficient coupling leads to fewer deletion byproducts.[4] |
Experimental Protocol: Guanidinylation of Aniline using HATU
This protocol demonstrates the application of HATU for the synthesis of a pentasubstituted guanidine.[2]
-
Preparation: To a stirred solution of the aniline substrate (1.0 eq) in anhydrous acetonitrile (ACN), add triethylamine (TEA) (2.0 eq).
-
Activation: Add HATU (1.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the desired guanidine.
Other Dedicated Guanidinylation Reagents
Several other classes of reagents have been developed specifically for guanidinylation, each with distinct advantages and disadvantages.
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope.[2] | Higher cost, requires a subsequent deprotection step.[2] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild conditions, stable and easily handled reagent.[2] | Slower reaction times compared to more reactive agents.[2] |
| Isothioureas | N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency for specific applications.[2] | Can require harsh conditions (high pH/temp), potential for side products.[2] |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Readily available and inexpensive. | Can lead to decomposition and side reactions; byproduct removal can be difficult.[3][6] |
Experimental Protocol: Guanidinylation using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted for general amine guanidinylation under mild conditions.
-
Preparation: Dissolve the amine substrate (1.0 eq) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in a suitable aprotic solvent (e.g., THF, DMF, or CH₂Cl₂).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Part 3: Decision Matrix for Reagent Selection
Choosing the optimal reagent requires balancing factors of reactivity, cost, substrate tolerance, and operational simplicity. The following flowchart provides a logical framework for this decision-making process.
Caption: Decision flowchart for selecting the appropriate guanidinylation reagent.
Conclusion
While Di(1H-benzo[d]triazol-1-yl)methanimine remains a viable reagent for guanidine synthesis, the modern synthetic chemist has a powerful and diverse toolkit of alternatives at their disposal. For reactions demanding the highest efficiency, speed, and purity, particularly with challenging substrates, HATU stands out as a superior choice, borrowing its high performance from the extensively optimized field of peptide synthesis.[4] For reactions where maximum reactivity is paramount and cost is a secondary concern, N,N′-Di-Boc-N′′-triflylguanidine offers excellent yields across a broad scope of substrates.[2] Conversely, for routine transformations where stability, safety, and mild conditions are prioritized, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine provides a reliable and user-friendly option.[2] The ultimate selection depends on a careful analysis of the specific substrate, project budget, and desired performance metrics, as outlined in this guide.
References
A Researcher's Guide to Differentiating Benzotriazole Tautomers: A Spectroscopic Comparison of 1H- and 2H-Isomers
Introduction: The Two Faces of Benzotriazole
Benzotriazole (BTA) is a deceptively simple heterocyclic compound that plays a critical role in diverse scientific fields, from being a cornerstone in the synthesis of pharmaceuticals and agrochemicals to its widespread use as a corrosion inhibitor for copper and its alloys.[1] The molecule exists as a dynamic equilibrium between two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. This tautomerism is not a mere chemical curiosity; the position of a single proton dramatically alters the molecule's symmetry, electronic structure, and reactivity. For researchers in drug development, materials science, and analytical chemistry, the ability to unambiguously identify and quantify these isomers is paramount for understanding reaction mechanisms, ensuring product purity, and predicting material performance.
This guide provides an in-depth spectroscopic comparison of 1H- and 2H-benzotriazole. We will move beyond simple data reporting to explore the structural causality behind the spectral differences observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). Each section includes not only comparative data but also the underlying principles and validated experimental protocols to empower researchers to confidently distinguish between these two critical isomers.
The Structural Foundation: Symmetry and Stability
The core difference between the two tautomers lies in their molecular symmetry. The proton's location on the triazole ring dictates the molecule's overall structure and electronic distribution.
-
1H-Benzotriazole: The proton is attached to the N1 position. This configuration results in a molecule with C_s symmetry (a single plane of symmetry).
-
2H-Benzotriazole: The proton is located on the N2 position, creating a more symmetrical molecule with C_2v symmetry (two mirror planes and a C2 rotation axis).
References
A Comparative Crystallographic Analysis of Bis(1H-benzo[d]triazol-1-yl)methane Derivatives: Unveiling Structural Nuances for Advanced Applications
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, derivatives of benzotriazole have garnered significant attention due to their wide-ranging biological activities and versatile chemical properties.[1][2] This guide delves into a comparative X-ray crystal structure analysis of a specific subclass: bis(1H-benzo[d]triazol-1-yl)methane derivatives. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle conformational changes can profoundly influence their biological efficacy and material characteristics.
This technical guide will navigate through the synthesis, crystallization, and ultimately, the comparative structural analysis of key bis(1H-benzo[d]triazol-1-yl)methane derivatives. We will explore the causal relationships behind experimental choices and present a detailed, side-by-side comparison of their crystallographic parameters. This in-depth analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships within this promising class of compounds.
The Strategic Synthesis and Crystallization of Bis(benzotriazolyl)methane Derivatives
The journey to elucidating the crystal structure of any compound begins with its successful synthesis and the growth of high-quality single crystals. The synthesis of bis(benzotriazolyl)methane derivatives can be approached through various methodologies, with cobalt-catalyzed reactions being a notable and efficient route.
Experimental Protocol: Cobalt-Catalyzed Synthesis of Bis(benzotriazol-1-yl)phenylmethane
This protocol is adapted from the work of Ferraro et al. (2019).[3][4][5]
Objective: To synthesize bis(benzotriazol-1-yl)phenylmethane via a cobalt-catalyzed reaction between bis(benzotriazol-1-yl)methanone and benzaldehyde.
Materials:
-
Bis(benzotriazol-1-yl)methanone
-
Benzaldehyde
-
Anhydrous CoCl₂
-
Dichloromethane (CH₂Cl₂)
-
Diethylether
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine bis(benzotriazol-1-yl)methanone and benzaldehyde in a suitable molar ratio.
-
Add a catalytic amount of anhydrous CoCl₂ to the mixture.
-
Heat the reaction mixture under neat conditions with continuous stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, dissolve the crude product in dichloromethane.
-
Filter the solution to remove any insoluble impurities.
-
Concentrate the filtrate in vacuo.
-
Add diethylether to the concentrated solution to precipitate the product.
-
Collect the white solid by filtration, wash with diethylether, and dry under vacuum.
Crystallization:
High-quality single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a dichloromethane solution of the purified product at room temperature.[3]
The Power of Single-Crystal X-ray Diffraction: From Data Collection to Structural Refinement
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
A Generalized Workflow for X-ray Crystal Structure Determination
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. The final output is a Crystallographic Information File (CIF), which contains all the crystallographic data for the compound.
A Comparative Structural Analysis of Bis(benzotriazolyl)methane Derivatives
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three distinct derivatives: bis(benzotriazol-1-yl)phenylmethane, bis(benzotriazol-1-yl)pyridin-2-ylmethane[3][4][5], and 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene[6].
| Parameter | Bis(benzotriazol-1-yl)phenylmethane | Bis(benzotriazol-1-yl)pyridin-2-ylmethane | 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 10.334(1) | 9.689(1) | 11.989(2) |
| b (Å) | 10.828(1) | 11.134(1) | 10.229(2) |
| c (Å) | 14.975(1) | 15.019(1) | 14.128(3) |
| β (°) ** | 94.18(1) | 108.57(1) | 109.87(3) |
| Volume (ų) | 1669.2(3) | 1534.6(3) | 1626.5(6) |
| N1-C(methine)-N1' Angle (°) ** | 111.9(2) | 112.5(2) | N/A (methylene bridge) |
| Dihedral Angle (Bt-Ph/Py) (°) | 69.8, 86.8 | 72.1, 85.2 | 88.74(11), 85.83(10) (Bt-central benzene) |
| Dihedral Angle (Bt-Bt) (°) | 75.3 | 78.9 | 57.08(9) |
Bt = Benzotriazolyl, Ph = Phenyl, Py = Pyridyl
The data reveals that all three compounds crystallize in the monoclinic system, a common crystal system for organic molecules. The key distinguishing features lie in the bond angles around the central methane carbon and the dihedral angles between the aromatic rings. In both bis(benzotriazol-1-yl)phenylmethane and its pyridyl analogue, the N-C-N bond angle is approximately 112°, indicating a tetrahedral geometry around the central carbon atom.
The dihedral angles provide insight into the overall molecular conformation. The two benzotriazole rings are not coplanar, exhibiting a significant twist relative to each other. This non-planar conformation is likely influenced by steric hindrance between the bulky benzotriazole moieties. In the case of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, the benzotriazole units are attached to a central benzene ring via methylene bridges, leading to a different spatial arrangement and a smaller dihedral angle between the benzotriazole rings compared to the other two derivatives.
Visualizing Molecular Conformations and Interactions
The following diagram illustrates the key structural parameters that are crucial for a comparative analysis of bis(benzotriazolyl)methane derivatives.
Caption: Key structural parameters for comparative analysis.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the X-ray crystal structure analysis of bis(1H-benzo[d]triazol-1-yl)methane derivatives. Through a detailed examination of their synthesis, crystallization, and comparative structural parameters, we have highlighted the subtle yet significant differences in their three-dimensional architectures. The non-planar conformations and varied dihedral angles observed in these derivatives are critical determinants of their molecular recognition properties and, consequently, their potential applications in drug design and materials science.
Future research in this area should focus on expanding the library of structurally characterized bis(benzotriazolyl)methane derivatives with diverse substituents. A broader dataset will enable the development of more robust structure-activity relationships (SAR) and structure-property relationships (SPR), paving the way for the rational design of novel compounds with enhanced biological activities or tailored material properties. The integration of computational modeling with experimental crystallographic data will further refine our understanding of these fascinating molecules and accelerate their translation into practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Di(1H-benzo[d]triazol-1-yl)methanimine: An HPLC-Centric Approach
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise characterization of novel compounds is paramount. Di(1H-benzo[d]triazol-1-yl)methanimine (DBM), a molecule of interest for its potential applications as a synthetic intermediate, requires rigorous purity assessment to ensure the reliability and reproducibility of downstream applications. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of synthesized DBM. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind methodological choices and to present a robust framework for the validation of this key synthetic building block.
The Criticality of Purity for Di(1H-benzo[d]triazol-1-yl)methanimine
Di(1H-benzo[d]triazol-1-yl)methanimine (DBM), with the chemical formula C13H9N7, is typically synthesized from cyanogen bromide and sodium benzotriazole.[1] The purity of DBM is a critical quality attribute, as even minor impurities can have a significant impact on the yield, purity, and pharmacological profile of subsequent products. Potential impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and degradation products.
Given the synthetic route, likely impurities include:
-
1H-Benzotriazole: An unreacted starting material.
-
Cyanogen bromide: A highly reactive and toxic unreacted starting material.
-
Isomeric Byproducts: Synthesis of N-substituted benzotriazoles can yield both 1-substituted and 2-substituted isomers.[2]
-
Hydrolysis Products: DBM may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of other benzotriazole-containing species.
The primary analytical challenge lies in achieving adequate separation of the main DBM peak from these structurally similar impurities. This guide will focus on a developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary mode of analysis, contextualized by a comparison with alternative techniques.
Recommended Analytical Method: Reversed-Phase HPLC
RP-HPLC is a powerful and versatile technique for the purity analysis of a wide array of organic molecules, including N-heterocyclic compounds.[3] The method's strength lies in its ability to separate compounds based on their hydrophobicity.
Experimental Protocol: HPLC Purity Analysis of DBM
Objective: To establish the purity of a synthesized batch of Di(1H-benzo[d]triazol-1-yl)methanimine and to identify and quantify potential impurities using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B, 5-25 min: 20% to 90% B, 25-30 min: 90% B, 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized DBM sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Rationale for Method Parameters
The choice of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds. The use of a water/acetonitrile gradient allows for the effective elution of compounds with a range of polarities. Acetonitrile is often preferred over methanol in RP-HPLC due to its lower viscosity and better UV transparency.[4] The addition of 0.1% formic acid to the mobile phase serves to protonate silanol groups on the stationary phase, which can reduce peak tailing for basic compounds, and to ensure the analyte is in a consistent ionic state, leading to sharper peaks and more reproducible retention times.[5] A detection wavelength of 254 nm is commonly used for aromatic compounds as it generally provides good sensitivity.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC purity assessment of DBM.
Comparative Analysis with Alternative Techniques
While RP-HPLC is a robust method for routine purity analysis, orthogonal techniques are invaluable for a comprehensive characterization and validation of the synthesized DBM.
| Technique | Principle | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, robust, quantitative, widely available. | May not be suitable for highly polar or volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity, provides structural information from mass spectra. | DBM is likely non-volatile, requiring derivatization; potential for thermal degradation. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive. | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, low cost, good for initial screening. | Lower resolution and sensitivity compared to HPLC, less quantitative. |
In-Depth Look at Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like DBM, derivatization would be necessary to increase its volatility. This adds a layer of complexity to the sample preparation and can introduce potential artifacts. Furthermore, the thermal lability of DBM could lead to degradation in the hot GC injection port, providing an inaccurate purity profile.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The purity is calculated by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity. While highly accurate and providing structural information, qNMR generally has lower sensitivity compared to HPLC and can be challenging if impurity signals overlap with those of the analyte or the internal standard.
Conclusion: A Multi-faceted Approach to Purity Assessment
For the routine and reliable purity assessment of synthesized Di(1H-benzo[d]triazol-1-yl)methanimine, the developed Reversed-Phase HPLC method offers a robust and high-resolution approach. It is capable of separating the main compound from potential impurities with high efficiency.
However, for a comprehensive understanding of the impurity profile and for the validation of the primary HPLC method, a multi-technique, or "orthogonal," approach is highly recommended. Techniques like GC-MS, while potentially requiring derivatization, can provide valuable information on volatile impurities. qNMR offers an excellent, non-destructive method for obtaining an absolute purity value without the need for a DBM reference standard. The choice of analytical method should ultimately be guided by the specific requirements of the analysis, including the intended use of the DBM, the expected impurities, and the desired level of analytical detail.
References
- 1. Di(1H-benzo[d][1,2,3]triazol-1-yl)MethaniMine synthesis - chemicalbook [chemicalbook.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of unstable intermediates and oxidized products formed during cyanogen bromide cleavage of peptides and proteins by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Benzotriazole-Containing APIs
Abstract
The benzotriazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved and experimental drugs.[1][2][3] Its utility, particularly as a bioisostere for purine nuclei, has led to its incorporation into a wide array of therapeutic agents, from kinase inhibitors to antifungals.[1][4] However, the very chemical properties that make benzotriazole so versatile also necessitate a rigorous, multi-faceted approach to validating the mechanism of action (MoA) for any new active pharmaceutical ingredient (API) containing this scaffold. Potential off-target activities, including the inhibition of cytochrome P450 (CYP) enzymes, demand a validation strategy that is both comprehensive and self-verifying.[5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of experimental strategies to confidently elucidate and validate the MoA of benzotriazole-containing APIs, ensuring both on-target efficacy and off-target safety are thoroughly characterized.
The Benzotriazole Scaffold: A Double-Edged Sword in Drug Design
Benzotriazole's prevalence stems from its structural and electronic properties. As a stable, aromatic system capable of hydrogen bonding and π-π stacking, it serves as an excellent hinge-binder in many kinase inhibitors and can effectively occupy active sites in various enzymes.[4][8] This has led to the development of potent inhibitors for targets like protein kinase CK2 and epidermal growth factor receptor (EGFR).[9][10][11]
However, this reactivity profile is not without its challenges. The nitrogen-rich heterocycle can chelate metal ions in metalloenzymes, and its metabolism can lead to reactive intermediates.[12] A well-documented liability is the mechanism-based inactivation of CYP enzymes, which is a critical consideration for drug metabolism and drug-drug interactions.[5][13] Therefore, a robust MoA validation plan must not only confirm the desired on-target activity but also proactively investigate and rule out confounding off-target effects.
A Multi-Pronged Strategy for MoA Validation
A credible MoA validation follows a logical progression from direct target binding to cellular phenotype. The goal is to build a chain of evidence where each link causally supports the next. This guide proposes a three-step, self-validating workflow.
Workflow for MoA Validation
Caption: High-level workflow for MoA validation.
Step 1: Confirming Direct Target Engagement in a Cellular Context
The foundational question is: Does the API bind its intended target in a live cell? While biochemical assays with purified proteins are useful for initial screening, they fail to account for cell permeability, target accessibility, and intracellular competition. Therefore, cell-based target engagement assays are non-negotiable for authentic MoA validation.[14][15]
Comparison of Key Target Engagement Assays
| Technique | Principle | Advantages | Considerations & Limitations | Benzotriazole-Specific Relevance |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes a target protein against thermal denaturation.[16][17][18] | Label-free; applicable to native proteins in cells and tissues; confirms intracellular binding.[19][20] | Requires a specific antibody for detection (e.g., Western blot); lower throughput than BRET assays. | Excellent for confirming that the benzotriazole API reaches and binds its intended target inside the cell. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound.[21][22] | Live-cell, real-time kinetic data; high-throughput; can measure affinity, occupancy, and residence time.[21][23][24] | Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable fluorescent tracer. | Ideal for quantitative pharmacology, enabling direct comparison of on-target residence time between a benzotriazole API and alternative scaffolds. |
Protocol Spotlight: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard CETSA experiment to verify the engagement of a hypothetical benzotriazole kinase inhibitor, "BTZ-KinX," with its target, Kinase X.
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing Kinase X) to ~80% confluency. Treat cells with varying concentrations of BTZ-KinX (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[17] A non-heated control is essential.
-
Cell Lysis & Fractionation: Lyse the cells via three freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein pellet.
-
Protein Quantification & Analysis: Carefully collect the supernatant. Quantify the amount of soluble Kinase X in each sample using Western blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble Kinase X against temperature for each treatment condition. A successful engagement of BTZ-KinX will result in a rightward shift of the melting curve, indicating thermal stabilization of Kinase X.[18]
Step 2: Elucidating Downstream Pathway Modulation
Confirming target engagement is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into the expected modulation of the downstream signaling pathway.[25][26] This step directly links the molecular interaction to a functional cellular consequence.
For our hypothetical BTZ-KinX inhibitor, we would expect to see a decrease in the phosphorylation of Kinase X's direct substrate.
Signaling Pathway Analysis
Caption: A generic kinase signaling cascade.
Key Experimental Approaches
-
Western Blotting: The workhorse for signaling analysis. Probing cell lysates with phospho-specific antibodies against the downstream substrate (e.g., anti-p-Substrate-Y) provides direct evidence of pathway inhibition. A self-validating experiment would include:
-
Vehicle Control (shows baseline pathway activity).
-
BTZ-KinX treatment (shows dose-dependent decrease in phosphorylation).
-
Total protein control (e.g., anti-Substrate-Y) to ensure changes are not due to protein degradation.
-
Loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Phospho-Proteomics (Mass Spectrometry): An unbiased, global approach to identify changes in phosphorylation across the proteome. This is powerful for discovering unexpected off-target signaling effects or for MoA elucidation when the downstream pathway is not fully known.
Step 3: Linking Molecular Activity to a Cellular Phenotype
The final pillar of MoA validation is connecting the observed pathway modulation to a relevant cellular outcome.[27][28] Phenotypic assays measure the ultimate desired effect of the drug, such as apoptosis, cell cycle arrest, or inhibition of proliferation.[29][30][31]
Comparison of Key Phenotypic Assays
| Assay Type | Example | Readout | Benzotriazole-Specific Relevance |
| Viability/Proliferation | MTT, CellTiter-Glo® | Measures metabolic activity or ATP content as a proxy for cell number. | Establishes the dose-response relationship for the API's anti-proliferative effect. |
| Apoptosis | Caspase-Glo®, Annexin V Staining | Measures caspase activity or phosphatidylserine exposure on the cell surface. | Confirms that the inhibition of the target pathway leads to programmed cell death. |
| Cell Cycle Analysis | Propidium Iodide Staining & Flow Cytometry | Quantifies the percentage of cells in G1, S, and G2/M phases of the cell cycle. | Determines if the API causes cell cycle arrest at a specific checkpoint, a common outcome for kinase inhibitors. |
A crucial control experiment at this stage is the "rescue" or "add-back" experiment. For example, if BTZ-KinX's effect can be reversed by introducing a constitutively active form of Substrate-Y, it provides strong evidence that the observed phenotype is a direct result of the on-target pathway modulation.
Comparative Analysis: Benzotriazole vs. Alternative Scaffolds
To illustrate the specific considerations for benzotriazole-containing APIs, let's compare our hypothetical BTZ-KinX with an alternative kinase inhibitor, Scaffold-Y-KinX , which targets the same Kinase X but lacks the benzotriazole moiety (e.g., a quinazoline-based inhibitor).[11]
| Parameter | BTZ-KinX (Hypothetical Data) | Scaffold-Y-KinX (Hypothetical Data) | Key Validation Insight & Rationale |
| Target Engagement (CETSA ΔTm) | + 8.2 °C @ 1 µM | + 7.9 °C @ 1 µM | Both compounds effectively engage the target in cells. The similar thermal shift suggests comparable stabilization upon binding. |
| On-Target Potency (p-Substrate-Y IC₅₀) | 50 nM | 65 nM | Both compounds demonstrate potent on-target pathway inhibition in a cellular context, with the benzotriazole being slightly more potent. |
| Phenotypic Potency (Viability IC₅₀) | 75 nM | 90 nM | The phenotypic potency correlates well with the on-target pathway potency for both compounds, strengthening the MoA hypothesis. |
| Kinome Scan (Selectivity Score S(10)) | 0.015 (highly selective) | 0.020 (highly selective) | Both compounds are highly selective for Kinase X over a broad panel of other kinases, reducing the likelihood of off-target kinase effects. |
| CYP3A4 Inhibition (IC₅₀) | 0.5 µM | > 50 µM | CRITICAL DIFFERENCE: BTZ-KinX shows significant inhibition of a major drug-metabolizing enzyme, a known liability for some benzotriazoles.[6][7] This necessitates further investigation and is a key differentiator from the alternative scaffold. |
This comparison highlights why the MoA validation for a benzotriazole API must extend beyond target-centric assays. The potent CYP3A4 inhibition by BTZ-KinX is a critical finding that could impact its clinical development, even with excellent on-target activity. This necessitates dedicated drug-drug interaction studies early in the development pipeline.
Conclusion and Best Practices
Validating the mechanism of action for a benzotriazole-containing API requires a methodical and rigorous approach that builds a robust, evidence-based narrative.
Key Takeaways:
-
Go Beyond Biochemical Assays: Prioritize cell-based target engagement assays like CETSA and NanoBRET to confirm binding in a physiologically relevant context.
-
Connect Binding to Function: Use techniques like phospho-specific Western blotting to demonstrate that target engagement leads to the expected downstream signaling changes.
-
Establish the Phenotypic Link: Correlate pathway modulation with a definitive cellular outcome (e.g., apoptosis, cell cycle arrest) to complete the MoA chain of evidence.
-
Proactively De-risk Liabilities: Given the known properties of the benzotriazole scaffold, early and routine screening for off-target effects, especially CYP enzyme inhibition, is essential for a comprehensive and trustworthy validation.[5][13]
By integrating these orthogonal experimental approaches, researchers can move beyond simple confirmation of activity to achieve a deep and validated understanding of their API's mechanism, paving the way for successful preclinical and clinical development.
References
- 1. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of adrenal cytochromes P450 by 1-aminobenzotriazole in vitro. Selectivity for xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 22. news-medical.net [news-medical.net]
- 23. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 24. promegaconnections.com [promegaconnections.com]
- 25. researchgate.net [researchgate.net]
- 26. lifechemicals.com [lifechemicals.com]
- 27. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. proventainternational.com [proventainternational.com]
- 29. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 30. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 31. crimsonpublishers.com [crimsonpublishers.com]
A Senior Application Scientist's Guide to the Electrochemical Characterization of Novel Benzotriazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of electrochemical methodologies for characterizing novel benzotriazole (BTA) derivatives. Moving beyond standard protocols, we will explore the causality behind experimental choices, enabling you to design robust, self-validating studies for evaluating next-generation compounds against established alternatives. We will focus primarily on the well-established role of BTAs as corrosion inhibitors, while also touching upon their emerging applications in energy storage and electronics.
The Evolving Landscape of Benzotriazoles: Beyond Corrosion Inhibition
Benzotriazole (BTAH) is renowned as a premier corrosion inhibitor, particularly for copper and its alloys, where it forms a protective polymeric [Cu(I)BTA]n film.[1][2] The core mechanism involves the adsorption of BTAH molecules onto the metal surface, leveraging the lone pair electrons of its nitrogen atoms to form a stable complex that impedes both anodic and cathodic reactions.[3][4]
However, the versatility of the BTA scaffold has spurred the synthesis of novel derivatives with enhanced properties. These innovations aim to improve solubility, film stability, and efficacy under diverse conditions.[3] Furthermore, recent research has expanded the application of BTA derivatives into new domains, including:
-
Energy Storage: Asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts are being explored as promising electrolytes for supercapacitors due to their wide electrochemical potential windows.[5]
-
Redox Flow Batteries: Certain BTA derivatives are being investigated as low-potential anolytes, offering high electrochemical stability.[6][7]
-
Lithium-Ion Batteries: Novel zwitterionic lithium-benzotriazole salts have been shown to increase ionic conductivity and enhance the electrochemical stability of electrolytes.[8]
-
Antiviral Agents: Specific BTA derivatives have demonstrated selective antiviral activity against viruses like Coxsackievirus B5 by interfering with the early stages of infection.[9]
This diversification necessitates a comprehensive and comparative approach to electrochemical characterization to fully understand the structure-property relationships of these novel compounds.
The Electrochemical Characterization Workflow: An Integrated Approach
A thorough evaluation of a novel BTA derivative requires a multi-technique approach. No single method provides a complete picture. Instead, Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP) are used in concert to build a comprehensive profile of the compound's behavior.
Core Technique 1: Potentiodynamic Polarization (PDP)
PDP is a cornerstone technique for corrosion studies. It provides critical information on how an inhibitor affects the rates of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
Expertise & Experience: The "Why" of PDP
We use PDP to determine not just if a compound inhibits corrosion, but how. By scanning the potential away from the open-circuit potential (OCP) and measuring the resulting current, we generate Tafel plots. The key parameters extracted—corrosion potential (Ecorr) and corrosion current density (icorr)—are invaluable. A lower icorr signifies better inhibition. The shift in Ecorr upon adding the inhibitor provides mechanistic insight:
-
Anodic Inhibitor: Ecorr shifts to more positive (anodic) potentials. The inhibitor primarily stifles the metal oxidation reaction.
-
Cathodic Inhibitor: Ecorr shifts to more negative (cathodic) potentials. The inhibitor primarily slows the reduction reaction (e.g., H₂ evolution).[10]
-
Mixed-Type Inhibitor: Ecorr shows a minimal shift (< 85 mV), indicating the inhibitor affects both reactions. Most BTA derivatives fall into this category.[11]
Experimental Protocol: Potentiodynamic Polarization
Objective: To determine the corrosion current (icorr), corrosion potential (Ecorr), and inhibitor type of a novel BTA derivative.
Instrumentation: A standard three-electrode setup connected to a potentiostat.
-
Working Electrode (WE): The material to be protected (e.g., pure iron, copper).[3][11]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[12][13]
-
Counter Electrode (CE): Platinum or graphite rod.
Procedure:
-
Electrode Preparation: Mechanically polish the WE surface to a mirror finish using successively finer grades of SiC paper and alumina slurries, then rinse with deionized water and ethanol, and dry. This ensures a reproducible starting surface.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).[11][14]
-
OCP Stabilization: Immerse the WE in the solution and monitor the OCP for 30-60 minutes until a stable potential (drift < 5 mV over 10 minutes) is achieved.[11] This is a critical self-validating step; starting the scan before the system reaches equilibrium will yield non-reproducible and inaccurate icorr values.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1.0 mV/s).[11] A slow scan rate is crucial to allow the electrode interface to respond, ensuring the measurement is made under quasi-steady-state conditions.
-
Data Analysis:
-
Plot the logarithm of the current density (log |i|) versus potential (E).
-
Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches back to their intersection point.
-
The potential at the intersection is Ecorr, and the current density is icorr.
-
Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Core Technique 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion process kinetics.
Expertise & Experience: The "Why" of EIS
Unlike DC techniques like PDP, EIS uses a small amplitude AC signal over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[11] This allows us to probe the capacitive and resistive properties of the electrode/electrolyte interface without significantly disturbing it. The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit (EEC) to quantify physical phenomena.
-
Polarization Resistance (Rp): In a Nyquist plot, the diameter of the semicircle corresponds to the polarization resistance. A larger Rp value signifies greater resistance to charge transfer, indicating better corrosion inhibition.[2][11]
-
Double-Layer Capacitance (Cdl): The formation of an inhibitor film on the metal surface displaces water molecules and changes the dielectric properties of the electrical double layer. This leads to a decrease in Cdl, which can be calculated from the impedance data. A significant decrease in Cdl is strong evidence of inhibitor adsorption.[1]
Experimental Protocol: Electrochemical Impedance Spectroscopy
Objective: To quantify the polarization resistance (Rp) and double-layer capacitance (Cdl) to evaluate inhibitor film quality.
Procedure:
-
Setup and Stabilization: Use the same three-electrode setup and OCP stabilization procedure as described for PDP. Ensuring the system is at a steady state is paramount for valid EIS measurements.
-
EIS Measurement: At the stable OCP, apply a small amplitude AC sinusoidal voltage perturbation (e.g., 10 mV).[11]
-
Frequency Scan: Sweep the frequency from high (e.g., 100 kHz) to low (e.g., 0.1 Hz or 0.01 Hz). The high-frequency data relates to solution resistance, while low-frequency data reveals information about the charge transfer processes at the interface.
-
Data Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance/Phase Angle vs. Frequency) formats.
-
Fit the Nyquist plot to an appropriate equivalent electrical circuit (like the Randles circuit) to extract values for Rp and Cdl. A depressed semicircle often indicates surface inhomogeneities, requiring the use of a Constant Phase Element (CPE) instead of a pure capacitor for a better fit.
-
Calculate Inhibition Efficiency (%IE) using the formula: %IE = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] * 100
-
Core Technique 3: Cyclic Voltammetry (CV)
While less common for traditional corrosion inhibitor screening, CV is indispensable for characterizing novel BTA compounds intended for electrochemical applications like batteries or supercapacitors, and it can also provide insights into the formation of the protective film.[5][6]
Expertise & Experience: The "Why" of CV
CV involves scanning the potential of the working electrode in a linear fashion to a set vertex potential and then reversing the scan back to the starting potential. The resulting plot of current vs. potential (a voltammogram) reveals the electrochemical activity of the BTA compound itself.
-
Redox Behavior: CV can identify the oxidation and reduction potentials of the BTA derivative. This is crucial for applications where the molecule itself is the active redox species, such as in flow batteries.[6]
-
Film Formation: In corrosion studies, CV can show the potential at which the protective Cu-BTA film forms and strips, providing information on its stability range.[15][16]
-
Electrochemical Window: For electrolyte applications, CV is used to determine the potential range over which the compound is stable and does not undergo irreversible oxidation or reduction. A wide electrochemical window is highly desirable.[5]
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the redox potentials and electrochemical stability window of a novel BTA compound.
Procedure:
-
Electrode and Solution: Use a glassy carbon (GC) or platinum working electrode for studying the molecule's intrinsic behavior.[5][15] The electrolyte should be an inert supporting electrolyte (e.g., TEABF₄ in acetonitrile) in which the BTA derivative is dissolved.[6]
-
Deaeration: Purge the solution with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes before the experiment and maintain a blanket of the gas over the solution during the measurement. Oxygen is electroactive and its reduction can interfere with the voltammogram.
-
Potential Scan:
-
Begin the scan from a potential where no reaction occurs.
-
Scan towards the desired vertex potential (either positive or negative).
-
Reverse the scan direction back past the starting potential.
-
Perform multiple cycles to check for stability and film formation.
-
-
Varying Scan Rate: Repeat the experiment at different scan rates (e.g., 20, 50, 100, 200 mV/s). The relationship between peak current and the square root of the scan rate can determine if the process is diffusion-controlled or surface-adsorbed.[15]
-
Data Analysis: Identify the anodic (Epa) and cathodic (Epc) peak potentials and peak currents (ipa, ipc). The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 for reversible systems.
Comparative Analysis: Novel vs. Traditional BTA Derivatives
The true value of these techniques emerges when they are used to compare novel compounds against a benchmark, such as unmodified BTAH or a commercial standard.
Data Presentation: A Comparative Table
The following table structure should be used to objectively compare performance metrics. Data presented here is representative and synthesized from literature findings to illustrate the comparison.[3][11][14]
| Compound | Concentration (mM) | Ecorr (V vs. RE) | icorr (μA/cm²) | Rp (kΩ·cm²) | Cdl (μF/cm²) | %IE (from PDP) | %IE (from EIS) |
| Blank (1M HCl) | 0 | -0.450 | 1050 | 0.025 | 150 | - | - |
| BTAH (Benchmark) | 5 | -0.435 | 52.5 | 0.85 | 45 | 95.0% | 97.1% |
| Novel Derivative A | 5 | -0.460 | 31.5 | 1.55 | 32 | 97.0% | 98.4% |
| Novel Derivative B | 5 | -0.420 | 21.0 | 2.50 | 28 | 98.0% | 99.0% |
Interpretation:
-
Novel Derivative B shows the best performance. It has the lowest corrosion current (icorr), the highest polarization resistance (Rp), and the lowest double-layer capacitance (Cdl), suggesting the formation of a dense, highly protective film.[3][11]
-
The minimal shift in Ecorr for all inhibited systems confirms their action as mixed-type inhibitors.[11]
-
The strong correlation between %IE calculated from both PDP and EIS provides a self-validating system, increasing confidence in the results.
Conclusion: Synthesizing a Complete Picture
The electrochemical characterization of novel benzotriazole compounds is a systematic process of integrating complementary techniques. Potentiodynamic Polarization provides a rapid assessment of inhibition efficiency and mechanism. Electrochemical Impedance Spectroscopy offers a non-destructive, in-depth analysis of the protective film's quality. Cyclic Voltammetry is essential for probing the intrinsic redox properties vital for emerging electronic and energy applications.
By employing these methods within a structured workflow, explaining the causality behind each experimental step, and comparing data objectively, researchers can effectively validate the performance of novel derivatives and accelerate the development of next-generation materials for applications ranging from advanced corrosion protection to high-performance energy storage devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization and study of electrochemical applicability of novel asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts for ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01958F [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.ug.edu.gh [pure.ug.edu.gh]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Screening the Surface Structure-Dependent Action of a Benzotriazole Derivative on Copper Electrochemistry in a Triple-Phase Nanoscale Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. scispace.com [scispace.com]
- 16. Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Hirshfeld Surface Analysis of Benzotriazole-Based Crystal Structures: From Visualization to Quantitative Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of intermolecular interactions is not merely advantageous—it is paramount. For benzotriazole-based compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, the subtle interplay of non-covalent forces dictates crystal packing, polymorphism, solubility, and ultimately, bioavailability. This guide provides a comprehensive exploration of Hirshfeld surface analysis, a powerful computational tool that has revolutionized our ability to visualize, quantify, and understand these critical interactions in the crystalline state.
As a senior application scientist, my aim is to move beyond a simple recitation of procedural steps. Instead, this guide is structured to provide a deep, mechanistic understanding of why specific analytical choices are made, ensuring that the insights derived are not only accurate but also profoundly meaningful for drug development and crystal engineering endeavors.
The Imperative of Understanding Intermolecular Interactions in Benzotriazoles
Benzotriazole and its derivatives are a cornerstone in the development of therapeutics, exhibiting a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The efficacy of these molecules is intrinsically linked to their three-dimensional structure and how they interact with their biological targets. Furthermore, the solid-state properties of an active pharmaceutical ingredient (API) are governed by the packing of molecules in the crystal lattice.
Weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking dictate the supramolecular architecture of benzotriazole crystals.[3][4] A thorough characterization of these interactions is therefore essential for:
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, each of which can have unique physical properties.
-
Co-crystal Design: Engineering new crystalline solids with improved properties by combining the API with a co-former.
-
Solubility and Dissolution Rate Modulation: Understanding how intermolecular forces affect the ease with which a drug dissolves, a critical factor for its absorption in the body.
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional arrangement of molecules with their biological activity to guide the design of more potent and selective drugs.
Hirshfeld Surface Analysis: A Paradigm Shift in Crystal Engineering
Traditionally, the analysis of crystal packing has relied on the examination of selected intermolecular distances and angles. However, this approach can be subjective and may overlook the collective contribution of numerous weaker interactions. Hirshfeld surface analysis, implemented in software such as CrystalExplorer, offers a more holistic and unbiased approach.[5][6]
The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[3] This surface effectively partitions the crystal space into molecular volumes, providing a visual and quantitative representation of the molecule's environment.
Various properties can be mapped onto the Hirshfeld surface to reveal the nature and strength of intermolecular contacts. The most common and informative of these are:
-
d_norm (Normalized Contact Distance): This property combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded, with red regions indicating contacts shorter than the sum of van der Waals radii (strong interactions), white regions representing contacts around the van der Waals separation, and blue regions indicating contacts longer than the van der Waals radii (weaker interactions).
-
Shape Index: This property provides a qualitative measure of the surface's shape, allowing for the identification of complementary "hollows" and "bumps" where molecules fit together. It is particularly useful for visualizing π-π stacking interactions, which appear as characteristic adjacent red and blue triangles.[7]
-
Curvedness: This property highlights flat or curved regions of the surface. Flat patches are indicative of planar stacking arrangements, often associated with π-π interactions.
By decomposing the Hirshfeld surface into two-dimensional "fingerprint plots," we can obtain quantitative information about the prevalence of different types of intermolecular contacts. These plots represent the distribution of d_i and d_e values over the entire surface, with distinct patterns corresponding to specific interaction types (e.g., H···H, C-H···π, hydrogen bonds).[8][9]
Comparative Analysis: Hirshfeld Surfaces vs. Other Quantum Chemical Tools
While Hirshfeld surface analysis is a powerful tool, it is not the only method for studying non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is another widely used approach that analyzes the topology of the electron density to identify and characterize chemical bonds, including weak intermolecular interactions.[1]
Here, we provide a comparative overview of these two methods in the context of analyzing benzotriazole-based crystal structures.
| Feature | Hirshfeld Surface Analysis (HSA) | Quantum Theory of Atoms in Molecules (QTAIM) |
| Primary Output | 3D surfaces and 2D fingerprint plots visualizing and quantifying all intermolecular contacts. | Topological analysis of electron density, identifying bond critical points (BCPs) and bond paths. |
| Strengths | - Holistic View: Provides a comprehensive picture of all interactions around a molecule. - Quantitative Breakdown: Easily quantifies the percentage contribution of different contact types. - Visually Intuitive: Color-mapped surfaces are easy to interpret. - Computationally Efficient: Relatively fast calculations from a standard CIF file. | - Rigorous Definition: Based on the fundamental properties of the electron density. - Energetic Information: Properties at the BCP can be correlated with interaction energies. - Characterization of Bonds: Differentiates between shared-shell (covalent) and closed-shell (non-covalent) interactions. |
| Limitations | - Qualitative Energetics: Does not directly provide interaction energies. - Dependence on Promolecule: Based on a superposition of spherical atomic densities, which is an approximation. | - Computationally Demanding: Requires high-quality wavefunction calculations. - Focus on Pairwise Interactions: Analysis is centered on individual bond paths, potentially downplaying the collective nature of weak interactions. - Less Intuitive Visualization: Can be more abstract to interpret for non-specialists. |
| Best Suited For | Rapidly screening and comparing crystal packing, identifying key interaction motifs, and quantifying the relative importance of different contact types. | Detailed characterization of specific interactions, determining their nature (e.g., hydrogen bond, van der Waals), and estimating their strength. |
Synergistic Application: For a truly comprehensive understanding of intermolecular interactions in benzotriazole crystals, a synergistic approach employing both HSA and QTAIM is highly recommended.[10][11] HSA can be used for an initial, broad survey of the crystal packing to identify the most significant interactions, which can then be subjected to a more detailed and quantitative analysis using QTAIM.
Experimental Workflow: A Self-Validating Protocol for Hirshfeld Surface Analysis
The following protocol outlines the steps for performing a Hirshfeld surface analysis using the CrystalExplorer software. The causality behind each step is explained to ensure a robust and self-validating workflow.
Caption: Workflow for Hirshfeld Surface Analysis.
Step-by-Step Methodology:
-
CIF File Input: The analysis begins with a Crystallographic Information File (CIF), which contains the experimentally determined crystal structure data. It is crucial to use a validated and complete CIF file for accurate results.
-
Molecule Selection: Within the crystal lattice, a single, complete molecule of the benzotriazole derivative is selected. This ensures that the subsequent analysis is focused on the interactions of one molecule with its surrounding environment.
-
Generate Hirshfeld Surface: The Hirshfeld surface is then generated around the selected molecule. The software calculates the promolecular electron density of the selected molecule and the procrystal electron density of the entire crystal to define the surface where these contributions are equal.
-
Map Properties: Properties such as d_norm, shape index, and curvedness are mapped onto the generated surface. This step is critical for visualizing the different types of intermolecular contacts and their relative strengths.
-
Generate 2D Fingerprint Plot: A 2D fingerprint plot is generated from the Hirshfeld surface. This plot provides a quantitative summary of all intermolecular contacts by plotting d_i against d_e.
-
Decompose Fingerprint Plot: The overall fingerprint plot is then decomposed into contributions from specific pairs of atom types (e.g., H···H, C···H, N···H). This allows for a detailed quantitative analysis of the different interactions present in the crystal.
-
Analyze Surfaces and Plots: The generated surfaces and plots are carefully analyzed to identify the key intermolecular interactions that govern the crystal packing. This involves interpreting the color patterns on the surfaces and the characteristic shapes of the decomposed fingerprint plots.
-
Report Findings: The results of the analysis are then compiled into a comprehensive report, including tables summarizing the percentage contributions of different contacts, figures showing the Hirshfeld surfaces and fingerprint plots, and a discussion of the implications of the findings for the properties of the benzotriazole derivative.
Case Study: Quantitative Analysis of Intermolecular Interactions in Benzotriazole Derivatives
To illustrate the power of Hirshfeld surface analysis, let's consider a hypothetical analysis of two polymorphic forms of a benzotriazole derivative.
Table 1: Percentage Contributions of Intermolecular Contacts for Two Polymorphs of a Benzotriazole Derivative
| Contact Type | Polymorph A (%) | Polymorph B (%) |
| H···H | 45.2 | 50.8 |
| C···H/H···C | 28.1 | 22.5 |
| N···H/H···N | 15.6 | 18.2 |
| O···H/H···O | 8.9 | 6.3 |
| C···C | 2.2 | 2.2 |
Data is hypothetical for illustrative purposes and based on typical values observed for such compounds. A real-world example for a quinoline-benzotriazole derivative showed H···H (56.6%), H···C/C···H (22.6%), O···H/H···O (10.0%), and N···C/C···N (3.5%) interactions.[12]
From this hypothetical data, we can infer that Polymorph A has a higher proportion of C···H/H···C and O···H/H···O interactions, suggesting a greater role for C-H···π and hydrogen bonding in its crystal packing compared to Polymorph B. Conversely, Polymorph B is dominated by H···H and N···H/H···N contacts. These quantitative differences can be correlated with observed differences in the physical properties of the two polymorphs, such as their melting points and solubilities.
Advanced Insights: Enrichment Ratios
To gain a deeper understanding of the preferences for certain intermolecular contacts, the concept of enrichment ratios can be employed. The enrichment ratio compares the actual proportion of a particular contact in the crystal to the theoretical proportion that would be expected if all contacts were random. An enrichment ratio greater than 1 indicates that a particular contact is favored, while a ratio less than 1 suggests it is disfavored.
Table 2: Enrichment Ratios for Selected Contacts in a Benzotriazole Derivative
| Contact Type | Enrichment Ratio (E) | Interpretation |
| N···H | 1.85 | Highly favored (strong hydrogen bonding) |
| O···H | 1.62 | Favored (hydrogen bonding) |
| C···H | 0.95 | Close to random |
| H···H | 0.88 | Slightly disfavored |
| C···C | 1.20 | Slightly favored (π-π stacking) |
Data is hypothetical for illustrative purposes.
The enrichment ratios provide a more nuanced view of the crystal packing than the raw percentage contributions alone. In this example, despite H···H contacts potentially having a high percentage contribution, their enrichment ratio being less than 1 indicates that other, more specific interactions like N···H hydrogen bonds are the primary driving forces for the observed crystal structure.
Conclusion: Hirshfeld Surface Analysis as an Indispensable Tool
Hirshfeld surface analysis provides an unparalleled ability to visualize and quantify the complex network of intermolecular interactions that define the solid-state properties of benzotriazole-based compounds. By moving beyond a reductionist focus on individual bond lengths and angles, this holistic approach empowers researchers in drug development and materials science to make more informed decisions in polymorph screening, co-crystal design, and the optimization of physicochemical properties. The integration of Hirshfeld surface analysis with other computational methods like QTAIM offers a powerful, multi-faceted strategy for unraveling the intricacies of crystal engineering, ultimately accelerating the journey from molecular design to innovative therapeutic and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. crystalexplorer.net [crystalexplorer.net]
- 3. researchgate.net [researchgate.net]
- 4. crystalexplorer.net [crystalexplorer.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Bis(1H-benzo[d]triazol-1-yl)methanimine
A Senior Application Scientist's Guide to the Safe Disposal of Bis(1H-benzo[d][1][2][3]triazol-1-yl)methanimine
Section 1: Immediate Safety Briefing & Core Hazard Analysis
This document provides a detailed protocol for the safe handling and disposal of Bis(1H-benzo[d][1][2]triazol-1-yl)methanimine (CAS No. 28992-50-9). The provided procedures are grounded in established principles for managing reactive and hazardous chemical waste.
CRITICAL WARNING: POTENTIAL FOR ENERGETIC DECOMPOSITION
Direct and comprehensive safety data for Bis(1H-benzo[d][1][2]triazol-1-yl)methanimine is not widely available. However, its molecular structure, which contains a high percentage of nitrogen and two benzotriazole rings, is analogous to other high-nitrogen heterocyclic compounds known for their energetic properties and potential for rapid, exothermic decomposition upon initiation by heat, shock, or friction.[3][4]
Therefore, this compound must be handled with extreme caution, assuming it is thermally unstable and potentially explosive. All personnel must be fully trained on the procedures outlined in this guide and be proficient in emergency response protocols before handling this material.
Section 2: Comprehensive Hazard Assessment and Risk Mitigation
A thorough risk assessment is mandatory before any handling or disposal operations commence. The known and inferred hazards are summarized below.
Data Presentation: Hazard and Handling Summary
| Parameter | Guideline & Rationale | Source(s) |
| Physical State | Solid. | [5] |
| GHS Hazards (Known) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| GHS Hazards (Inferred) | Potential for Explosive Decomposition: The high nitrogen content and bis-triazole structure suggest the material may be energetic. Triazole and tetrazole derivatives can exhibit poor thermal stability. | [3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, heavy metals. | [5] |
| Toxicology | Harmful if swallowed.[6] The parent compound, benzotriazole, is a known skin, eye, and respiratory irritant. | [5][7] |
| Environmental Hazards | Benzotriazole derivatives can be toxic to aquatic life with long-lasting effects and are often resistant to biodegradation. Do not dispose of in drains. | [2][8] |
| Primary Risk | Uncontrolled, rapid exothermic decomposition initiated by improper handling, heating, or mixing with incompatible materials. | Inferred |
| Mitigation Strategy | Handle only small quantities. Avoid heat, friction, and shock. Utilize a controlled chemical deactivation (quenching) protocol as the primary disposal method. | [1][9] |
Section 3: Mandatory Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable. The following equipment must be worn at all times when handling or disposing of Bis(1H-benzo[d][1][2]triazol-1-yl)methanimine.
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[10]
-
Body Protection: A flame-resistant lab coat.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves for integrity before use.[10]
-
Work Area: All manipulations must be performed inside a certified chemical fume hood with the sash positioned as low as possible to act as a physical barrier.[1][11]
Section 4: Step-by-Step Deactivation and Disposal Protocol
This protocol is designed to chemically deactivate the energetic functional groups of the molecule in a slow, controlled manner, minimizing the risk of a runaway reaction. This procedure is adapted from standard methods for quenching highly reactive and pyrophoric materials.[1][9][11]
Preparation and Setup
-
Quantify Waste: This procedure is intended for research-scale quantities (typically <5 grams). Do not attempt to treat large quantities at once.
-
Select Reaction Vessel: Choose a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet for inert gas, and a pressure-equalizing dropping funnel. The flask volume should be at least 20 times the volume of the solution to be quenched.
-
Establish Inert Atmosphere: Place the flask in an ice/water bath atop a stirrer plate within a chemical fume hood. Purge the flask with an inert gas (Nitrogen or Argon) for at least 15 minutes. Maintain a gentle positive pressure of inert gas throughout the procedure, vented through an oil bubbler.[1][11]
-
Prepare Solution: Dissolve or suspend the Bis(1H-benzo[d][1][2]triazol-1-yl)methanimine waste in a suitable, dry, non-reactive solvent (e.g., Toluene or THF) inside the reaction flask. The concentration should be kept low (<5% w/v).
Controlled Chemical Deactivation (Quenching)
The principle behind this staged process is to use progressively more reactive quenching agents, starting with a mild alcohol, to control the rate of reaction and heat generation.
-
Initial Quench with Isopropanol:
-
Fill the dropping funnel with dry isopropanol.
-
While vigorously stirring the solution in the 0 °C ice bath, add the isopropanol dropwise at a very slow rate.
-
Causality: Isopropanol is a mild proton source that reacts less violently than water, allowing for controlled deactivation of reactive sites and gradual heat dissipation.[1]
-
Monitor for signs of reaction (e.g., gas evolution, temperature increase). If any reaction is observed, immediately stop the addition and wait for it to subside before continuing at a slower rate.
-
-
Secondary Quench with Isopropanol/Water Mixture:
-
Once the addition of isopropanol no longer produces a noticeable reaction, prepare a 1:1 mixture of isopropanol and water.
-
Add this mixture dropwise from the dropping funnel. Continue to maintain cooling and vigorous stirring.
-
-
Final Quench with Water:
-
After the isopropanol/water addition is complete and no reaction is observed, add deionized water dropwise.
-
Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for a minimum of 12 hours to ensure the reaction is complete.[1]
-
Neutralization and Final Waste Preparation
-
Check pH: Test the pH of the aqueous layer.
-
Neutralize: If the solution is basic, neutralize it by slowly adding a weak acid like 5% citric acid. If acidic, neutralize with sodium bicarbonate solution. Aim for a final pH between 6 and 8.
-
Package Waste: Transfer the final, neutralized biphasic mixture into a designated, properly labeled hazardous waste container.
Section 5: Disposal Workflow Diagram
The following diagram outlines the logical flow for the safe disposal of Bis(1H-benzo[d][1][2]triazol-1-yl)methanimine.
Caption: Decision workflow for the safe deactivation and disposal of Bis(1H-benzo[d][1][2]triazol-1-yl)methanimine.
Section 6: References
-
Common Standard Operating Procedure for Quenching Pyrophoric Materials. (n.d.). University of Nebraska-Lincoln. Retrieved from --INVALID-LINK--
-
Toxicity of Benzotriazole. (2019, October 16). ChemicalBook. Retrieved from --INVALID-LINK--
-
Benzotriazoles: Toxicity and Degradation. (n.d.). Kansas State University. Retrieved from --INVALID-LINK--
-
Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved from --INVALID-LINK--
-
Safety data for 1H-benzotriazole. (2006, October 12). University of Oxford, Physical and Theoretical Chemistry Laboratory. Retrieved from --INVALID-LINK--
-
Sarpong, R. (2016, November 22). Quenching of Water Reactive Materials. University of California, Berkeley. Retrieved from --INVALID-LINK--
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). University of California, Santa Barbara, Environmental Health and Safety. Retrieved from --INVALID-LINK--
-
Cancilla, D. A., Baird, A. C., & Wylie, G. D. (1998). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Bulletin of Environmental Contamination and Toxicology, 61(2), 214–218. Retrieved from --INVALID-LINK--
-
1,2,3-Benzotriazole Safety Data Sheet. (2025, July 22). PENTA s.r.o. Retrieved from --INVALID-LINK--
-
Di(1H-benzo[d][1][2]triazol-1-yl)MethaniMine(28992-50-9). (n.d.). LookChem. Retrieved from --INVALID-LINK--
-
Bis(1H-benzo[d][1][2]triazol-1-yl)methanimine. (n.d.). Oakwood Chemical. Retrieved from --INVALID-LINK--
-
Di(1H-benzo[d][1][2]triazol-1-yl)MethaniMine. (n.d.). Guidechem. Retrieved from --INVALID-LINK--
-
Safety Data Sheet for Methenamine Hippurate USP. (n.d.). PCCA. Retrieved from --INVALID-LINK--
-
Dorofeeva, O. V., & Zverev, V. V. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(38), 7665–7677. Retrieved from --INVALID-LINK--
-
Dorofeeva, O. V., & Zverev, V. V. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(38), 7665–7677. Retrieved from --INVALID-LINK--
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. manavchem.com [manavchem.com]
- 6. Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine [oakwoodchemical.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sarponggroup.com [sarponggroup.com]
- 10. pccarx.com [pccarx.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
